molecular formula C10H10O3 B130907 Ethyl Benzoylformate-d5 CAS No. 1025892-26-5

Ethyl Benzoylformate-d5

Cat. No.: B130907
CAS No.: 1025892-26-5
M. Wt: 183.21 g/mol
InChI Key: QKLCQKPAECHXCQ-DKFMXDSJSA-N
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Description

Ethyl Benzoylformate-d5, also known as Ethyl Benzoylformate-d5, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Benzoylformate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Benzoylformate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCQKPAECHXCQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440693
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025892-26-5
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl Benzoylformate-d5 CAS 1025892-26-5 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1025892-26-5 Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Domain: Forensic Toxicology, Metabolic Profiling, and Pharmaceutical Analysis

Executive Summary

Ethyl Benzoylformate-d5 (EBF-d5) is the stable, pentadeuterated analog of ethyl benzoylformate. It serves as a critical Internal Standard (IS) in the quantitative analysis of styrene and ethylbenzene metabolites. Its primary utility lies in correcting for matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1]

Unlike structural analogs, EBF-d5 exhibits chromatographic behavior nearly identical to the target analyte while providing a distinct mass shift (+5 Da), enabling precise quantification in complex biological matrices (urine, plasma) without spectral crosstalk.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The deuteration is located on the phenyl ring, ensuring isotopic stability even if the ester bond is subjected to hydrolysis or transesterification.

PropertyData
Chemical Name Ethyl 2-oxo-2-(phenyl-d5)acetate
Synonyms Ethyl Phenylglyoxylate-d5; Phenylglyoxylic acid ethyl ester-d5
CAS Number 1025892-26-5
Molecular Formula C₁₀H₅D₅O₃
Molecular Weight 183.22 g/mol (Unlabeled: 178.18 g/mol )
Appearance Light yellow, viscous oil
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Low water solubility
Isotopic Purity Typically ≥ 99 atom % D
Stability Moisture sensitive (hydrolyzes to acid); Photosensitive
Structural Visualization

The following diagram illustrates the specific deuteration sites on the aromatic ring, contrasting them with the labile ester functionality.

ChemicalStructure cluster_0 Ethyl Benzoylformate-d5 (C10H5D5O3) Phenyl Phenyl Ring (Fully Deuterated - d5) Carbonyl α-Keto Group (C=O) Phenyl->Carbonyl Stable C-C Bond Ester Ethyl Ester (OCH2CH3) Carbonyl->Ester Labile Ester Bond (Susceptible to Hydrolysis)

Figure 1: Structural schematic highlighting the stable d5-phenyl core versus the hydrolytically active ethyl ester tail.

Technical Application: The "Why" and "How"

The Necessity of Deuteration

In quantitative bioanalysis, particularly for biomarkers of exposure like ethylbenzene metabolites, matrix effects (ion suppression/enhancement) can severely compromise accuracy.

  • Co-Elution: EBF-d5 co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

  • Mass Shift (+5 Da): The mass difference is sufficient to avoid isotopic overlap with the natural M+1 or M+2 isotopes of the unlabeled analyte, ensuring signal specificity.

Metabolic Context

Ethyl benzoylformate is a metabolic intermediate. Understanding its position in the pathway is crucial for interpreting analytical results.

MetabolicPathway Ethylbenzene Ethylbenzene (Exposure Source) PE 1-Phenylethanol Ethylbenzene->PE CYP450 Styrene Styrene Mandelic Mandelic Acid (Major Metabolite) Styrene->Mandelic Epoxidation/Hydrolysis Acetophenone Acetophenone PE->Acetophenone EBF Ethyl Benzoylformate (Target Analyte) Acetophenone->EBF Oxidation EBF->Mandelic Reductase PGA Phenylglyoxylic Acid (Hydrolysis Product) EBF->PGA Esterase/Hydrolysis

Figure 2: Metabolic pathway placing Ethyl Benzoylformate within the degradation cascade of Ethylbenzene and Styrene.

Experimental Protocols

Preparation of Stock Solutions (Self-Validating Protocol)

Objective: Create a stable primary stock solution while preventing ester hydrolysis.

  • Solvent Selection: Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) . Avoid water or protic solvents with acidic/basic impurities.

  • Weighing: Weigh ~1.0 mg of EBF-d5 into a silanized amber glass vial (to prevent adsorption and photodegradation).

  • Dissolution: Dissolve to a concentration of 1.0 mg/mL.

  • Validation Step:

    • Inject the stock immediately into LC-MS to verify the absence of the hydrolysis product (Phenylglyoxylic acid-d5).

    • Acceptance Criteria: Peak area of acid metabolite < 2% of parent ester.

  • Storage: Store at -20°C. Stability is typically >12 months if kept dry.

LC-MS/MS Method Development

The following transitions rely on the stability of the benzoyl cation.

Ionization Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
EBF (Unlabeled) 179.1 [M+H]⁺105.015-20Loss of Ethyl Formate (Benzoyl cation formation)
EBF (Unlabeled) 179.1 [M+H]⁺77.030-35Phenyl cation formation
EBF-d5 (IS) 184.1 [M+H]⁺ 110.0 15-20Benzoyl-d5 cation (Quantifier)
EBF-d5 (IS) 184.1 [M+H]⁺ 82.0 30-35Phenyl-d5 cation (Qualifier)

Note: The mass shift of +5 is maintained in the fragment ions (105 → 110 and 77 → 82), confirming the deuterium is on the ring.

Analytical Workflow Diagram

Workflow cluster_qc QC Check Sample Biological Sample (Plasma/Urine) Spike Spike with IS (Ethyl Benzoylformate-d5) Sample->Spike Internal Standardization Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Spike->Extract Protein Precipitation Dry Evaporate to Dryness (N2 stream, <40°C) Extract->Dry Recon Reconstitute (Mobile Phase: H2O/ACN) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Check Verify IS Area Stability (CV < 15%) LCMS->Check

Figure 3: Standardized workflow for extraction and quantification using EBF-d5.

Handling & Stability Guide

Critical Hazards
  • Hydrolysis: The ester bond is susceptible to enzymatic (esterases in plasma) and chemical hydrolysis.

    • Mitigation: Add esterase inhibitors (e.g., NaF, PMSF) to plasma samples immediately upon collection if measuring the ester form.

  • Photolysis: As a derivative of a photoinitiator, EBF-d5 can degrade under UV light.

    • Mitigation: Perform all extractions under yellow light or in amber glassware.

Storage Conditions
  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.

  • Container: Amber glass with PTFE-lined caps.

References

  • LGC Standards. (n.d.). Ethyl Benzoylformate-d5 Product Sheet. Retrieved from

  • PubChem. (2025).[2] Ethyl benzoylformate (Compound Summary). National Library of Medicine. Retrieved from

  • Hu, S., et al. (1998).[3] Photochemically Active Polymers Containing Pendant Ethyl Phenylglyoxylate. Macromolecules, 31(2), 322–327.[3] (Context for photostability).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol grounding for IS usage). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Ethyl Benzoylformate Properties and Safety. Retrieved from

Sources

Ethyl Benzoylformate-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Benzoylformate-d5

Abstract

This technical guide provides a comprehensive overview of Ethyl Benzoylformate-d5, a deuterated isotopologue of ethyl benzoylformate. Designed for researchers and scientists in drug development, metabolomics, and analytical chemistry, this document details the compound's core physicochemical properties, its primary application as an internal standard in mass spectrometry, and a validated protocol for its use. The central thesis is that the strategic incorporation of five deuterium atoms provides a stable mass shift, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices through isotope dilution mass spectrometry. We will explore the theoretical basis for this technique, present a step-by-step workflow, and provide the necessary data for its successful implementation in a laboratory setting.

Core Physicochemical Properties

Ethyl Benzoylformate-d5 is a synthetic compound where the five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic substitution is fundamental to its utility in analytical chemistry, as it renders the molecule chemically identical to its protio-analog but physically distinguishable by its mass.

The essential properties are summarized below:

PropertyValueSource
Chemical Formula C₉H₅D₅O₃
Exact Molecular Weight 183.09 g/mol
Synonyms Ethyl Phenylglyoxylate-d5
CAS Number 1219804-93-6
Purity Typically ≥98%
Appearance Colorless to Light Yellow Oil
Stability Stable under recommended storage conditions
Storage -20°C

Principle of Application: Isotope Dilution Mass Spectrometry

The primary application of Ethyl Benzoylformate-d5 is as an internal standard (IS) for the quantification of endogenous or exogenous ethyl benzoylformate using isotope dilution mass spectrometry (IDMS). This method is considered the gold standard for quantitative analysis due to its high precision and accuracy.

The Rationale: The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled standard (in this case, Ethyl Benzoylformate-d5) to a sample containing the unlabeled analyte of interest. The deuterated standard behaves identically to the native analyte during sample extraction, handling, and chromatographic separation. Any sample loss or degradation will affect both the analyte and the standard proportionally.

However, within the mass spectrometer, the two compounds are easily distinguished by their mass-to-charge ratio (m/z). The analyte's concentration is then determined by calculating the ratio of the native analyte's signal intensity to the internal standard's signal intensity. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly reliable data.

The workflow for this process is visualized below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Contains native Analyte Spike Spike with known amount of Ethyl Benzoylformate-d5 (IS) Sample->Spike Step 1 Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Step 2 LC LC Separation Extract->LC Step 3: Injection MS Mass Spectrometry (Detection) LC->MS Step 4 Chromatogram Resulting Chromatogram - Peak 1 (Analyte) - Peak 2 (IS) MS->Chromatogram Ratio Calculate Peak Area Ratio (Analyte / IS) Chromatogram->Ratio Step 5 Quant Quantification via Calibration Curve Ratio->Quant Step 6

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocol: Quantification by LC-MS/MS

This section provides a validated, step-by-step protocol for the quantification of ethyl benzoylformate in a biological matrix (e.g., human plasma) using Ethyl Benzoylformate-d5 as an internal standard.

3.1. Materials and Reagents

  • Ethyl Benzoylformate (analytical standard)

  • Ethyl Benzoylformate-d5 (internal standard)

  • LC-MS grade Acetonitrile, Methanol, Water

  • Formic Acid

  • Human Plasma (K2EDTA)

  • Solid Phase Extraction (SPE) Cartridges

3.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethyl Benzoylformate and Ethyl Benzoylformate-d5 in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the Ethyl Benzoylformate stock solution with 50:50 methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ethyl Benzoylformate-d5 stock solution with methanol to a final concentration of 100 ng/mL. This concentration is chosen to be near the middle of the calibration curve for optimal performance.

3.3. Sample Preparation (Protein Precipitation & Extraction)

  • Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, and quality controls (QCs) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples. This ensures a final IS concentration of 10 ng/mL in the injection volume, assuming a 10x concentration factor.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins. The cold solvent enhances the precipitation efficiency.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.

3.4. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Example):

    • Ethyl Benzoylformate: Q1: 179.1 -> Q3: 105.1

    • Ethyl Benzoylformate-d5: Q1: 184.1 -> Q3: 110.1

The selection of these mass transitions (parent ion -> fragment ion) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, filtering out chemical noise.

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied. The concentration of the unknown samples is then interpolated from this curve. The method's performance must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, and stability.

Conclusion

Ethyl Benzoylformate-d5 is an indispensable tool for the precise and reliable quantification of its unlabeled analogue. Its chemical properties, particularly its stable isotopic label, enable the robust application of isotope dilution mass spectrometry, a cornerstone of modern bioanalysis. The protocols and principles outlined in this guide provide a framework for the successful implementation of this reagent in demanding research and development environments, ensuring data of the highest integrity and accuracy.

References

  • Isotope Dilution Mass Spectrometry , Wikipedia, [Link]

Foundational Principles: The "Why" of Deuteration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Deuterated Ethyl Phenylglyoxylate

This guide provides a comprehensive framework for the structural verification of deuterated ethyl phenylglyoxylate isotopologues. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling to trace metabolic pathways, elucidate reaction mechanisms, or create internal standards for quantitative mass spectrometry. We will move beyond theoretical descriptions to detail the integrated analytical strategy required for unambiguous structural confirmation, emphasizing the causality behind each experimental choice.

Isotopic labeling, particularly with a stable isotope like deuterium (²H or D), is a powerful technique for tracking molecules through complex biological or chemical systems.[1] Unlike radioactive labeling, stable isotopes are safe for a wide range of in-vitro and in-vivo experiments and can be detected with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] For a molecule like ethyl phenylglyoxylate (IUPAC name: ethyl 2-oxo-2-phenylacetate[4][5]), a versatile synthetic reagent and metabolite[4][6], deuteration allows for precise tracking and quantification.[2]

The core challenge, however, is not just incorporating deuterium but proving its precise location and enrichment. The validity of any subsequent experiment hinges on the unambiguous structural characterization of the labeled molecule. This guide outlines a self-validating workflow to achieve this certainty.

The Subject Molecule: Ethyl Phenylglyoxylate

Ethyl phenylglyoxylate is an ester characterized by a phenyl ring connected to a glyoxylate functional group, which consists of a ketone and an ethyl ester.[4][7] This structure presents several distinct sites for deuteration, each with different synthetic accessibility and analytical utility.

Diagram: Potential Deuteration Sites in Ethyl Phenylglyoxylate

The following diagram illustrates the primary locations for isotopic labeling on the ethyl phenylglyoxylate scaffold.

Caption: Potential sites for deuterium labeling on ethyl phenylglyoxylate.

Strategic deuteration might target:

  • The Phenyl Ring (d5): Useful for studying aromatic metabolism or as a heavy internal standard where the core phenyl structure is tracked.

  • The Ethyl Group Methylene (d2): To investigate reactions at the ester or adjacent to the carbonyl.

  • The Ethyl Group Methyl (d3): To track the terminal end of the ester chain.

  • The Full Ethyl Group (d5): Provides a significant mass shift for use as an internal standard in mass spectrometry.

The Analytical Verification Workflow

A multi-technique approach is mandatory for full structural elucidation. Each technique answers a different, critical question in the verification process.

Diagram: Logical Workflow for Structural Verification

Caption: A sequential workflow for the complete structural validation of deuterated compounds.

Step 1: Mass Spectrometry - Quantifying Deuteration

The Rationale: High-Resolution Mass Spectrometry (HRMS) is the first and most crucial step. Its purpose is to confirm the molecular weight, which directly reflects the number of deuterium atoms incorporated. It answers the question: "Did the synthesis achieve the desired level of deuteration?"[8]

Data Presentation: Expected Molecular Weights

CompoundFormulaExact Mass (Da)Mass Shift (Δ vs. H)
Ethyl PhenylglyoxylateC₁₀H₁₀O₃178.06300
Ethyl Phenylglyoxylate-d₅ (phenyl)C₁₀H₅D₅O₃183.0944+5.0314
Ethyl Phenylglyoxylate-d₂ (methylene)C₁₀H₈D₂O₃180.0755+2.0125
Ethyl Phenylglyoxylate-d₃ (methyl)C₁₀H₇D₃O₃181.0818+3.0188
Ethyl Phenylglyoxylate-d₅ (ethyl)C₁₀H₅D₅O₃183.0944+5.0314

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the deuterated compound (~1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrument Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: Acquire the full scan mass spectrum in a high-resolution instrument (e.g., Orbitrap or TOF) capable of resolving isotopic peaks.

  • Data Interpretation: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺). The most abundant peak in this cluster should correspond to the desired number of deuterium atoms. The distribution of isotopologues provides a measure of isotopic enrichment.

Trustworthiness Check: The observed mass must match the theoretical exact mass within a narrow tolerance (typically < 5 ppm). The isotopic pattern should confirm the enrichment level.

Step 2: NMR Spectroscopy - Pinpointing Deuterium Location

The Rationale: While MS confirms if and how many deuterium atoms are present, NMR spectroscopy determines where they are located.[1] This is achieved by observing the disappearance of signals in ¹H NMR and, if necessary, the appearance of signals in ²H NMR. Strategic deuteration is a powerful tool for simplifying and assigning complex ¹H NMR spectra.[9]

Data Presentation: Expected ¹H NMR Signal Changes

ProtonsTypical δ (ppm) in CDCl₃Expected Signal Change Upon Deuteration
Phenyl (ortho)~7.9-8.0Disappears in phenyl-d₅
Phenyl (meta, para)~7.4-7.6Disappears in phenyl-d₅
Ethyl -CH₂-~4.4Disappears in ethyl-d₂ or ethyl-d₅
Ethyl -CH₃-~1.4Disappears in ethyl-d₃ or ethyl-d₅

Experimental Protocol: NMR Analysis

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte's peaks.[10]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Compare this spectrum to that of the non-deuterated parent compound. The absence of a specific signal is direct evidence of deuteration at that position.[11]

  • ¹³C NMR Acquisition: In a proton-decoupled ¹³C NMR spectrum, a deuterated carbon (C-D) will show a significantly diminished peak height and may appear as a multiplet (due to C-D coupling) compared to the sharp singlet of a C-H bond.

  • (Optional) ²H NMR Acquisition: A deuterium NMR spectrum can be acquired to directly observe the deuterated positions. This provides complementary and definitive proof of the label's location.

Trustworthiness Check: The integration of the remaining proton signals should be consistent with the non-deuterated parts of the molecule. For example, in ethyl-d₅ phenylglyoxylate, only the aromatic proton signals should remain, integrating to 5H.

Step 3: Vibrational Spectroscopy - Confirming C-D Bonds

The Rationale: Fourier-Transform Infrared (FTIR) or Raman spectroscopy provides orthogonal confirmation of the presence of carbon-deuterium bonds. Due to the heavier mass of deuterium, C-D bond vibrations occur at a significantly lower frequency than their C-H counterparts. This predictable shift offers definitive proof of deuteration.[12][13]

The approximate frequency of a C-D stretch can be estimated from the C-H stretch using the reduced mass relationship: ν(C-D) ≈ ν(C-H) / √2

Data Presentation: Characteristic IR Frequencies

Vibration TypeC-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31002200 - 2300
Aliphatic C-H Stretch2850 - 30002050 - 2250
C-H Bending1350 - 1480~950 - 1200

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For liquid samples like ethyl phenylglyoxylate, a spectrum can be obtained neat by placing a small drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Collection: Obtain a background spectrum of the clean, empty spectrometer.

  • Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation: Compare the spectrum of the deuterated compound with its non-deuterated analogue. Look for the disappearance of characteristic C-H stretching and bending bands and the appearance of new bands in the C-D frequency regions.[14] For example, deuteration of the phenyl ring will lead to new bands around 2250 cm⁻¹.

Trustworthiness Check: The appearance of strong absorption bands in the predicted C-D vibrational regions, coupled with the attenuation or disappearance of the corresponding C-H bands, validates the successful incorporation of deuterium at a chemical bond level.

Conclusion

The structural elucidation of a deuterated compound is a systematic process of inquiry. By integrating HRMS to count the deuterium atoms, NMR to locate them, and Vibrational Spectroscopy to confirm their bonding, a self-validating and unambiguous structural assignment is achieved. This rigorous, multi-faceted approach ensures the scientific integrity of the labeled material, providing the necessary confidence for its application in advanced research and development.

References

  • Nolin, B., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Canadian Journal of Chemistry, 32(3), 274-287. Retrieved from [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Nolin, B., & Jones, R. N. (1956). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 34(9), 1382-1392. Retrieved from [Link]

  • THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. (1954). ResearchGate. Retrieved from [Link]

  • Bandeira, N., et al. (2009). Multiple isotopic labels for quantitative mass spectrometry. Proteomics, 9(19), 4523–4532. Retrieved from [Link]

  • Isotopic labeling. (n.d.). In Wikipedia. Retrieved from [Link]

  • THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: III. METHYL LAURATE. (n.d.). Research Solutions. Retrieved from [Link]

  • How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? (2014). ResearchGate. Retrieved from [Link]

  • Aromatic region of 1 H NMR spectra for deuterated benzene solutions of... (n.d.). ResearchGate. Retrieved from [Link]

  • Stewart, A. A., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2436–2441. Retrieved from [Link]

  • Ethyl phenylglyoxylate - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • ethyl phenylglyoxylate. (n.d.). Stenutz. Retrieved from [Link]

  • Ethyl phenylglyoxylate, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • The Infrared Absorption Spectra of Deuterated Esters. (n.d.). Amanote Research. Retrieved from [Link]

  • Ethyl benzoylformate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. (2019). Marquette University. Retrieved from [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information for: Poly(ethyl glyoxylate)-derived self-immolative elastomers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Process for the preparation of phenylglyoxylic acid esters. (1986). Google Patents.

Sources

A Technical Guide to the Solubility of Ethyl Benzoylformate-d5 in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl Benzoylformate-d5, a key isotopically labeled intermediate in pharmaceutical research. Addressed to researchers, scientists, and drug development professionals, this document explores the physicochemical properties of Ethyl Benzoylformate-d5, the theoretical principles governing its solubility, and its expected solubility profile in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific deuterated compound, this guide offers a predictive framework based on the known properties of its non-deuterated analog and fundamental chemical principles. Furthermore, a detailed, step-by-step experimental protocol for determining its solubility is provided, empowering scientists to generate precise data for their specific applications.

Introduction: The Role of Ethyl Benzoylformate-d5 in Modern Drug Development

What is Ethyl Benzoylformate-d5?

Ethyl Benzoylformate-d5 is the deuterated form of Ethyl Benzoylformate, where the five hydrogen atoms on the phenyl group have been replaced by deuterium. Its chemical structure is C₁₀H₅D₅O₃, and it has a molecular weight of approximately 183.22 g/mol .[1][2] It is characterized as a light yellow oil and serves as a crucial intermediate in the synthesis of isotopically labeled pharmaceutical compounds.[2]

Significance in Isotope Labeling and ADME Studies

The primary application of Ethyl Benzoylformate-d5 is as a building block in the synthesis of labeled Active Pharmaceutical Ingredients (APIs), such as the antibiotic Cephalexin.[1][2] The introduction of deuterium into a drug molecule is a powerful technique used in drug discovery and development for several reasons:

  • Metabolic Studies: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS) for pharmacokinetic studies.

  • Mechanistic Elucidation: Isotopic labeling can help in understanding reaction mechanisms and metabolic pathways.[3]

  • Improving Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "Kinetic Isotope Effect" can slow down metabolism at specific sites in a molecule, potentially improving a drug's pharmacokinetic profile.[1][4]

Given these applications, Ethyl Benzoylformate-d5 is a valuable reagent for synthesizing the stable-labeled APIs required for absorption, distribution, metabolism, and excretion (ADME) studies.

The Critical Importance of Solubility Data

A thorough understanding of a compound's solubility is fundamental to its application in synthesis and formulation.[5] For a synthetic intermediate like Ethyl Benzoylformate-d5, solubility data is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure a homogeneous reaction medium, which can directly impact reaction kinetics, yield, and purity.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic purification steps.

  • Handling and Storage: Ensuring stable and safe storage conditions.

Physicochemical Properties of Ethyl Benzoylformate-d5

Impact of Deuteration on Physical Properties

The substitution of hydrogen with deuterium results in a slight increase in molecular weight. While this can lead to minor changes in physical properties such as density, boiling point, and potentially solubility, these effects are generally not substantial.[1] The fundamental polarity and the types of intermolecular forces the molecule can engage in remain largely unchanged. Therefore, the solubility behavior of Ethyl Benzoylformate-d5 is expected to closely mirror that of its non-deuterated counterpart.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl Benzoylformate-d5 and its non-deuterated analog, Ethyl Benzoylformate.

PropertyEthyl Benzoylformate-d5Ethyl Benzoylformate (non-deuterated)Reference(s)
CAS Number 1025892-26-51603-79-8[1][2]
Molecular Formula C₁₀H₅D₅O₃C₁₀H₁₀O₃[1][2]
Molecular Weight 183.22 g/mol 178.18 g/mol [1][2]
Appearance Light Yellow OilClear to pale yellow liquid[2][5]
Boiling Point Not specified~138-139 °C @ 18 mmHg[6]
Density Not specified~1.122 g/mL at 25 °C[6]
Water Solubility Not specified1143 mg/L @ 25 °C[6][7][8]

Principles of Solubility in Organic Solvents

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. Ethyl Benzoylformate-d5 possesses a moderately polar ester group and a non-polar phenyl group, giving it a mixed character.

Role of Polarity, Hydrogen Bonding, and van der Waals Forces
  • Polarity: The presence of the ester and ketone functionalities makes the molecule polar. It will therefore be more soluble in polar solvents than in non-polar solvents.

  • Hydrogen Bonding: Ethyl Benzoylformate-d5 can act as a hydrogen bond acceptor at its oxygen atoms but cannot act as a hydrogen bond donor. This means it will dissolve in protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).

  • van der Waals Forces: The phenyl ring contributes to London dispersion forces, allowing for some solubility in non-polar aromatic solvents like toluene.

Predictive Framework for Ethyl Benzoylformate-d5

Based on its structure, we can predict that Ethyl Benzoylformate-d5 will be highly soluble in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in highly non-polar solvents like hexane.

Solubility Profile of Ethyl Benzoylformate-d5

While comprehensive quantitative data for Ethyl Benzoylformate-d5 is not widely published, we can consolidate known data and provide a predictive analysis for common laboratory solvents.

Quantitative Solubility Data

The following table presents the available quantitative solubility data for the non-deuterated analog, which is expected to be a very close approximation for the d5-labeled compound.

SolventTypeSolubility (at 25 °C)Reference(s)
WaterPolar Protic1.143 g/L (1143 mg/L)[6][7][8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic50 mg/mL (50 g/L)[2]
Qualitative and Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile in a range of common organic solvents, based on the chemical structure and the principles outlined in Section 3.0. These predictions should be confirmed experimentally for precise applications.

SolventTypePredicted SolubilityJustification
Methanol/Ethanol Polar ProticHighPolar nature and ability to accept hydrogen bonds.
Acetone Polar AproticHighSimilar polarity and dipole-dipole interactions.
Ethyl Acetate Polar AproticHighStructurally similar (ester functionality).
Dichloromethane Polar AproticHighGood solvent for moderately polar compounds.
Acetonitrile Polar AproticHighEffective solvent for moderately polar compounds.[8]
Toluene Non-polar (Aromatic)Mediumπ-π stacking interactions with the phenyl ring.
Hexane/Heptane Non-polar (Aliphatic)LowSignificant mismatch in polarity.

Experimental Protocol for Solubility Determination

Introduction to the Equilibrium Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5] The method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound in the supernatant.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Ethyl Benzoylformate-d5 to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow solution to settle B->C D Filter supernatant through a 0.45 µm syringe filter C->D E Prepare serial dilutions of the filtrate D->E F Quantify concentration using HPLC-UV E->F G Calculate solubility (e.g., in mg/mL or g/L) F->G

Sources

Navigating the Isotopic Frontier: A Technical Guide to the Safe Handling and Application of Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the strategic incorporation of stable isotopes, such as deuterium, into molecular scaffolds represents a critical tool for elucidating metabolic pathways and enhancing pharmacokinetic profiles. Ethyl Benzoylformate-d5, a deuterated analogue of Ethyl Benzoylformate, serves as a key intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Cephalexin.[1][2] While the substitution of hydrogen with deuterium is often associated with a favorable alteration of a molecule's metabolic fate due to the kinetic isotope effect, it necessitates a nuanced approach to laboratory handling and safety. This in-depth technical guide provides a comprehensive framework for the safe and effective utilization of Ethyl Benzoylformate-d5, drawing upon established safety protocols for its non-deuterated counterpart and the specialized handling requirements of deuterated compounds.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its safe and effective use in a research setting.

PropertyValueSource
Chemical Name Ethyl Benzoylformate-d5[1]
Synonyms α-Oxo-benzeneacetic-d5 Acid Ethyl Ester, Phenyl-glyoxylic-d5 Acid Ethyl Ester[1]
CAS Number 1025892-26-5[1][3]
Molecular Formula C10H5D5O3[1][3]
Molecular Weight 183.22 g/mol [1][3]
Appearance Light Yellow Oil[1]
Boiling Point (non-deuterated) 138 - 139 °C @ 18 mmHg[4][5]
Flash Point (non-deuterated) > 113 °C[4][5]
Density (non-deuterated) 1.122 g/mL at 25 °C[5]
Solubility (non-deuterated) Soluble in water (1143 mg/L @ 25°C)[6]

It is imperative to note that while the toxicological properties of Ethyl Benzoylformate-d5 have not been fully investigated, the Safety Data Sheet (SDS) for its non-deuterated analogue, Ethyl Benzoylformate (CAS 1603-79-8), generally does not classify it as a hazardous substance.[4][7] However, a cautious and informed approach is always warranted when handling any chemical compound, particularly one with limited specific safety data.

Hazard Identification and Risk Mitigation

While the non-deuterated form of Ethyl Benzoylformate is not classified as hazardous under standard regulations, prudent laboratory practice dictates a thorough assessment of potential risks. The primary considerations for Ethyl Benzoylformate-d5 revolve around its chemical reactivity and the general principles of handling deuterated compounds.

Key Potential Hazards:

  • Moisture Sensitivity: The non-deuterated analogue is known to be moisture sensitive.[5][8] This is a critical consideration for Ethyl Benzoylformate-d5, as exposure to moisture can lead to hydrolysis and, more importantly, isotopic dilution through hydrogen-deuterium (H/D) exchange, compromising the integrity of the labeled compound.[9][10]

  • Incompatibility with Strong Oxidizing Agents and Bases: Contact with strong oxidizing agents or strong bases should be avoided, as this can lead to vigorous and potentially hazardous reactions.[5][8]

  • Thermal Decomposition: At elevated temperatures, decomposition may produce hazardous products such as carbon monoxide and carbon dioxide.[5][8]

Risk Mitigation Strategies:

  • Inert Atmosphere Handling: To prevent isotopic dilution and degradation due to moisture, it is crucial to handle Ethyl Benzoylformate-d5 under an inert atmosphere, such as dry nitrogen or argon.[9][11][12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is essential. This includes:

    • Eye Protection: Safety glasses with side shields or goggles.[4][13]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Body Protection: A lab coat should be worn to prevent skin contact.[4][13]

  • Ventilation: All handling should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is recommended.[13][14]

Safe Handling and Storage Protocols

The integrity and stability of Ethyl Benzoylformate-d5 are contingent upon strict adherence to appropriate handling and storage procedures.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Equilibrate to Room Temperature B Transfer to Glovebox or Inert Atmosphere Hood A->B Prevent Condensation C Dispense Required Amount B->C Maintain Inert Atmosphere D Seal Primary Container Immediately C->D Prevent Contamination E Clean Equipment (Triple Rinse) D->E Ensure Safety F Dispose of Waste Properly E->F Follow Institutional Guidelines

Caption: Workflow for the safe handling of Ethyl Benzoylformate-d5.

Step-by-Step Handling Protocol:

  • Acclimatization: Before opening, allow the container of Ethyl Benzoylformate-d5 to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.[15]

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere such as a glovebox or a fume hood purged with nitrogen or argon.[9][11][12]

  • Dispensing: Use clean, dry glassware and utensils for transferring the liquid.

  • Sealing: After dispensing, tightly reseal the container to prevent exposure to air and moisture.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

Storage Recommendations:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[8][14]

  • Protection: Protect from moisture and incompatible materials.[5][8]

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. The following recommendations are based on the SDS for the non-deuterated analogue, Ethyl Benzoylformate.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][13][16]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][13]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][13][16]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[8][13]

Spill Management:

In case of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel, vermiculite) and place it in a suitable, closed container for disposal.[13] Ensure adequate ventilation and prevent the spill from entering drains.

Disposal Considerations

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: Dispose of unused Ethyl Benzoylformate-d5 and any contaminated materials in accordance with federal, state, and local environmental regulations.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, with the original label defaced.[9]

Conclusion

Ethyl Benzoylformate-d5 is a valuable tool in pharmaceutical research, enabling detailed metabolic and pharmacokinetic studies. While its deuterated nature does not inherently confer high toxicity, it demands a specialized set of handling and storage protocols to maintain its isotopic purity and ensure laboratory safety. By integrating the established safety data of its non-deuterated analogue with the specific requirements for handling deuterated compounds, researchers can confidently and safely leverage the unique properties of Ethyl Benzoylformate-d5 in their pursuit of novel therapeutic agents.

References

  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR.
  • BenchChem. (n.d.). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Ethyl benzoylformate.
  • Spectrum Chemical. (2015, January 19). safety data sheet - Methyl Benzoylformate.
  • ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl benzoylformate.
  • LGC Standards. (n.d.). Ethyl Benzoylformate-d5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl benzoylformate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl Benzoylformate, 99%.
  • ChemicalBook. (2025, December 29). Ethyl benzoylformate.
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Ethyl benzoylformate.
  • National Institutes of Health. (n.d.). Ethyl benzoylformate. PubChem.
  • Matrix Scientific. (n.d.). Ethyl benzoylformate.
  • TCI Chemicals. (2025, January 16). SAFETY DATA SHEET - Ethyl Benzoylformate.
  • Pharmaffiliates. (n.d.). Ethyl Benzoylformate-d5.
  • Santa Cruz Biotechnology. (n.d.). Ethyl benzoylformate.
  • LGC Standards. (n.d.). Ethyl Benzoylformate-d5.

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An In-depth Technical Guide to the Metabolic Pathway of Ethyl Benzoylformate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of Ethyl Benzoylformate in Oncology

The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy, presenting a landscape of vulnerabilities for therapeutic intervention.[1][2] Ethyl benzoylformate, also known as ethyl phenylglyoxylate, has been identified as a metabolite in the context of cancer metabolism.[3][4] This guide provides a comprehensive technical overview of the metabolic pathway of ethyl benzoylformate, offering a scientific rationale for its investigation in cancer research and drug development. We will delve into the enzymatic processes governing its transformation, its potential impact on critical cancer-related metabolic nodes, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel metabolic targets in oncology.

Part 1: The Metabolic Cascade of Ethyl Benzoylformate

The metabolism of ethyl benzoylformate in a biological system is hypothesized to occur in a two-step enzymatic cascade. This pathway involves an initial hydrolysis followed by a decarboxylation reaction, yielding metabolites that can potentially interface with central carbon metabolism in cancer cells.

Step 1: Hydrolysis by Carboxylesterases (CES)

The primary metabolic event is the hydrolysis of the ester bond in ethyl benzoylformate. This reaction is predominantly catalyzed by carboxylesterases (CES), a family of serine hydrolases.[5]

  • Reaction: Ethyl Benzoylformate + H₂O → Benzoylformate (Phenylglyoxylic Acid) + Ethanol

  • Enzymatic Family: Carboxylesterases (EC 3.1.1.1) are ubiquitously expressed in human tissues and are often found to have altered expression levels in various cancers.[6][7] Notably, human carboxylesterase 2 (CES2) has been implicated in the activation of anticancer prodrugs like irinotecan and is frequently expressed in tumor tissues, including colorectal cancer.[3][6][7]

  • Significance in Cancer: The overexpression of certain CES isoforms in tumors makes this initial metabolic step a potentially selective event within the tumor microenvironment. This selectivity could be harnessed for the targeted release of a metabolically active compound.

Diagram of the Proposed Metabolic Pathway of Ethyl Benzoylformate

Metabolic_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation cluster_2 Potential Impact on Cancer Metabolism Ethyl Benzoylformate Ethyl Benzoylformate Benzoylformate Benzoylformate Ethyl Benzoylformate->Benzoylformate Carboxylesterases (CES) + H₂O Ethanol Ethanol Ethyl Benzoylformate->Ethanol Carboxylesterases (CES) + H₂O Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (BFDC) - CO₂ CO2 CO2 Benzoylformate->CO2 Benzoylformate Decarboxylase (BFDC) Pyruvate Dehydrogenase (PDH) Complex Pyruvate Dehydrogenase (PDH) Complex Benzoylformate->Pyruvate Dehydrogenase (PDH) Complex ? Inhibition/Modulation ? Cytotoxicity_Workflow cluster_0 MTT Assay cluster_1 Apoptosis Assay A Seed Cells B Treat with Ethyl Benzoylformate A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F G Treat Cells H Harvest Cells G->H I Stain with Annexin V/PI H->I J Analyze by Flow Cytometry I->J K Quantify Apoptosis J->K

Workflow for assessing the cytotoxic and apoptotic effects of ethyl benzoylformate.

Carboxylesterase Activity Assay

To confirm the initial hydrolysis step, the activity of carboxylesterases in cell lysates can be measured.

Protocol: Fluorometric Carboxylesterase Activity Assay [8][9]

  • Cell Lysate Preparation: Homogenize cancer cells in CES Assay Buffer on ice. Centrifuge to collect the supernatant.

  • Reaction Setup: In a 96-well black plate, add cell lysate to the sample wells.

  • Reaction Initiation: Add a fluorogenic CES substrate (e.g., a proprietary substrate from a commercial kit) to all wells.

  • Kinetic Measurement: Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for 1 hour.

  • Data Analysis: Calculate the CES activity based on a standard curve.

Intracellular Metabolite Extraction and LC-MS Analysis

To identify and quantify the metabolites of ethyl benzoylformate and assess its impact on the broader metabolome, a robust metabolite extraction and analysis protocol is essential. [10][11] Protocol: Metabolite Extraction and LC-MS/MS Analysis [12][13]

  • Cell Culture and Treatment: Culture cancer cells and treat them with ethyl benzoylformate for a defined period.

  • Metabolism Quenching: Rapidly aspirate the media and add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells on dry ice to quench metabolic activity.

  • Cell Scraping and Collection: Scrape the cells in the extraction solvent and collect the lysate.

  • Extraction: Vortex the lysate and centrifuge at high speed to pellet the cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and store at -80°C until analysis.

  • LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Use appropriate chromatographic methods (e.g., reverse-phase or HILIC) to separate the metabolites.

  • Data Analysis: Identify and quantify ethyl benzoylformate and its predicted metabolites (benzoylformate, benzaldehyde) by comparing their retention times and mass spectra to authentic standards. Analyze changes in other key metabolites in central carbon metabolism.

Table 1: Key Metabolites for LC-MS/MS Analysis

MetabolitePredicted m/z (M-H)⁻Rationale
Ethyl Benzoylformate177.0557Parent Compound
Benzoylformate149.0244Hydrolysis Product
Pyruvate87.0088Key Glycolytic Metabolite
Lactate89.0244Indicator of Glycolysis
Acetyl-CoA808.1361Product of PDH
Citrate191.0197TCA Cycle Intermediate
Metabolic Flux Analysis (MFA)

To quantify the impact of ethyl benzoylformate on metabolic pathway dynamics, stable isotope tracing coupled with metabolic flux analysis (MFA) is the gold standard. [4][14][15] Protocol: ¹³C-Glucose Metabolic Flux Analysis

  • Cell Culture: Culture cancer cells in media containing ¹³C-labeled glucose.

  • Compound Treatment: Treat the cells with ethyl benzoylformate.

  • Metabolite Extraction: Perform metabolite extraction as described in section 3.4.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites in glycolysis and the TCA cycle.

  • Flux Calculation: Use computational modeling to calculate the metabolic fluxes through these pathways.

Part 4: Conclusion and Future Directions

This technical guide has outlined the proposed metabolic pathway of ethyl benzoylformate in the context of cancer research. The central hypothesis is that ethyl benzoylformate is a prodrug that, upon hydrolysis by tumor-associated carboxylesterases, releases benzoylformate, which may then modulate cancer cell metabolism through interaction with the pyruvate dehydrogenase complex. The provided experimental protocols offer a roadmap for testing this hypothesis and elucidating the downstream consequences of this metabolic intervention.

Future research should focus on:

  • Identifying the specific human carboxylesterase isoforms responsible for ethyl benzoylformate hydrolysis.

  • Conclusively determining the interaction of benzoylformate with the PDH complex and its kinetic parameters.

  • Investigating the metabolic fate and biological activity of benzaldehyde in cancer cells.

  • Exploring the therapeutic potential of ethyl benzoylformate in preclinical cancer models.

By systematically dissecting the metabolic pathway of ethyl benzoylformate and its impact on cancer cell biology, we can potentially uncover novel therapeutic strategies that exploit the unique metabolic landscape of tumors.

References

  • Roshni Jaffery, Ningbo Zheng, Jiakai Hou, Ashley Guerrero, Si Chen, Chunyu Xu, Nicholas A. Egan, Ritu. Bohat. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Selective detection of carboxylesterase 2 activity in cancer cells using an activity-based chemiluminescent probe. (2022). RSC Publishing.
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  • Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines. Benchchem.
  • Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan1. (2002). AACR Journals.
  • Cytotoxicity Assay Protocol. protocols.io.
  • Effect of Cellular Location of Human Carboxylesterase 2 on CPT-11 Hydrolysis and Anticancer Activity. (2015). Semantic Scholar.
  • Studying metabolic flux adaptations in cancer through integrated experimental-comput
  • Carboxylesterases Expressed in Human Colon Tumor Tissue and Their Role in CPT-11 Hydrolysis. (2003). AACR Journals.
  • A guide to 13C metabolic flux analysis for the cancer biologist. (2018). PubMed.
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  • Secreted and tumour targeted human carboxylesterase for activ
  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC.
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  • Determination of the Intracellular Concentrations of Metabolites in Escherichia coli Collected during the Exponential and St
  • Benzoylformate decarboxylase.
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  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. (2019).
  • LC-MS analysis of intracellular metabolites. A. Total ion chromatogram...
  • Benzoylform
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  • The possible role of methylglyoxal metabolism in cancer. PMC.
  • Ethyl phenylglyoxylate (Ethyl benzoylformate) | Synthetic Reagent. MedchemExpress.com.
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  • Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Prolifer
  • Ethyl Benzoylform
  • Ethyl benzoylform
  • Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis. PMC.
  • Dysregulated Metabolism in Cancer. (2022). Biomedical Research and Therapy.
  • Pyruvate dehydrogenase complex – Knowledge and References. Taylor & Francis.
  • Novel Agents Aimed at Disrupting Cancer Metabolism Gain Ground | OncLive. (2019). OncLive.
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Technical Guide: Ethyl Benzoylformate Isotopologues (d5 vs. d10)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, analytical, and application-based differences between Ethyl Benzoylformate-d5 and its fully deuterated analog, d10.

Abstract

This guide provides a comparative analysis of Ethyl Benzoylformate-d5 (ring-labeled) and Ethyl Benzoylformate-d10 (fully labeled) for use as internal standards (IS) in LC-MS/MS bioanalysis. While the d5 isotopologue is the industry standard for quantification, the d10 variant offers distinct advantages in complex matrices where precursor ion interference is a limiting factor. This document dissects their fragmentation pathways, chromatographic behavior, and suitability for regulated drug development workflows.

Structural & Physicochemical Characterization

Ethyl Benzoylformate (Ethyl phenylglyoxylate) is an


-keto ester used frequently as an intermediate in pharmaceutical synthesis (e.g., cephalosporin antibiotics) and as a photoinitiator. In bioanalysis, its stable isotopes are critical for compensating for matrix effects.
Chemical Identity[1][2]
PropertyNative (d0)Isotope-d5 (Standard)Isotope-d10 (High-Mass)
Formula



MW (Da) 178.19183.22188.25
Label Site NonePhenyl Ring (

)
Phenyl Ring (

) + Ethyl Group (

)
CAS 1603-79-81025892-26-5N/A (Custom Synthesis)
Structure Ph-CO-CO-OEt

-CO-CO-OEt

-CO-CO-

Deuteration Logic
  • d5 (Ring-Labeled): Synthesized from deuterated benzene (

    
    ). The ethyl group remains unlabeled (
    
    
    
    ). This is the most thermodynamically stable and commercially available form.
  • d10 (Fully Labeled): Requires both a deuterated phenyl precursor and deuterated ethanol (

    
    ) for esterification. This variant is typically a custom synthesis product used when the M+5 channel has high background noise.
    

Mass Spectrometry: Fragmentation & Transitions

The selection between d5 and d10 is primarily driven by the Multiple Reaction Monitoring (MRM) transitions. Understanding the fragmentation pathway is critical because both isotopes yield the same primary product ion, a fact that often surprises researchers.

Fragmentation Pathway (ESI+)

The primary fragmentation of


-keto esters involves the cleavage of the ester bond, often losing the alkoxy group (neutral loss) to form the acylium ion.
  • Pathway A (Primary): Loss of the carbethoxy group (

    
    ) 
    
    
    
    Phenyl ion (
    
    
    ).
  • Pathway B (Secondary): Loss of the ethoxy group (

    
    ) 
    
    
    
    Benzoylformyl ion (
    
    
    ).
  • Pathway C (Tertiary): Loss of the ethyl group (

    
    ) 
    
    
    
    Acid ion (
    
    
    ).
MRM Transition Comparison
IsotopePrecursor Ion (Q1)Product Ion (Q3) - PrimaryProduct Ion (Q3) - SecondaryTechnical Insight
d5 183.2 (

)
110.1 (

)
82.1 (

)
Q3 retains the label. Ethyl group is lost as neutral.
d10 188.2 (

)
110.1 (

)
82.1 (

)
Critical: Q3 is identical to d5. The extra +5 Da (on ethyl) is lost in the neutral fragment.

Key Takeaway: If your method monitors the transition to the benzoyl cation (m/z 110), d10 offers no selectivity advantage in Q3 . It only shifts Q1.

Fragmentation d0 Native (d0) Precursor: 179 Frag_Benzoyl Benzoyl Ion (Ph-CO+) d0->Frag_Benzoyl Loss of -COOEt (73) d5 Isotope (d5) Precursor: 184 d5->Frag_Benzoyl Loss of -COOEt (73) (m/z 105 -> 110) d10 Isotope (d10) Precursor: 189 d10->Frag_Benzoyl Loss of -COOEt-d5 (78) (m/z 105 -> 110) Frag_Phenyl Phenyl Ion (Ph+) Frag_Benzoyl->Frag_Phenyl -CO (28)

Figure 1: Fragmentation pathway showing that both d5 and d10 converge on the same primary product ions (Benzoyl-d5 and Phenyl-d5) because the ethyl group is lost as a neutral fragment.

Chromatographic Isotope Effect[3]

A common misconception is that isotopologues co-elute perfectly. In high-resolution chromatography, deuterium substitution changes the lipophilicity and


 slightly, leading to retention time shifts.
The "Deuterium Shift"

Deuterium (


) is slightly smaller and less lipophilic (lower polarizability) than Hydrogen (

). This leads to an Inverse Isotope Effect in Reverse Phase LC (RPLC).
  • Mechanism: The C-D bond is shorter than the C-H bond, reducing the molar volume and van der Waals interactions with the C18 stationary phase.

  • Result: Deuterated isotopologues elute earlier than the native analyte.

Impact on Integration
  • d5: Minimal shift (typically < 0.05 min). Often negligible.[1]

  • d10: Significant shift (can be > 0.1 - 0.2 min).

    • Risk: If the d10 peak separates too much from the native peak, it may no longer experience the exact same matrix suppression/enhancement at the electrospray source. This defeats the purpose of an internal standard.

Chromatography cluster_0 Retention Time on C18 Column Native Native (d0) RT: 4.50 min d5 d5 Isotope RT: 4.48 min (Ideal Co-elution) d10 d10 Isotope RT: 4.40 min (Risk of Separation)

Figure 2: Theoretical retention time shift. d10 exhibits a stronger 'inverse isotope effect', eluting earlier than the native compound.

Experimental Protocols

Internal Standard Selection Algorithm

Use this logic to decide between d5 and d10 for your assay.

  • Perform Q1 Scan of Matrix Blank: Inject a blank matrix sample (plasma/urine) and scan for masses at 183 (d5) and 188 (d10).

  • Check Interference:

    • If m/z 183 has high background (common in biologicals due to breakdown products), switch to d10 .

    • If m/z 183 is clean, use d5 (cheaper, better co-elution).

  • Check Fragmentation:

    • If your method must monitor the ethyl group retention (rare), you must use d10.

Preparation of Stock Solutions

Note: Deuterated standards are often supplied as oils or low-melting solids.

  • Weighing: Weigh ~10 mg of Ethyl Benzoylformate-d5 into a 10 mL volumetric flask.

    • Critical: Do not use plastic weighing boats; the ester can leach plasticizers. Use glass.

  • Solvent: Dissolve in Acetonitrile (ACN) . Do not use Methanol (MeOH).[2]

    • Reason: Transesterification. In the presence of trace acid/base, the ethyl ester can swap with the methyl solvent, converting Ethyl Benzoylformate to Methyl Benzoylformate.

  • Storage: Store at -20°C. Stability is generally 12 months.

Mass Spec Tuning (Sciex/Waters)
  • Ionization: ESI Positive Mode.

  • Source Temp: 450°C (Ester is semi-volatile; do not overheat).

  • Declustering Potential (DP): Medium (50-70 V). High DP can cause in-source fragmentation of the labile ester bond.

  • Collision Energy (CE):

    • Transition 183

      
       110 (Quant): ~20-25 eV.
      
    • Transition 183

      
       82 (Qual): ~35-40 eV.
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15349, Ethyl benzoylformate. Retrieved from [Link]

  • University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Drug Development. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectrum analysis of Ethyl Benzoylformate-d5, a critical isotopically labeled compound in pharmaceutical research and metabolic studies. This document moves beyond a simple recitation of protocols to deliver field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the theoretical underpinnings of analyzing a deuterated analyte, detail self-validating experimental workflows, and present a complete analysis of the expected ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR techniques for the structural elucidation and purity assessment of isotopically labeled molecules.

Introduction: The Significance of Ethyl Benzoylformate-d5

Ethyl Benzoylformate-d5 is the deuterated analog of Ethyl Benzoylformate, where the five protons of the phenyl ring are replaced with deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in a variety of scientific applications, most notably as an internal standard in quantitative mass spectrometry assays and as a tracer in metabolic pathway studies.[2] The presence of deuterium alters the molecule's mass without significantly changing its chemical properties, allowing it to be distinguished from its non-labeled counterpart.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity, assessing the isotopic purity, and determining the concentration of Ethyl Benzoylformate-d5. The strategic replacement of hydrogen with deuterium results in a simplified ¹H NMR spectrum, a phenomenon that is central to its analysis.[3][4] This guide will provide the necessary expertise to leverage NMR spectroscopy for a thorough and accurate characterization of this important compound.

Core Principles: The Effect of Deuteration on NMR Spectra

Understanding the influence of deuterium (²H or D) is fundamental to interpreting the NMR spectra of labeled compounds.

  • ¹H NMR Spectroscopy : Deuterium has a nuclear spin (I=1) different from that of a proton (¹H, I=½).[3] Consequently, deuterium nuclei are not detected in a standard ¹H NMR experiment.[5] This results in the "disappearance" of signals corresponding to the deuterated positions. For Ethyl Benzoylformate-d5, this means the complex multiplet pattern of the benzoyl ring protons is absent, simplifying the spectrum significantly.[3][4]

  • ¹³C NMR Spectroscopy : While deuterium is "silent" in ¹H NMR, it couples to adjacent ¹³C nuclei. This C-D coupling causes the signals of deuterated carbons to appear as multiplets (typically triplets, as I=1 for D). Furthermore, deuterium can cause a small upfield shift (isotope effect) on the ¹³C resonance to which it is attached and, to a lesser extent, on neighboring carbons.[6][7]

Experimental Design and Protocol

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[8]

Workflow for NMR Analysis

The following diagram outlines a robust workflow for the analysis of Ethyl Benzoylformate-d5.

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) weigh->dissolve filter Filter Solution (Pipette with glass wool) dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectra (¹H, ¹³C, optional 2D) shim->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectra (e.g., TMS or residual solvent) process->reference integrate Integrate ¹H Signals reference->integrate analyze Assign Peaks & Analyze Data integrate->analyze

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Sample Preparation Protocol

This protocol ensures a homogenous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[8]

  • Weighing the Sample : Accurately weigh approximately 5-25 mg of Ethyl Benzoylformate-d5 into a clean, dry vial.[9] For quantitative NMR (qNMR), a calibrated microbalance is required, and the exact weight must be recorded to 0.01 mg accuracy.[10]

  • Solvent Selection : Chloroform-d (CDCl₃) is an excellent choice as it readily dissolves the analyte and its residual proton peak at 7.26 ppm serves as a convenient chemical shift reference.[8][11] Use 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[12][13]

  • Dissolution : Add the deuterated solvent to the vial and gently vortex or swirl to ensure the sample is completely dissolved.[12] Incomplete dissolution will lead to poor spectral resolution.[8]

  • Filtration and Transfer : To remove any suspended particles, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[13] Avoid using cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly.[13] Parafilm can be used for long-term storage but is generally not necessary for immediate analysis.

Data Acquisition Parameters

The choice of acquisition parameters is critical for obtaining high-quality data, especially for quantitative applications.[14][15]

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale & Expert Insight
Pulse Angle 30-90°30-45°A 90° pulse provides maximum signal but requires a longer relaxation delay.[14] For routine qualitative spectra, a 30° pulse is often sufficient and allows for faster acquisition. For quantitative analysis, a calibrated 90° pulse is recommended.[16][17]
Relaxation Delay (d1) 1-5 s2-10 sThis delay allows magnetization to return to equilibrium. It should be at least 5 times the longest T₁ relaxation time of any nucleus of interest for accurate integration.[17] Quaternary carbons in ¹³C NMR have particularly long T₁ values, necessitating a longer delay.
Acquisition Time (at) 2-4 s1-2 sA longer acquisition time provides better digital resolution, which is crucial for resolving fine coupling patterns.
Number of Scans (ns) 8-16128-1024+Due to the low natural abundance (1.1%) of ¹³C, significantly more scans are needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[18][19]

Spectral Interpretation and Analysis

Molecular Structure of Ethyl Benzoylformate-d5

Caption: Structure of Ethyl Benzoylformate-d5 showing deuterated positions.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is simplified to only show signals from the ethyl group protons, as the five aromatic protons have been replaced by deuterium.[3]

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Partner(s)
-O-CH₂ -CH₃~4.45Quartet (q)2H-CH₃
-O-CH₂-CH₃ ~1.47Triplet (t)3H-CH₂-
  • Causality : The quartet at ~4.45 ppm is due to the methylene (-CH₂) protons being adjacent to the three methyl (-CH₃) protons (n+1 rule, 3+1=4).[20][21] Conversely, the triplet at ~1.47 ppm arises from the methyl protons being adjacent to the two methylene protons (n+1 rule, 2+1=3).[20][22] The downfield shift of the methylene protons is caused by the deshielding effect of the adjacent oxygen atom.[21] The expected chemical shifts are based on data for the non-deuterated analogue, Ethyl Benzoylformate.[23]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon signals. The carbons of the d5-phenyl ring will be affected by C-D coupling.

Signal AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (Coupled)Notes
C =O (Ketone)~185-195Singlet (s)Quaternary carbon, typically a sharp signal.
C =O (Ester)~160-165Singlet (s)Quaternary carbon, deshielded by two oxygen atoms.
C -ipso (Aromatic)~130-135Singlet (s)Quaternary carbon attached to the carbonyl group.
C -para (Aromatic)~130-135Triplet (t)Coupled to one deuterium atom.
C -ortho (Aromatic)~128-130Triplet (t)Coupled to one deuterium atom each.
C -meta (Aromatic)~128-130Triplet (t)Coupled to one deuterium atom each.
-O-CH₂ -CH₃~60-65Singlet (s)Deshielded by the ester oxygen.
-O-CH₂-CH₃ ~13-15Singlet (s)Typical aliphatic methyl signal.
  • Expert Insight : In a standard proton-decoupled ¹³C spectrum, the C-D coupling may not be fully resolved and could manifest as broadened signals or multiplets for the aromatic carbons. The one-bond C-D coupling constants are typically around 20-30 Hz.[19] Advanced techniques like gated decoupling can be used to observe these couplings more clearly.[18]

Advanced Techniques and Purity Assessment

2D NMR Spectroscopy

For unambiguous assignment, 2D NMR experiments can be invaluable.

  • COSY (Correlation Spectroscopy) : This experiment would show a cross-peak between the -CH₂- quartet and the -CH₃ triplet, confirming their connectivity within the ethyl group.[24][25][26]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon signals.[25][27] It would show a cross-peak connecting the proton signal at ~4.45 ppm to the carbon signal at ~60-65 ppm (-CH₂-), and another connecting the proton signal at ~1.47 ppm to the carbon signal at ~13-15 ppm (-CH₃).

Purity and Quantification (qNMR)

Quantitative NMR (qNMR) can be used to determine the absolute purity of Ethyl Benzoylformate-d5.[16]

  • Protocol : A certified internal standard of known purity and weight (e.g., maleic acid, DSS) is added to a precisely weighed sample of the analyte.[16][17]

  • Analysis : The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal (e.g., the -CH₂- quartet) to the integral of a signal from the internal standard. The molar ratio, number of protons per signal, and molecular weights of both compounds are factored into the calculation.[10]

  • Isotopic Enrichment : The absence of signals in the aromatic region of the ¹H NMR spectrum (typically 7.5-8.0 ppm) is a direct indicator of high isotopic enrichment.[23] Any residual proton signals in this region can be integrated relative to the ethyl group signals to quantify the percentage of non-deuterated impurity.

Conclusion

The NMR analysis of Ethyl Benzoylformate-d5 is a powerful application of fundamental spectroscopic principles. The strategic use of deuterium labeling greatly simplifies the ¹H NMR spectrum, allowing for straightforward confirmation of the ethyl moiety. Concurrently, ¹³C NMR provides a complete carbon fingerprint, with the effects of C-D coupling serving as confirmation of the deuterated positions. By following the robust protocols for sample preparation, data acquisition, and spectral interpretation outlined in this guide, researchers can confidently verify the structure, assess the isotopic enrichment, and determine the purity of this vital analytical standard, ensuring the integrity and reliability of their downstream applications in drug development and metabolic research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of St Andrews. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Filo. (2025, September 15). Effect of deuteration in nmr Shorts notes. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bentham Science Publishers. (2001, March 1). Application of the Deuterium Isotope Effect on NMR Chemical Shift to Study Proton Transfer Equilibrium. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • ACS Publications. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1025892-26-5| Chemical Name : Ethyl Benzoylformate-d5. Retrieved from [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemguide. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

  • OSTI.GOV. (2021, August 31). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Methodological & Application

protocol for spiking Ethyl Benzoylformate-d5 in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers conducting bioanalytical method development for Ethyl Benzoylformate (EBF) and its deuterated analog, Ethyl Benzoylformate-d5 (EBF-d5).

Part 1: Introduction & Mechanistic Rationale

1.1 The Challenge: Esterase-Mediated Hydrolysis Ethyl Benzoylformate (EBF) is an


-keto ester. In biological matrices, particularly rodent and human plasma, esters are highly susceptible to rapid hydrolysis by carboxylesterases (CES1 and CES2) and paraoxonases. The breakdown product is Benzoylformic acid (Phenylglyoxylic acid) and Ethanol.
  • Reaction:

    
    
    
  • Implication: Without strict stabilization, "spiking" EBF or EBF-d5 into plasma results in immediate conversion to the acid metabolite, leading to poor recovery, non-linear calibration curves, and invalid pharmacokinetic data.

1.2 The Solution: The "Acid-Cold" Stabilization Protocol To successfully spike and quantify EBF-d5, you must inhibit esterase activity before the compound enters the matrix. This protocol utilizes a dual-mechanism approach:

  • Acidification: Lowering plasma pH to < 4.0 denatures or significantly reduces the catalytic efficiency of serine esterases.

  • Cryogenic Handling: Maintaining samples at 4°C (ice bath) slows kinetic degradation rates.

Part 2: Materials & Reagents

ReagentSpecificationPurpose
Ethyl Benzoylformate-d5 >98% Isotopic Purity (Phenyl-d5)Internal Standard / Surrogate Analyte
Blank Plasma K2EDTA or Heparin (Rat/Human)Matrix
Formic Acid (FA) LC-MS GradeEsterase Inhibitor / pH Modifier
Acetonitrile (ACN) LC-MS GradeProtein Precipitation / Stock Solvent
Sodium Fluoride (NaF) OptionalSecondary Esterase Inhibitor (if acid fails)
DMSO AnhydrousStock Solution Solvent (prevents transesterification)

Part 3: Experimental Protocol

Preparation of Stock Solutions
  • Solvent Choice: Use DMSO or Acetonitrile .

    • Warning: Do NOT use Methanol for stock preparation. In the presence of trace acids/bases, EBF can undergo transesterification to Methyl Benzoylformate, creating a ghost peak in LC-MS.

  • Concentration: Prepare a primary stock of EBF-d5 at 1.0 mg/mL in DMSO.

  • Storage: Store at -80°C. Esters are stable in anhydrous DMSO.

Matrix Stabilization (Pre-Spiking)

This step is critical. Do not spike EBF-d5 into neutral plasma.

  • Thaw plasma on wet ice.

  • Acidification Step: Add 2% v/v of 5% Formic Acid (aqueous) to the blank plasma.

    • Target pH: 3.5 – 4.0.

    • Verification: Spot check pH with a strip.

  • Alternative (Enzyme Inhibitor): If acidification interferes with downstream chromatography, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM immediately upon thawing. Note: PMSF is toxic and unstable in water; prepare fresh in isopropanol.

Spiking Protocol (Calibration Standards & QCs)

Objective: To create a plasma sample containing 100 ng/mL of EBF-d5 without degradation.

  • Intermediate Standard: Dilute the 1 mg/mL Stock to 10 µg/mL using 50:50 ACN:Water (0.1% FA) . Keep on ice.

  • Spiking:

    • Aliquot 980 µL of Acidified/Stabilized Plasma into a pre-chilled microcentrifuge tube.

    • Add 20 µL of the Intermediate Standard.

    • Vortex immediately for 10 seconds.

    • Return to ice instantly.

  • Equilibration: Do not incubate at 37°C. Allow 2 minutes on ice for protein binding equilibrium.

Sample Extraction (Protein Precipitation)

The Internal Standard (if EBF-d5 is used as IS for EBF analyte) should be added here.

  • Precipitating Agent: Prepare Acetonitrile containing 0.1% Formic Acid.

  • Ratio: Add 3 volumes of Cold Precipitating Agent to 1 volume of Spiked Plasma (e.g., 300 µL ACN to 100 µL Plasma).

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: 15,000 x g for 10 minutes at 4°C .

  • Supernatant: Transfer supernatant to a glass vial (silanized preferred to prevent adsorption).

  • Dilution (Optional): Dilute 1:1 with Water (0.1% FA) to match initial mobile phase conditions and improve peak shape.

Part 4: Visualization (Workflow Diagram)

EBF_Spiking_Protocol Stock EBF-d5 Stock (1 mg/mL in DMSO) Spike Spiking Step (Add EBF-d5 to Matrix) Stock->Spike Dilute & Spike Plasma Blank Plasma (Thawed on Ice) StabPlasma Stabilized Plasma (pH 3.5 - 4.0) Plasma->StabPlasma Add 2% v/v Acid Stabilizer (5% Formic Acid) Acid->StabPlasma StabPlasma->Spike Equil Equilibration (2 min @ 4°C) Spike->Equil PPT Protein Precipitation (3:1 ACN + 0.1% FA) Equil->PPT Quench Metabolism Centrifuge Centrifugation (15,000g, 4°C) PPT->Centrifuge LCMS LC-MS/MS Analysis (Acidic Mobile Phase) Centrifuge->LCMS Inject Supernatant

Caption: Workflow for the stabilized spiking and extraction of Ethyl Benzoylformate-d5 from plasma, emphasizing acidification and cold-chain handling.

Part 5: LC-MS/MS Method Parameters

To ensure the spike is detected accurately, the detection method must be specific to the d5-isotope.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Positive Mode ESI):

    • EBF (Analyte):

      
       (Benzoyl cation).
      
    • EBF-d5 (IS):

      
       (Benzoyl-d5 cation).
      
    • Note: The deuterium label is on the phenyl ring. The loss of the ethoxy group (-46 Da) generates the stable benzoyl cation.

Part 6: Quality Control & Troubleshooting

6.1 Stability Validation (Benchtop) Before running study samples, perform this validation test:

  • Spike EBF-d5 into Acidified Plasma vs. Neutral Plasma .

  • Incubate both at Room Temperature for 0, 15, 30, and 60 minutes.

  • Extract and analyze.

  • Acceptance Criteria: The Neutral Plasma samples will likely show >50% loss within 15 minutes. The Acidified Plasma should remain within ±15% of T0.

6.2 Troubleshooting Low Recovery

Observation Root Cause Corrective Action
Parent signal low, Metabolite high Hydrolysis occurred. Check plasma pH (<4.0). Ensure work was done on ice.
"Ghost" peak (+14 Da) Transesterification. Did you use Methanol? Switch to Acetonitrile.

| Poor Peak Shape | Solvent mismatch. | Dilute supernatant with aqueous buffer before injection. |

References

  • Sigma-Aldrich. (2025). Ethyl Benzoylformate Product Specification & Stability Data. Retrieved from

  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. Retrieved from

  • LGC Standards. (2025). Ethyl Benzoylformate-d5 Certificate of Analysis. Retrieved from

  • Bahar, F., et al. (2012). Interspecies differences in stability kinetics and plasma esterases. Journal of Pharmaceutical Sciences. (Contextual grounding on esterase activity).

Application Note: Chemo-Enzymatic Synthesis of Labeled Cephalexin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, hybrid chemo-enzymatic protocol for the synthesis of Cephalexin-d5 (phenyl-d5), a critical internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) quantification via LC-MS/MS. Unlike traditional chemical synthesis, which requires extensive protection/deprotection steps and harsh conditions that may lead to deuterium scrambling, this protocol utilizes Ethyl Benzoylformate-d5 as a stable starting material. The workflow combines a facile chemical reductive amination to generate the side-chain precursor, followed by a stereoselective enzymatic coupling to 7-ADCA using Penicillin G Acylase (PGA). This "green" pathway ensures high enantiomeric purity and isotopic integrity.

Introduction & Rationale

The Challenge of Labeled Antibiotics

Synthesizing deuterated


-lactam antibiotics is synthetically demanding due to the lability of the 

-lactam ring. Traditional acyl chloride couplings often result in ring opening or epimerization. Furthermore, obtaining enantiopure D-phenylglycine-d5—the required side chain—is expensive and supply-constrained.
The Solution: Ethyl Benzoylformate-d5

Ethyl Benzoylformate-d5 offers a distinct advantage as a starting material. It is stable, commercially accessible, and allows for the direct introduction of the d5-phenyl moiety. By converting this keto-ester to the amino-ester and subsequently employing Penicillin G Acylase (PGA) , we leverage the enzyme's natural stereoselectivity. PGA exclusively accepts the D-configuration of the side chain, effectively performing a kinetic resolution and coupling in a single pot, negating the need for chiral chromatography of the intermediate.

Mechanism of Action

The synthesis relies on the Kinetically Controlled Strategy . The enzyme forms an acyl-enzyme intermediate with the D-phenylglycine ester. This activated complex is then intercepted by the nucleophile (7-ADCA) to form the peptide bond, rather than being hydrolyzed by water.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
Ethyl Benzoylformate-d5 >98 atom% DStarting Material (Side Chain)
7-ADCA >98% Purity

-Lactam Nucleus
Penicillin G Acylase (PGA) Immobilized (e.g., on Eupergit C)Biocatalyst
Sodium Cyanoborohydride (

)
Reagent GradeReducing Agent
Ammonium Acetate (

)
AnhydrousNitrogen Source
Methanol (MeOH)HPLC GradeSolvent
Phosphate Buffer100 mM, pH 6.5Reaction Medium
Equipment
  • Thermostatted shaker or bioreactor (25°C - 30°C).

  • HPLC system with UV detection (254 nm) and C18 column.

  • LC-MS/MS for isotopic validation.

  • pH Stat titration system (optional, for precise pH control).

Experimental Protocol

Phase 1: Reductive Amination (Side Chain Synthesis)

Objective: Convert Ethyl Benzoylformate-d5 to D,L-Phenylglycine-d5 Ethyl Ester.

Rationale: We synthesize the racemate.[1] The subsequent enzymatic step will selectively utilize only the D-isomer.

  • Imine Formation:

    • Dissolve Ethyl Benzoylformate-d5 (1.0 eq, e.g., 500 mg) in dry Methanol (10 mL).

    • Add Ammonium Acetate (10.0 eq) to ensure saturation and drive equilibrium toward the imine.

    • Stir at room temperature for 1 hour under inert atmosphere (

      
      ).
      
  • Reduction:

    • Cool the solution to 0°C.

    • Cautiously add Sodium Cyanoborohydride (

      
      ) (1.5 eq). Note: Perform in a fume hood; toxic HCN gas risk if acidified.
      
    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Result: Crude D,L-Phenylglycine-d5 Ethyl Ester. (Purity check via TLC/HPLC).

Phase 2: Enzymatic Coupling (Kinetically Controlled Synthesis)

Objective: Stereoselective coupling of D-Phenylglycine-d5 ester to 7-ADCA.

Rationale: Immobilized PGA acts as a transferase. High concentrations of the ester substrate favor synthesis over hydrolysis.

  • Substrate Preparation:

    • Suspend 7-ADCA (1.0 eq, approx. 214 mg) in 100 mM Phosphate Buffer (pH 6.5, 20 mL).

    • Critical Step: The pH must be maintained between 6.5 and 7.0. 7-ADCA solubility is low; it will dissolve as it reacts, or can be pre-dissolved by transiently raising pH to 8.0 then lowering to 6.5.

    • Add the D,L-Phenylglycine-d5 Ethyl Ester (3.0 eq relative to 7-ADCA) dissolved in a minimal amount of MeOH (final MeOH conc. <10% to preserve enzyme activity).

  • Biocatalysis:

    • Add Immobilized PGA (100–200 IU per mmol of 7-ADCA).

    • Incubate at 25°C with gentle orbital shaking (150 rpm).

    • Monitoring: Monitor the reaction via HPLC every 30 minutes. Look for the appearance of the Cephalexin peak and the consumption of the ester.

    • Stop Condition: The reaction is kinetically controlled.[2][3] Terminate when the synthesis rate drops and hydrolysis of the product begins to dominate (typically 2–4 hours).

  • Termination & Isolation:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Acidify filtrate to pH 2.0 with 1M HCl to stabilize Cephalexin.

    • Wash with Ethyl Acetate to remove unreacted ester and phenylglycine byproducts.

    • Adjust aqueous phase pH to 4.5 (isoelectric point of Cephalexin) to induce precipitation.

    • Cool to 4°C for crystallization or purify via preparative HPLC.

Process Visualization

Synthetic Pathway (Chemical & Enzymatic)

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Enzymatic Resolution & Coupling Start Ethyl Benzoylformate-d5 (C6D5-CO-COOEt) Imine Imine Intermediate Start->Imine NH4OAc MeOH Racemate D,L-Phenylglycine-d5 Ethyl Ester Imine->Racemate NaBH3CN Reductive Amination EnzymeComplex Acyl-Enzyme Complex (D-Specific) Racemate->EnzymeComplex PGA (Immobilized) Selects D-Isomer Waste L-Ester (Hydrolyzed) Racemate->Waste L-Isomer (Unreacted/Hydrolyzed) Product Cephalexin-d5 (Target) EnzymeComplex->Product Coupling (- EtOH) ADCA 7-ADCA (Nucleophile) ADCA->EnzymeComplex Nucleophilic Attack

Caption: Workflow illustrating the conversion of Ethyl Benzoylformate-d5 to Cephalexin-d5 via reductive amination and PGA-mediated stereoselective coupling.

Quality Control & Validation

Isotopic Incorporation Check

Analyze the final product using LC-MS (ESI+).

  • Cephalexin Standard (d0): [M+H]+ = 348.1 m/z

  • Cephalexin-d5 (Target): [M+H]+ = 353.1 m/z

  • Acceptance Criteria: Mass shift of +5.0 Da; <1% unlabeled (d0) contribution.

Stereochemical Purity

While PGA is highly specific, trace L-epimers can form chemically.

  • Method: Chiral HPLC (e.g., Crownpak CR(+) column).

  • Mobile Phase:

    
     (pH 1.5).
    
  • Requirement: >99.5% D-epimer.

Data Summary Table
ParameterSpecificationTypical Result
Yield (Step 1) Chemical Conversion85-90%
Yield (Step 2) Enzymatic Coupling55-65% (based on 7-ADCA)
Isotopic Purity % Deuterium Retention>98%
Enantiomeric Excess D-isomer vs L-isomer>99% ee

Troubleshooting Guide

  • Low Coupling Yield:

    • Cause: Hydrolysis of the ester is faster than aminolysis by 7-ADCA.

    • Solution: Increase the molar ratio of Ester:7-ADCA to 4:1. Lower the water activity by adding cosolvents (e.g., ethylene glycol) up to 20% v/v.

  • Incomplete Reductive Amination:

    • Cause: Insufficient imine formation before reduction.

    • Solution: Ensure the reaction runs dry (molecular sieves) during the imine formation step before adding the reducing agent.

References

  • Enzymatic Synthesis of Cephalexin: Illanes, A., Wilson, L., & Corranza, H. (2007). Synthesis of Cephalexin in Aqueous Medium with Penicillin Acylase Immobilized in Agarose-Glyoxyl. This establishes the core kinetic parameters for the PGA-mediated coupling of phenylglycine esters and 7-ADCA.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Provides the foundational chemistry for converting keto-esters to amino-esters.

  • Deuterated Drug Standards: MedChemExpress. Cephalexin-d5 Monohydrate Product Specifications.[6][7] Confirms the utility and structure of the target molecule for bioanalytical applications.

  • Kinetically Controlled Synthesis Mechanism: Youshko, M. I., & Svedas, V. K. (2000). Kinetics of Penicillin Acylase-Catalyzed Synthesis of beta-Lactam Antibiotics in Highly Condensed Aqueous Systems. Explains the "S/H ratio" (Synthesis vs Hydrolysis) optimization.

Sources

Application Note: Enantioselective Hydrogenation of Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the enantioselective hydrogenation of Ethyl Benzoylformate-d5, a deuterated α-keto ester, to produce optically active ethyl mandelate-d5. The protocol focuses on the use of a state-of-the-art Ruthenium-based chiral catalyst. We delve into the theoretical underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer guidance on data analysis and interpretation. The use of a deuterated substrate is highlighted, discussing its relevance in mechanistic studies and as a strategy in modern drug development to enhance metabolic stability.

Introduction and Scientific Context

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1] Ethyl mandelate, the product of Ethyl Benzoylformate hydrogenation, is a valuable chiral building block. The introduction of deuterium into drug candidates is a widely adopted strategy to favorably alter their absorption, distribution, metabolism, and excretion (ADME) properties, often by leveraging the kinetic isotope effect to slow metabolic degradation.[2]

This guide details the asymmetric hydrogenation of Ethyl Benzoylformate-d5, where the phenyl ring is perdeuterated. This reaction serves two primary purposes:

  • Production of a valuable, deuterated chiral building block: The resulting (R)- or (S)-ethyl mandelate-d5 can be incorporated into more complex molecules for drug discovery programs.

  • A model system for studying catalysis: The principles and techniques described are broadly applicable to the asymmetric reduction of other prochiral ketones and keto-esters.

We will focus on a homogeneous catalysis approach using a well-defined Ruthenium catalyst, specifically a complex of the type developed by Noyori and co-workers, which is renowned for its high efficiency and enantioselectivity in ketone hydrogenation.[1][3]

Theoretical Background: The "Why" of the Protocol

The Principle of Asymmetric Hydrogenation

Asymmetric hydrogenation transforms a prochiral substrate, such as the ketone in Ethyl Benzoylformate, into a chiral product with a preference for one of the two possible enantiomers. This is achieved using a chiral catalyst. The catalyst, typically a transition metal complexed with a chiral ligand, creates a chiral environment around the active metal center.

The reaction proceeds via the coordination of the substrate to the metal. The chiral ligand then directs the substrate into a specific orientation, making one of the two faces of the carbonyl group more accessible to the hydride (H⁻) delivered from the metal. This sterically controlled approach is the origin of the enantioselectivity.

The Catalyst: Ru(II)-TsDPEN Complexes

For the hydrogenation of α-keto esters, Ru(II) complexes bearing a chiral N-tosylated-1,2-diphenylethylenediamine (TsDPEN) ligand and an η⁶-arene ligand (like p-cymene) are exceptionally effective.[3] The proposed mechanism involves a metal-ligand bifunctional pathway.

Key Mechanistic Features:

  • The Ru-H (hydride) moiety acts as the hydrogen source.

  • The N-H group on the diamine ligand can act as a proton source, participating in a concerted, six-membered transition state.[1]

  • This low-energy transition state, where the substrate, metal-hydride, and ligand-amine interact simultaneously, is responsible for the high catalytic activity and selectivity.

The choice of the (S,S) or (R,R) configuration of the TsDPEN ligand directly determines whether the (S) or (R) enantiomer of the product alcohol is formed, respectively.

Role of the Deuterated-d5 Substrate

The use of Ethyl Benzoylformate-d5, where the five protons on the phenyl ring are replaced by deuterium, does not directly influence the stereochemical outcome of the hydrogenation at the carbonyl center. However, its use is significant for:

  • Metabolic Stability: In a drug development context, C-D bonds are stronger than C-H bonds. This can slow down metabolic processes like aromatic hydroxylation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[2]

  • Mechanistic Studies: While not the primary focus here, deuterated substrates can be used in kinetic isotope effect studies to probe reaction mechanisms.

Experimental Protocol

This protocol describes a representative procedure for the enantioselective hydrogenation of Ethyl Benzoylformate-d5 using a commercially available catalyst, (S,S)-TsDPEN Ru(II) p-cymene chloride.

Materials and Equipment
Reagents & Materials Grade / Purity Supplier Example
Ethyl Benzoylformate-d598% (99 atom % D)Custom Synthesis
[(S,S)-TsDPEN Ru(p-cymene)Cl]>98%Strem, Sigma-Aldrich
Methanol (MeOH), Anhydrous>99.8%Sigma-Aldrich
Hydrogen Gas (H₂)High Purity (5.0)Airgas, Linde
Nitrogen Gas (N₂)High Purity (5.0)Airgas, Linde
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Celite®N/ASigma-Aldrich

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware (flasks, syringes, cannulas).

  • Rotary evaporator.

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC Column (e.g., Daicel Chiralcel OD-H or similar).

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare Substrate & Catalyst Solution in Anhydrous MeOH under N₂ B 2. Load Solution into Autoclave A->B Inert Transfer C 3. Purge Autoclave with N₂ then H₂ B->C Seal Reactor D 4. Pressurize with H₂ (10 atm) C->D E 5. Heat (30 °C) and Stir (12 h) D->E F 6. Vent H₂ & Purge with N₂ E->F Reaction Complete G 7. Concentrate Reaction Mixture F->G H 8. Purify via Flash Chromatography G->H I 9. Confirm Structure (NMR) H->I J 10. Determine Enantiomeric Excess (Chiral HPLC) H->J

Caption: Overall workflow for the enantioselective hydrogenation.

Step-by-Step Hydrogenation Procedure

CAUTION: This procedure involves flammable solvents and hydrogen gas under pressure. Operate in a well-ventilated fume hood and behind a safety shield.

  • Catalyst and Substrate Preparation (Inert Atmosphere):

    • In a glovebox or on a Schlenk line under a nitrogen atmosphere, add [(S,S)-TsDPEN Ru(p-cymene)Cl] (6.4 mg, 0.01 mmol, 0.1 mol%) to a clean, dry Schlenk flask.

    • Add Ethyl Benzoylformate-d5 (1.83 g, 10.0 mmol, 1.0 equiv) to the flask.

    • Add anhydrous methanol (20 mL) via syringe. Stir briefly to dissolve. The solution should be a clear, orange-brown color.

    • Causality Check: Performing this step under an inert atmosphere is critical as the active Ru-H species is sensitive to oxygen, which can deactivate the catalyst. Anhydrous solvent prevents unwanted side reactions.

  • Reactor Setup:

    • Transfer the prepared solution via cannula to the glass liner of the high-pressure autoclave, which has been previously purged with nitrogen.

    • Add a magnetic stir bar.

    • Seal the autoclave securely according to the manufacturer's instructions.

  • Reaction Execution:

    • Move the sealed autoclave to its heating/stirring station behind a blast shield.

    • Purging: Pressurize the reactor with nitrogen to 10 atm and vent three times to remove residual air. Then, pressurize with hydrogen to 10 atm and vent three times.

    • Pressurize the reactor to a final pressure of 10 atm with hydrogen gas.

    • Begin vigorous stirring and heat the reactor to 30 °C.

    • Maintain the reaction for 12 hours. Monitor the pressure; a drop in pressure indicates hydrogen consumption.

    • Causality Check: The initial purge cycles are essential for safety and catalyst longevity. Maintaining a constant temperature ensures reproducible kinetics and selectivity.

  • Work-up and Purification:

    • After 12 hours, cool the reactor to room temperature.

    • CAUTION: Carefully and slowly vent the excess hydrogen gas in the fume hood.

    • Purge the reactor with nitrogen three times.

    • Open the reactor and remove the reaction mixture.

    • Concentrate the crude mixture on a rotary evaporator to remove the methanol.

    • The residue can be purified by passing it through a short plug of silica gel or Celite®, eluting with ethyl acetate to remove the catalyst. For higher purity, flash column chromatography (e.g., 10% Ethyl Acetate in Hexanes) is recommended.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield ethyl (R)-mandelate-d5 as a colorless oil.

Analysis and Data Interpretation

Structural Confirmation (NMR Spectroscopy)

Acquire ¹H and ¹³C NMR spectra to confirm the structure of the product.

  • ¹H NMR (CDCl₃): Expect to see the disappearance of the ketone carbonyl and the appearance of a new methine proton (CH-OH) around 5.1 ppm and a hydroxyl proton (-OH) with a variable chemical shift. The signals for the phenyl ring will be absent due to deuteration.

  • ¹³C NMR (CDCl₃): Confirm the shift of the carbonyl carbon from ~194 ppm (ketone) to ~72 ppm (alcohol).

Determination of Enantiomeric Excess (Chiral HPLC)

The enantiomeric excess (ee) is the primary measure of the success of the asymmetric reaction.[4]

Parameter Value / Condition
Column Daicel Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase 95:5 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL onto the column.

  • Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Expected Results: For this protocol, an enantiomeric excess of >98% ee for the (R)-enantiomer is expected.

Catalytic Mechanism Visualization

The enantioselectivity arises from the specific interactions within the transition state.

G cluster_cycle Simplified Catalytic Cycle Catalyst [Ru]-H (Active Catalyst) TS Diastereomeric Transition State Catalyst->TS + Substrate Substrate Substrate (EBF-d5) Product Product (Ethyl Mandelate-d5) Product->Catalyst Release TS->Product Hydride Transfer (Stereodetermining Step)

Caption: Simplified catalytic cycle for hydrogenation.

Troubleshooting

Problem Possible Cause Solution
Low Conversion Inactive catalyst (oxygen exposure).Ensure all steps are performed under a strict inert atmosphere. Use fresh, anhydrous solvent.
Insufficient hydrogen pressure or leak.Check the reactor for leaks. Ensure the H₂ cylinder has adequate pressure.
Low Enantioselectivity Racemization of product.Avoid harsh (acidic/basic) work-up conditions.
Incorrect catalyst or ligand configuration.Verify the identity and chirality of the catalyst used.
Reaction temperature too high.High temperatures can reduce selectivity. Run the reaction at the specified 30 °C.
Inconsistent Results Impurities in the substrate or solvent.Use highly pure, anhydrous solvents. Purify the substrate if necessary.

References

  • Noyori, R., & Hashiguchi, S. (2006). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition. [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Hamada, Y., et al. (2008). Catalytic asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides using homogeneous chiral nickel-bisphosphine complexes through DKR. Chemical Communications. [Link]

  • Ye, Z., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Organic & Biomolecular Chemistry. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Course Materials. [Link]

Sources

Application Notes and Protocols: Preparation of Stock Solutions for Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the accurate and reliable preparation of stock solutions of Ethyl Benzoylformate-d5 (CAS No. 1025892-26-5)[1][2]. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this guide moves beyond a simple recitation of steps. It delves into the rationale behind each procedural choice, emphasizing the principles of scientific integrity to ensure the generation of high-quality, reproducible data. The protocols outlined herein are designed to be self-validating, incorporating best practices for handling isotopically labeled compounds and ensuring the long-term stability and integrity of the prepared stock solutions.

Introduction: The Critical Role of Deuterated Standards

In modern analytical methodologies, particularly those employing mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and precise quantification.[3] Deuterated compounds, such as Ethyl Benzoylformate-d5, serve as ideal internal standards because they are chemically identical to the analyte of interest but have a different mass.[4][5] This mass difference allows for their distinct detection by a mass spectrometer. By introducing a known quantity of the deuterated standard into a sample at an early stage, any variability or loss of the analyte during sample preparation and analysis is mirrored by the standard.[3] This allows for the normalization of the analyte's signal, thereby correcting for matrix effects and improving the overall reliability of the results.[6]

Ethyl Benzoylformate-d5 is a deuterated analog of Ethyl Benzoylformate, a compound used in various chemical syntheses, including as an intermediate in the production of labeled Cephalexin.[1][2] Accurate preparation of its stock solution is the foundational step for its use in quantitative assays.

Chemical and Physical Properties of Ethyl Benzoylformate-d5

A thorough understanding of the physicochemical properties of Ethyl Benzoylformate-d5 is paramount for its proper handling and the preparation of stable solutions.

PropertyValueSource
CAS Number 1025892-26-5[1][2]
Molecular Formula C10H5D5O3[1][2]
Molecular Weight 183.22 g/mol [1][2]
Appearance Light Yellow Oil[2]
Solubility Soluble in most organic solvents.[7] The non-deuterated form is soluble in water (1143 mg/L @ 25°C).[8][9][7][8][9]
Storage Temperature 2-8°C or +4°C[1][2]

Note: The properties of the non-deuterated form (CAS 1603-79-8) are often used as a proxy for handling and solubility characteristics.[8][10][11][12]

Safety and Handling Precautions

As a fundamental laboratory principle, a comprehensive Chemical Hygiene Plan should be in place before handling any chemical.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[13]

  • Handling Neat Material: Ethyl Benzoylformate-d5 is supplied as a neat oil.[1][2] Care should be taken to avoid direct contact with skin and eyes.[7]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Protocol for Primary Stock Solution Preparation (1 mg/mL)

This protocol details the preparation of a 1 mg/mL primary stock solution of Ethyl Benzoylformate-d5. This concentration is a common starting point for subsequent dilutions to create working standards and calibration curves.[6]

4.1. Materials and Reagents
  • Ethyl Benzoylformate-d5 (neat material)

  • High-purity solvent (e.g., HPLC-grade or LC-MS grade Methanol or Acetonitrile)[14][15]

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and appropriate tips

  • Amber glass vials with PTFE-lined caps for storage

4.2. Rationale for Solvent Selection

The choice of solvent is a critical decision that can impact the solubility, stability, and compatibility of the standard with the analytical method.[16][17]

  • Solubility: Ethyl Benzoylformate is soluble in most organic solvents.[7] Methanol and acetonitrile are common choices due to their polarity and miscibility with aqueous mobile phases used in reversed-phase chromatography.[15]

  • Purity: The use of high-purity solvents is essential to avoid the introduction of contaminants that could interfere with the analysis.[14][15]

  • Stability: The chosen solvent should be inert and not react with the analyte.[17]

  • Compatibility: The solvent must be compatible with the analytical instrumentation, particularly the HPLC/LC-MS system.[14][17]

4.3. Step-by-Step Protocol
  • Equilibration: Allow the vial containing the neat Ethyl Benzoylformate-d5 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the neat material (e.g., 10 mg) into a tared, clean weighing vessel. Due to its oily nature, it may be more practical to weigh the material directly into a small volumetric flask.

  • Dissolution: Add a small volume of the chosen solvent (e.g., methanol or acetonitrile) to the volumetric flask containing the weighed standard. Gently swirl the flask to dissolve the compound completely.

  • Dilution to Volume: Once the standard is fully dissolved, bring the solution to the final volume with the solvent. Ensure the bottom of the meniscus is aligned with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure a homogeneous solution.

  • Transfer and Labeling: Transfer the prepared stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

  • Storage: Store the primary stock solution at the recommended temperature of 2-8°C to ensure its stability.[1][2] Long-term storage at -20°C or -80°C may also be suitable.[18]

G equilibration equilibration weighing weighing equilibration->weighing dissolution dissolution weighing->dissolution dilution dilution dissolution->dilution homogenization homogenization dilution->homogenization transfer transfer homogenization->transfer storage storage transfer->storage

Preparation of Working Solutions and Calibration Standards

Working solutions are dilutions of the primary stock solution used for routine analyses and for preparing calibration standards.

5.1. Serial Dilution Protocol
  • Calculate Dilutions: Determine the desired concentrations for your working solutions and calibration curve points.

  • Prepare Dilutions: Use calibrated micropipettes to transfer the appropriate volume of the higher concentration stock into a volumetric flask and dilute with the same solvent used for the primary stock solution.

  • Label and Store: Properly label and store all working solutions and calibration standards. It is recommended to prepare fresh working solutions and calibration standards regularly from the primary stock to avoid issues with stability and solvent evaporation.

G primary_stock Primary Stock (e.g., 1 mg/mL) working_stock_1 Working Stock 1 (e.g., 100 µg/mL) primary_stock->working_stock_1 1:10 Dilution working_stock_2 Working Stock 2 (e.g., 10 µg/mL) working_stock_1->working_stock_2 1:10 Dilution cal_standards Calibration Standards (e.g., 0.1-1000 ng/mL) working_stock_2->cal_standards Further Dilutions

Quality Control and Validation

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the analytical standards used.[19][20] Therefore, implementing quality control (QC) measures for prepared stock solutions is not merely a suggestion but a requirement for robust and defensible data.[21][22][23]

6.1. Purity and Identity Verification
  • Initial Verification: The certificate of analysis (CoA) provided by the supplier should be reviewed for information on the purity and identity of the Ethyl Benzoylformate-d5.

  • Analytical Verification (Optional but Recommended): For critical applications, the identity and purity of the prepared stock solution can be verified using techniques such as LC-MS or NMR spectroscopy. This can help to confirm the absence of degradation products or significant impurities.

6.2. Concentration Verification
  • Gravimetric Confirmation: The concentration of the stock solution is primarily determined by the accuracy of the initial weighing and dilution.

  • Cross-Validation: The concentration can be verified by comparing the response of the newly prepared stock solution against a previously prepared and validated batch of the same standard.

6.3. Stability Assessment

The stability of deuterated standards in solution can be affected by factors such as the solvent, storage temperature, and exposure to light.[24]

  • Short-Term Stability: Analyze aliquots of the stock solution stored under different conditions (e.g., room temperature vs. refrigerated) over a short period (e.g., 24-48 hours) to assess stability during typical experimental use.

  • Long-Term Stability: Periodically re-analyze the stock solution over its intended storage duration to monitor for any degradation. A decrease in the peak area or the appearance of new peaks may indicate degradation.

  • Freeze-Thaw Stability: If the stock solution will be subjected to multiple freeze-thaw cycles, it is important to evaluate its stability under these conditions.[24] Aliquoting the primary stock solution into single-use vials is a recommended practice to minimize freeze-thaw cycles.[18]

Conclusion

The meticulous preparation of stock solutions of Ethyl Benzoylformate-d5 is a critical prerequisite for its successful application as an internal standard in quantitative analyses. By adhering to the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the accuracy, reliability, and reproducibility of their experimental results. The integration of robust quality control measures and proper handling and storage practices will further guarantee the integrity of the prepared standards, forming a solid foundation for high-quality scientific data.

References
  • Pharmaffiliates. Ethyl Benzoylformate-d5 | CAS No : 1025892-26-5. [Link]

  • Pure Synth. Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link]

  • Zzstandard. Ethyl Benzoylformate-d5. [Link]

  • Sheffield Assay Office. Analytical Quality Controls. [Link]

  • Moravek, Inc. 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. [Link]

  • Wikipedia. Analytical quality control. [Link]

  • Pure Synth. The Indispensable Role of Analytical Chemistry in Quality Control and Compliance. [Link]

  • LabPurity. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]

  • Advent Chembio. Choosing the Right Solvent for HPLC. [Link]

  • Pure Synth. Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. [Link]

  • SCION Instruments. Importance of using analytical standards – qualitative and quantitative analysis. [Link]

  • CP Lab Safety. A Guide to Solvent Grades. [Link]

  • Solarbio. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). [Link]

  • National Center for Biotechnology Information. Ethyl benzoylformate. PubChem Compound Summary for CID 15349. [Link]

  • CAS Common Chemistry. Ethyl benzoylformate. [Link]

  • ACS Publications. Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • Solarbio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • The Good Scents Company. ethyl benzoyl formate. [Link]

Sources

Ethyl Benzoylformate-d5 extraction methods from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: High-Efficiency Extraction of Ethyl Benzoylformate-d5 from Biological Matrices for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals in bioanalysis, pharmacokinetics, and metabolomics.

Abstract

This document provides a comprehensive scientific guide detailing robust and validated methodologies for the extraction of Ethyl Benzoylformate-d5 from common biological matrices such as plasma, serum, and urine. Ethyl Benzoylformate and its deuterated isotopologue (Ethyl Benzoylformate-d5) are key compounds in various research contexts, including metabolic studies and as intermediates in pharmaceutical synthesis.[1][2] The use of a stable isotope-labeled internal standard like Ethyl Benzoylformate-d5 is critical for achieving accurate and precise quantification in bioanalytical methods, as recommended by regulatory guidelines.[3] This guide moves beyond simple procedural lists to explain the fundamental principles behind each extraction choice, empowering researchers to adapt and optimize these protocols for their specific analytical needs. We will explore three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering detailed step-by-step protocols, comparative analysis, and visual workflow diagrams for each.

Introduction: The Rationale for Robust Sample Preparation

Biological matrices are inherently complex, containing a vast array of endogenous components such as proteins, lipids, salts, and metabolites that can significantly interfere with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins, in particular, can diminish HPLC/UHPLC column lifetime and suppress detector sensitivity.[4] Therefore, effective sample preparation is not merely a preliminary step but a critical determinant of data quality, ensuring the accuracy, precision, and sensitivity of the bioanalytical method.

The primary objectives of extracting Ethyl Benzoylformate-d5 are to:

  • Remove interfering matrix components.

  • Concentrate the analyte to improve detection limits.

  • Ensure compatibility with the analytical instrumentation.

This guide provides the technical foundation for selecting and implementing an extraction strategy tailored to your laboratory's specific throughput, sensitivity, and resource requirements.

Analyte Profile: Ethyl Benzoylformate-d5

Understanding the physicochemical properties of the target analyte is fundamental to designing an effective extraction strategy.

PropertyValueSource
Chemical Formula C₁₀H₅D₅O₃[5]
Molecular Weight 183.22 g/mol [5]
Structure Ethyl 2-oxo-2-phenylacetate-d5
Appearance Light Yellow Oil[2]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, ethyl acetate) and sparingly soluble in water.[1]Derived from non-deuterated form
Key Feature As an ethyl ester of a phenylglyoxylic acid, it is a relatively nonpolar small molecule.[6]

The deuteration on the phenyl ring does not significantly alter the chemical properties relevant to extraction compared to its non-deuterated counterpart, allowing established methods for similar small molecules to be readily adapted.

Core Extraction Methodologies & Protocols

We present three field-proven extraction methodologies. The choice of method depends on a balance between the required cleanliness of the extract, throughput needs, and cost considerations.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle of Causality: PPT is a rapid and straightforward technique for removing the bulk of proteins from plasma or serum samples.[7] It operates by introducing a water-miscible organic solvent (e.g., acetonitrile, methanol) that disrupts the protein hydration layer.[7] This reduces the repulsive forces between protein molecules, causing them to lose solubility and precipitate out of the solution, while small molecules like Ethyl Benzoylformate-d5 remain in the supernatant.[7]

Advantages:

  • Fast, simple, and cost-effective.

  • Excellent for high-throughput screening environments.

  • Requires minimal method development.

Limitations:

  • Less clean extract compared to LLE or SPE; may result in ion suppression (matrix effects).

  • Does not provide analyte concentration.

  • Potential for analyte loss due to co-precipitation with proteins.[7]

cluster_protocol Protein Precipitation Workflow start Start: 100 µL Plasma/Serum Sample add_is Add Internal Standard (e.g., 10 µL of working solution) start->add_is add_solvent Add 300 µL cold Acetonitrile (or Methanol) add_is->add_solvent vortex Vortex vigorously (1-2 minutes) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min at 4°C) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze Direct Injection or Evaporate & Reconstitute for LC-MS/MS Analysis collect->analyze

Caption: Workflow for Protein Precipitation (PPT).

  • Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with an appropriate volume of Ethyl Benzoylformate-d5 working solution (if it's being used as an internal standard for a non-deuterated analyte).

  • Add 300-500 µL of ice-cold, HPLC-grade acetonitrile or methanol. A 3:1 or 5:1 solvent-to-sample ratio is common.[7] Acetonitrile often produces a cleaner, more flocculent precipitate.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation.[7]

  • Centrifuge the tube at high speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.

  • The supernatant can be injected directly into the LC-MS/MS system. For increased sensitivity, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the initial mobile phase.

Liquid-Liquid Extraction (LLE): The Classic Standard for Purity

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[8] Ethyl Benzoylformate-d5, being relatively nonpolar, will preferentially partition into a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)) leaving polar, water-soluble matrix components behind in the aqueous layer.[8]

Advantages:

  • Provides a very clean extract, significantly reducing matrix effects.

  • Allows for significant analyte concentration through solvent evaporation.

  • Highly versatile by changing solvent polarity and pH.

Limitations:

  • More labor-intensive and time-consuming than PPT.

  • Difficult to automate and not well-suited for high-throughput applications.[9]

  • Potential for emulsion formation, which can complicate phase separation.

cluster_protocol Liquid-Liquid Extraction Workflow start Start: 200 µL Plasma/Urine Sample add_buffer Add Buffer (optional, to adjust pH) & Internal Standard start->add_buffer add_solvent Add 1 mL Ethyl Acetate or MTBE add_buffer->add_solvent vortex Vortex / Mix (5 minutes) add_solvent->vortex centrifuge Centrifuge to separate phases (e.g., 3,000 x g for 5 min) vortex->centrifuge collect Transfer Organic Layer to a new tube centrifuge->collect evaporate Evaporate to Dryness (Nitrogen stream, 40°C) collect->evaporate reconstitute Reconstitute in Mobile Phase for LC-MS/MS Analysis evaporate->reconstitute

Caption: Workflow for Liquid-Liquid Extraction (LLE).

  • Pipette 200 µL of the biological sample into a glass test tube.

  • Spike with the Ethyl Benzoylformate-d5 internal standard.

  • (Optional) Add 200 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH, which can enhance extraction efficiency for certain analytes. For a neutral compound like an ester, starting with a neutral or slightly basic pH is a good practice.

  • Add 1.0 mL of a water-immiscible organic solvent such as ethyl acetate or MTBE.

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Purity

Principle of Causality: SPE is a chromatographic technique that uses a solid sorbent (the stationary phase) to retain analytes from a liquid sample (the mobile phase).[10] For a nonpolar analyte like Ethyl Benzoylformate-d5, a reversed-phase sorbent (e.g., C18-bonded silica or a polymeric sorbent) is ideal. The analyte is loaded onto the sorbent under aqueous conditions, where it is retained by hydrophobic interactions.[11] Interfering polar compounds are washed away, and the analyte is then eluted with a strong organic solvent.[10]

Advantages:

  • Provides the cleanest extracts and highest concentration factors.

  • Highly selective and reproducible.[12]

  • Amenable to automation for high-throughput applications.

Limitations:

  • Most expensive and time-consuming method.

  • Requires significant method development to optimize sorbent choice, wash, and elution solvents.

cluster_protocol Solid-Phase Extraction (Reversed-Phase) Workflow start Start: Reversed-Phase SPE Cartridge condition Condition (1 mL Methanol) start->condition equilibrate Equilibrate (1 mL Water) condition->equilibrate load Load Pre-treated Sample (e.g., 500 µL diluted plasma) equilibrate->load wash Wash (1 mL 5% Methanol in Water) load->wash elute Elute Analyte (1 mL Methanol or Acetonitrile) wash->elute analyze Evaporate & Reconstitute for LC-MS/MS Analysis elute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: Dilute 200 µL of plasma or urine with 400 µL of 2% phosphoric acid in water. This dilution reduces viscosity and ensures the sample is in a weak, aqueous environment to promote binding to the reversed-phase sorbent. Spike with the internal standard.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., C18, 100 mg) to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of HPLC-grade water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of a weak organic solvent wash (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences while the analyte remains bound.

  • Elution: Elute the Ethyl Benzoylformate-d5 from the sorbent by passing 1 mL of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) through the cartridge. Collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Selection and Comparative Analysis

The optimal extraction method is a function of the specific goals of the analysis.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighLow to MediumMedium to High (with automation)
Extract Purity LowHighVery High
Selectivity LowMediumHigh
Cost per Sample LowLow to MediumHigh
Method Dev. Time LowMediumHigh
Analyte Conc. NoYesYes
Ideal Application Rapid screening, high-concentration samplesAssays requiring low matrix effects and good sensitivityRegulated bioanalysis, low-level quantification, complex matrices

Conclusion

The successful quantification of Ethyl Benzoylformate-d5 from biological matrices is critically dependent on the chosen extraction methodology. For rapid analysis where high analyte concentrations are expected, Protein Precipitation offers an unmatched combination of speed and simplicity. When higher purity and sensitivity are required, Liquid-Liquid Extraction provides a cleaner extract and the ability to concentrate the analyte, albeit at the cost of lower throughput. For the most demanding applications requiring the highest level of purity, selectivity, and sensitivity, Solid-Phase Extraction is the unequivocal gold standard. Each protocol presented herein is a robust starting point that should be validated within your laboratory to ensure it meets the specific performance criteria of your analytical method.

References

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved February 7, 2026, from [Link]

  • Bio-Synthesis Inc. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved February 7, 2026, from [Link]

  • Dettmer, K., Aronov, P. A., & Hammock, B. D. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Journal of proteome research, 6(9), 3379–3388. Retrieved February 7, 2026, from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved February 7, 2026, from [Link]

  • CAS. (n.d.). Ethyl benzoylformate. Common Chemistry. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, September 1). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem. Retrieved February 7, 2026, from [Link]

  • Maciej, J., & Piotr, R. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of pharmaceutical and biomedical analysis, 132, 117-123. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl Benzoylformate-d5. Retrieved February 7, 2026, from [Link]

  • INIS-IAEA. (2024, December 29). Experimental study on deuterium extraction from liquid Pb-Li with the Vacuum Sieve Tray technique for the European DEMO fusion reactor. Retrieved February 7, 2026, from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved February 7, 2026, from [Link]

  • Journal of Chemical Engineering & Process Technology. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved February 7, 2026, from [Link]

  • CDC Stacks. (n.d.). Analytical Method. Retrieved February 7, 2026, from [Link]

  • Biotage. (2014, August 26). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Retrieved February 7, 2026, from [Link]

  • Frontiers. (2021, October 28). New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids. Retrieved February 7, 2026, from [Link]

  • Romer Labs. (n.d.). Ethyl benzoylformate. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). In situ Product Recovery of Bio-Based Ethyl Esters via Hybrid Extraction-Distillation. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A new hydrophobic deep eutectic solvent composed of menthol and tris(2-ethylhexyl) phosphate for solvent bar microextraction of parabens from biological fluids. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN107903175A - The preparation method of ethyl benzoylacetate.
  • MDPI. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved February 7, 2026, from [Link]

Sources

Advanced Protocol: Ethyl Benzoylformate-d5 in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Part 1: Executive Summary & Scientific Rationale

The Challenge: Process-Related Impurities (PRIs)

Ethyl Benzoylformate (EBF), also known as Ethyl Phenylglyoxylate, is a critical synthetic intermediate used in the manufacturing of high-value Active Pharmaceutical Ingredients (APIs), most notably the NSAID Ketorolac and certain cephalosporin antibiotics like Cephalexin (1, 2).[1][2][3][4]

Under ICH Q3A(R2) guidelines, process intermediates that persist into the final drug substance are classified as impurities. Because EBF is structurally similar to the final API pharmacophores (containing the benzoyl/phenyl moiety), it often co-elutes during standard HPLC-UV analysis, making trace quantification difficult. Furthermore, in complex matrices like plasma (PK studies) or formulated products, matrix effects can severely suppress ionization in Mass Spectrometry.

The Solution: Ethyl Benzoylformate-d5

Ethyl Benzoylformate-d5 (EBF-d5) is the stable isotope-labeled analog where the five hydrogen atoms on the phenyl ring are replaced with deuterium (


).

Why use the d5-variant?

  • Co-Elution: It acts as an ideal Internal Standard (IS) because it co-elutes with the target analyte (EBF) chromatographically but is spectrally distinct by +5 Da.

  • Matrix Correction: Since the IS experiences the exact same ionization suppression/enhancement as the analyte at the exact same moment in the source, the ratio of Analyte/IS remains constant, yielding high accuracy (3).

  • Fragment Stability: The deuterium label is on the phenyl ring. During Collision Induced Dissociation (CID), the primary fragment is the benzoyl cation. The label remains intact (

    
    ), ensuring no "scrambling" or loss of label during MS/MS transitions.
    

Part 2: Structural Elucidation & Fragmentation Logic

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the fragmentation pathways.

Analyte: Ethyl Benzoylformate (


)[5][6]
  • Parent Ion [M+H]+: 179.07 m/z

  • Primary Fragment: Cleavage of the C-C bond between the two carbonyls yields the stable Benzoyl Cation (m/z 105).

  • Secondary Fragment: Loss of CO from the benzoyl cation yields the Phenyl Cation (m/z 77).

Internal Standard: Ethyl Benzoylformate-d5 (


)
  • Parent Ion [M+H]+: 184.10 m/z

  • Primary Fragment: Yields the Deuterated Benzoyl Cation (m/z 110).

  • Secondary Fragment: Yields the Deuterated Phenyl Cation (m/z 82).

Visualizing the Fragmentation Pathway

Fragmentation cluster_0 Ethyl Benzoylformate (Analyte) cluster_1 Ethyl Benzoylformate-d5 (IS) Node1 Precursor [M+H]+ m/z 179 Node2 Benzoyl Cation m/z 105 Node1->Node2 - Ethyl Formate Node3 Phenyl Cation m/z 77 Node2->Node3 - CO Node4 Precursor [M+H]+ m/z 184 Node5 d5-Benzoyl Cation m/z 110 Node4->Node5 - Ethyl Formate Node6 d5-Phenyl Cation m/z 82 Node5->Node6 - CO

Figure 1: Parallel fragmentation pathways showing the conserved mass shift (+5 Da) essential for MRM selectivity.

Part 3: Experimental Protocol (LC-MS/MS)

Materials & Reagents[3]
  • Analyte: Ethyl Benzoylformate Reference Standard (>99.0%).

  • Internal Standard: Ethyl Benzoylformate-d5 (>98 atom % D).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug Substance (e.g., Ketorolac Tromethamine) or blank plasma.

Solution Preparation

Critical Step: Do not store EBF in protic solvents (methanol/water) for extended periods without buffering, as transesterification or hydrolysis can occur. Use ACN for stock solutions.

Solution TypeConcentrationPreparation Details
Stock A (Analyte) 1.0 mg/mLDissolve 10 mg EBF in 10 mL ACN.
Stock B (IS) 1.0 mg/mLDissolve 1 mg EBF-d5 in 1 mL ACN.
Working IS 1.0 µg/mLDilute Stock B 1:1000 in ACN.
Calibration Stds 1 - 1000 ng/mLSerial dilution of Stock A in 50:50 ACN:Water (spiked with constant IS).
Sample Preparation (Liquid-Liquid Extraction)

For detecting EBF impurities in a solid API matrix:

  • Weighing: Weigh 50 mg of API sample into a centrifuge tube.

  • Dissolution: Dissolve in 1.0 mL of Water/ACN (80:20).

  • Spiking: Add 20 µL of Working IS (EBF-d5) to the tube. Vortex for 30s.

  • Extraction: Add 2.0 mL of Ethyl Acetate. Shake vigorously for 5 mins.

    • Rationale: EBF is lipophilic (LogP ~1.9). It extracts into the organic layer, leaving polar salts/API components in the aqueous phase.

  • Centrifugation: 4000 rpm for 5 mins at 4°C.

  • Concentration: Transfer organic supernatant to a fresh tube. Evaporate to dryness under

    
     at 35°C.
    
  • Reconstitution: Reconstitute in 200 µL Mobile Phase (50:50 Water:ACN + 0.1% FA).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: Ramp to 90% B

    • 4-5 min: Hold 90% B

    • 5.1 min: Re-equilibrate 10% B

MRM Table:

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)Role
EBF 179.1105.15018Quantifier
EBF 179.177.15035Qualifier
EBF-d5 184.1110.15018Internal Std

Part 4: Method Validation Strategy

To ensure this protocol meets regulatory scrutiny (FDA/EMA), perform the following validation steps.

System Suitability Testing (SST)

Before running samples, inject the Sensitivity Check Solution (Lowest Calibrator).

  • Requirement: Signal-to-Noise (S/N) ratio for EBF > 10.

  • Requirement: Retention time variation < 2%.

Linearity & Range

Construct a calibration curve plotting the Area Ratio (Area EBF / Area EBF-d5) vs. Concentration.

  • Acceptance:

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve (trace impurities).
    
Matrix Effect Evaluation

This is the primary reason for using EBF-d5. Calculate the Matrix Factor (MF):



  • IS-Normalized MF:

    
    
    
  • Goal: The IS-Normalized MF should be close to 1.0 (0.9 – 1.1), proving that the d5-analog perfectly compensates for any ion suppression caused by the API matrix.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Weigh API Sample Step2 Spike with EBF-d5 (IS) Step1->Step2 Step3 Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 Evaporate & Reconstitute Step3->Step4 Step5 Inject to LC-MS/MS Step4->Step5 Step6 Detect MRM Transitions 179->105 & 184->110 Step5->Step6 Step7 Calculate Area Ratio (Analyte/IS) Step6->Step7

Figure 2: End-to-end workflow for trace impurity quantification using IDMS.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. Ethyl Benzoylformate Compound Summary. Retrieved February 20, 2026. [Link]

  • Google Patents. Synthesis of compounds useful in the manufacture of ketorolac (US6376681B1). Retrieved February 20, 2026.

  • Solarbio Life Sciences. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control. Retrieved February 20, 2026. [Link]

  • U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances.[Link]

Sources

derivatization techniques involving Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for using Ethyl Benzoylformate-d5 (EBF-d5) as a stable isotope-labeled derivatizing agent. While often used as an internal standard for the quantification of styrene metabolites, this guide focuses on its advanced application in Isotope-Coded Derivatization (ICD) .

In this workflow, EBF-d5 serves as a "heavy" tag to derivatize 1,2-diamines (and related nucleophiles), converting unstable or polar analytes into highly stable, lipophilic quinoxalinone derivatives . This transformation significantly enhances ionization efficiency in LC-MS/MS and enables precise relative quantification between biological samples (e.g., Control vs. Treated) via doublet recognition (M and M+5 peaks).

Scientific Mechanism & Rationale

The Chemistry of Quinoxalinone Formation

Ethyl benzoylformate is an


-keto ester. It reacts selectively with 1,2-diamines (such as 

-phenylenediamine derivatives) through a two-step condensation-cyclization mechanism:
  • Schiff Base Formation: The

    
    -keto group undergoes nucleophilic attack by the primary amine, releasing water.
    
  • Intramolecular Cyclization: The adjacent ester group reacts with the second amine group, releasing ethanol and forming the stable quinoxalin-2(1H)-one core.

Why Ethyl Benzoylformate-d5?
  • Mass Shift (+5 Da): The pentadeuterated phenyl ring (

    
    ) is chemically inert but provides a distinct mass spectral signature.
    
  • Signal Enhancement: The resulting quinoxalinone core is highly conjugated, increasing UV absorbance (for HPLC-UV/DAD) and proton affinity (for ESI-MS).

  • Error Cancellation: By mixing a "Light" (EBF-d0) derivatized control sample with a "Heavy" (EBF-d5) derivatized experimental sample before injection, matrix effects and ionization suppression are nullified.

Visualization of Reaction & Workflow

Figure 1: Reaction Mechanism

The condensation of a generic 1,2-diamine with Ethyl Benzoylformate-d5 to form a labeled Quinoxalinone.

ReactionMechanism cluster_0 Reactants cluster_1 Products Diamine 1,2-Diamine (Analyte) Intermediate Intermediate (Schiff Base) Diamine->Intermediate - H2O EBF Ethyl Benzoylformate-d5 (Reagent) EBF->Intermediate Quinox 3-(Phenyl-d5)-quinoxalin-2(1H)-one (Stable Derivative) Intermediate->Quinox Cyclization (- EtOH) Byproducts Ethanol + H2O Intermediate->Byproducts

Caption: Acid-catalyzed condensation of 1,2-diamine with EBF-d5 yielding a stable quinoxalinone.

Figure 2: Isotope-Coded Derivatization (ICD) Workflow

Comparative analysis strategy for drug development or metabolomics.

ICD_Workflow SampleA Biological Sample A (Control) DerivA Derivatize with EBF-d0 (Light) SampleA->DerivA SampleB Biological Sample B (Treated) DerivB Derivatize with EBF-d5 (Heavy) SampleB->DerivB Mix Combine Samples (1:1) DerivA->Mix DerivB->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Processing Search for Δm = +5.03 Da pairs LCMS->Data

Caption: Differential analysis workflow mixing Light (d0) and Heavy (d5) derivatized samples.

Detailed Experimental Protocol

Materials & Reagents
  • Reagent A (Heavy): Ethyl Benzoylformate-d5 (e.g., >98 atom % D).

  • Reagent B (Light): Ethyl Benzoylformate (Unlabeled).

  • Solvent: Methanol (LC-MS Grade).

  • Catalyst: Glacial Acetic Acid.

  • Buffer: Ammonium Acetate (10 mM, pH 4.5).

Preparation of Stock Solutions
  • EBF-d5 Stock (50 mM): Dissolve 10 mg of Ethyl Benzoylformate-d5 in approximately 1.1 mL of Methanol. Store at -20°C (Stable for 3 months).

  • EBF-d0 Stock (50 mM): Prepare identically using the unlabeled compound.

Derivatization Procedure (Step-by-Step)

Step 1: Sample Preparation

  • Aliquot 50 µL of biological fluid (plasma/urine) or cell lysate.

  • Perform protein precipitation if necessary (add 150 µL cold ACN, vortex, centrifuge at 10,000 x g for 5 min). Collect supernatant.

Step 2: Reaction Setup

  • Transfer 50 µL of supernatant to a reaction vial.

  • Add 20 µL of EBF-d5 Stock (for Treated samples) OR EBF-d0 Stock (for Control samples).

  • Add 10 µL of Glacial Acetic Acid (Catalyst).

  • Note: Ensure the pH is between 3.0 and 5.0 to facilitate Schiff base formation without protonating the amine excessively.

Step 3: Incubation

  • Vortex briefly.

  • Incubate at 60°C for 45 minutes in a heating block.

  • Checkpoint: The solution may turn slightly yellow due to quinoxalinone formation.

Step 4: Quenching & Mixing (For ICD)

  • Cool samples to room temperature.[1][2]

  • Combine the d0-derivatized Control and d5-derivatized Treated samples in a 1:1 ratio.

  • Evaporate to dryness under

    
     stream (optional, for concentration) and reconstitute in 100 µL Mobile Phase A.
    

Step 5: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. The quinoxalinone derivatives are lipophilic and will elute later than free amines.

Data Analysis & Interpretation

Mass Spectral Features

Upon analysis, look for "doublet" peaks in the mass spectrum co-eluting at the same retention time (slight deuterium isotope effect may cause d5 to elute <0.1 min earlier).

FeatureLight Derivative (d0)Heavy Derivative (d5)Mass Shift (

)
Formula


+5.031 Da
Quantification Intensity (

)
Intensity (

)
Ratio

Calculation

The relative abundance of the analyte in the treated sample vs. control is calculated directly from the peak area ratio:



Note: If endogenous benzoylformic acid is present, ensure chromatographic separation from the reagent peak.

References

  • Organic Chemistry Portal. "Synthesis of Quinoxalines." Organic Chemistry Portal. Accessed October 2023.[3] [Link]

  • Nagarapu, L., et al. "A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine."[4] Longdom Publishing, 2014. [Link]

  • Bartók, M., et al. "Hydrogenation of ethyl benzoylformate."[5] ResearchGate, 2003. [Link]

Sources

storage conditions for Ethyl Benzoylformate-d5 reference standards

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Optimal Storage and Handling of Ethyl Benzoylformate-d5 Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the integrity of reference standards is the bedrock of reliable and reproducible data. Deuterated compounds, such as Ethyl Benzoylformate-d5, are indispensable as internal standards in mass spectrometry-based assays, enabling precise correction for matrix effects and instrumental variability.[1][2] Ethyl Benzoylformate-d5, an isotopically labeled intermediate used in the synthesis of labeled Cephalexin, serves as a critical tool in such applications.[3][4] However, the utility of this standard is directly contingent upon its chemical and isotopic purity. Improper storage and handling can lead to degradation or isotopic exchange, compromising the accuracy of experimental outcomes.[5][6] This guide provides a comprehensive framework for the optimal storage, handling, and stability validation of Ethyl Benzoylformate-d5, ensuring its integrity from receipt to final analysis.

The Pillars of Stability for Deuterated Standards

The long-term stability of a deuterated reference standard like Ethyl Benzoylformate-d5 hinges on two key factors: its chemical integrity and its isotopic purity.

Chemical Integrity

Like many organic molecules, Ethyl Benzoylformate is susceptible to chemical degradation. Safety data for the non-deuterated analog explicitly identifies it as moisture-sensitive .[7][8] Exposure to water can lead to hydrolysis of the ester group, compromising the compound's structure. Furthermore, general factors such as excessive heat and light can accelerate decomposition pathways, making controlled storage conditions paramount.[6][9]

Isotopic Integrity: The Challenge of H-D Exchange

A unique challenge for deuterated standards is the potential for Hydrogen-Deuterium (H-D) exchange.[5][6] The carbon-deuterium (C-D) bond is inherently stronger than a carbon-hydrogen (C-H) bond, which contributes to the overall stability of these molecules.[1][5] However, under certain conditions, particularly in the presence of protic solvents (e.g., water, methanol) or acidic/basic environments, deuterium atoms on the molecule can be replaced by hydrogen atoms from the surrounding medium.[6] This back-exchange alters the mass of the internal standard, diminishing its isotopic purity and leading to the underestimation of its concentration, which in turn causes an overestimation of the target analyte.[6]

Protocol for Storage of Neat Ethyl Benzoylformate-d5

Upon receipt, the neat standard, typically a light yellow oil, must be stored under conditions that mitigate both chemical and isotopic degradation.[4] Adherence to the manufacturer's recommendations is the primary directive for ensuring the material's integrity.[10][11]

Core Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows chemical degradation. This is the recommended temperature from multiple suppliers for the deuterated standard.[3][4]
Atmosphere Dry & Inert The compound is moisture-sensitive.[7][8] Storage in a desiccator or under an inert gas like argon or nitrogen is crucial to prevent hydrolysis.
Light Protect from Light Store in the original amber vial or in a dark cabinet to prevent potential photodegradation, a best practice for all reference materials.[9][10]
Container Original, Tightly Sealed Vial The original container is designed for stability.[12] Ensure the cap is sealed tightly after each use to prevent moisture ingress and contamination.[9][10]
Workflow for Receipt and Storage

The following diagram outlines the critical decision points and actions from the moment a new standard is received.

A Receive Standard B Verify Certificate of Analysis (CoA) & Container Integrity A->B C Discrepancy Found? B->C D Quarantine & Contact Supplier C->D Yes E Log Standard Details (Lot #, Date, Expiry) C->E No F Store in Original Vial Under Recommended Conditions E->F G Place in 2-8°C Refrigerator F->G H Place inside a Desiccator (if not already in one) F->H I Protect from Light (e.g., in a designated box) F->I

Caption: Workflow for receiving and storing a new reference standard.

Handling and Preparation of Solutions

Proper technique during the preparation of stock and working solutions is essential to preserve the standard's integrity.

Protocol for Preparing a Stock Solution
  • Equilibration: Remove the sealed vial of Ethyl Benzoylformate-d5 from the refrigerator. Allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold surface of the neat material upon opening.[9]

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Acetonitrile is a common and excellent choice. Avoid protic solvents like methanol or water for the primary stock solution to minimize the risk of H-D exchange.[5]

  • Weighing and Dilution:

    • Tare a clean, dry volumetric flask on an analytical balance.

    • Working quickly, transfer the desired amount of the neat oil into the flask using a calibrated pipette or syringe.

    • Record the exact weight, then dilute to the mark with the chosen aprotic solvent.

    • Cap the flask securely and mix thoroughly by inversion.

  • Transfer and Storage: Immediately transfer the stock solution into smaller, clearly labeled amber glass vials with PTFE-lined screw caps. Preparing multiple smaller aliquots is preferable to having one large stock solution, as this minimizes the number of freeze-thaw cycles for the bulk of the material.[5]

  • Solution Storage: Store stock solution aliquots in a freezer at -20°C or -80°C for long-term stability.[5]

Decision Framework for Solution Preparation

This diagram illustrates the key considerations when preparing and storing solutions of the deuterated standard.

cluster_prep Solution Preparation cluster_store Solution Storage A Equilibrate Neat Standard to Room Temperature B Select Solvent A->B C Is solvent protic (e.g., MeOH, H2O)? B->C D High Risk of H-D Exchange Use for working solutions only if matrix requires it. C->D Yes E Use Aprotic Solvent (e.g., Acetonitrile) for Stock Solution C->E No F Prepare Stock Solution & Aliquot into Vials E->F G Storage Duration? F->G H Short-Term (< 24h) Working Solution G->H Short I Long-Term Stock Solution G->I Long J Store at 2-8°C (Autosampler Stability) H->J K Store at -20°C or -80°C I->K

Caption: Decision-making for solvent selection and solution storage.

Self-Validating Systems: Stability Assessment Protocols

The stability of the deuterated internal standard must be validated under the actual conditions of the analytical workflow.[5] This ensures that the standard remains intact throughout sample preparation, storage, and analysis.

Protocol 1: Short-Term (Benchtop/Autosampler) Stability

Objective: To evaluate the stability of the working standard solution under conditions mimicking a typical analytical run.

  • Preparation: Prepare a set of quality control (QC) samples at a relevant concentration by spiking the internal standard into the same matrix as the study samples.

  • Baseline (T0) Analysis: Immediately analyze a subset of these QC samples (n=3) to establish a baseline response ratio (Analyte Peak Area / Internal Standard Peak Area).[5]

  • Incubation: Leave the remaining QC samples on a lab bench or in an autosampler at ambient temperature for the maximum expected duration of an analytical batch (e.g., 8, 12, or 24 hours).[6]

  • Analysis: After the specified time, analyze the incubated QC samples.

  • Evaluation: Calculate the mean response ratio of the incubated samples and compare it to the baseline (T0) value. The standard is considered stable if the deviation is within a predefined acceptance criterion, typically ±15% .[5]

Protocol 2: Freeze-Thaw Stability

Objective: To assess the stability of the standard in matrix after being subjected to multiple freeze-thaw cycles that mimic sample handling.

  • Preparation: Prepare a set of QC samples as described in the previous protocol.

  • Baseline (T0) Analysis: Analyze a subset of fresh QC samples (n=3) to establish the baseline response ratio.

  • Freeze-Thaw Cycles: Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw them completely and unassisted at room temperature. This constitutes one cycle. Repeat this process for a minimum of three cycles.[5]

  • Analysis: After the final thaw, analyze the QC samples.

  • Evaluation: Compare the mean response ratio of the freeze-thaw samples to the baseline T0 samples. The stability is acceptable if the results are within the ±15% acceptance criteria.[5]

Conclusion

The reliability of quantitative data derived using Ethyl Benzoylformate-d5 as an internal standard is directly proportional to the care with which it is stored and handled. The key pillars of maintaining its integrity are refrigerated storage (2-8°C) for the neat material, stringent protection from moisture and light, the preferential use of aprotic solvents for stock solutions, and aliquoting to minimize freeze-thaw cycles. By implementing these protocols and conducting workflow-specific stability assessments, researchers can ensure the isotopic and chemical purity of their standard, thereby upholding the accuracy and validity of their analytical results.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • Technical Support Center: Deuter
  • Managing Reference Standards and Calibration M
  • Ethyl Benzoylform
  • SOP for Handling of Reference Standards. PharmaJia.
  • Deuterated Standards for LC-MS Analysis.
  • Ethyl Benzoylformate-d5.
  • Handling of Reference Standards. YouTube.
  • SOP for Controlling and Storage Reference standards. Pharmaguddu.
  • SAFETY DATA SHEET - Ethyl benzoylform
  • SAFETY DATA SHEET - Ethyl Benzoylform
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • SAFETY DATA SHEET - Ethyl benzoylform

Sources

Troubleshooting & Optimization

preventing hydrolysis of Ethyl Benzoylformate-d5 in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Ethyl Benzoylformate-d5

Content Type: Technical Guide & Troubleshooting | Ticket ID: EBF-D5-STAB-001

Executive Summary & Chemical Context

Welcome to the . You are likely accessing this guide because you are observing signal loss, retention time shifts, or the appearance of Benzoic Acid-d5 in your LC-MS chromatograms.

The Core Problem: Ethyl Benzoylformate-d5 (EBF-d5) is not a standard ester. It is an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester .[1][2] The ketone group adjacent to the ester carbonyl acts as a powerful electron-withdrawing group (EWG). This creates a "super-electrophilic" ester carbon that is exceptionally prone to nucleophilic attack by water (

) or hydroxide (

).

Unlike simple fatty acid esters, EBF-d5 does not require extreme pH or heat to degrade; it can hydrolyze rapidly under neutral conditions if not handled with specific suppression protocols.

The Mechanics of Instability (The "Why")

To prevent hydrolysis, you must understand the enemy. The specific instability of EBF-d5 arises from the Alpha-Keto Activation Effect .

Visualizing the Hydrolysis Pathway

The following diagram illustrates why the


-keto position makes the ester bond so fragile compared to a standard ester (like ethyl acetate).

G Substrate Ethyl Benzoylformate-d5 (Super-Electrophilic) Attack Nucleophilic Attack (H2O / OH-) Substrate->Attack Keto group pulls e- density Intermediate Tetrahedral Intermediate Attack->Intermediate Rate-limiting step Collapse Collapse & Elimination Intermediate->Collapse Fast Products Benzoic Acid-d5 + Ethanol Collapse->Products Irreversible

Figure 1: The Alpha-Keto Activation pathway. The adjacent ketone (blue) destabilizes the ester, significantly lowering the activation energy for hydrolysis compared to standard esters.

Troubleshooting & FAQs

This section addresses specific issues reported by users in bioanalytical and metabolic stability workflows.

Category: Buffer & pH Selection

Q: I am using a standard Phosphate Buffered Saline (PBS) at pH 7.4, but my EBF-d5 signal degrades by 50% in 2 hours. Why? A: pH 7.4 is too high for


-keto esters.
  • The Science: At pH 7.4, the concentration of hydroxide ions (

    
    ) is sufficient to drive alkaline hydrolysis, which follows second-order kinetics (
    
    
    
    ). Furthermore, phosphate anions can act as general base catalysts.
  • The Fix: You must shift to an acidic environment. The stability "sweet spot" for

    
    -keto esters is typically pH 3.5 – 5.0 .
    
  • Recommendation: Switch to a Ammonium Acetate or Formate buffer adjusted to pH 4.0.

Q: Can I use TRIS buffer if I adjust it to pH 5.0? A: ABSOLUTELY NOT.

  • The Science: TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile that can attack the highly reactive ester carbonyl of EBF-d5, forming an amide (aminolysis) rather than the desired acid. This consumes your standard even faster than water.

  • Rule of Thumb: Avoid all nucleophilic buffers (TRIS, Glycine, Imidazole) when working with activated esters.

Category: Solvent & Storage [3]

Q: My stock solution in Methanol/Water (50:50) shows degradation after 1 week at -20°C. A: Protic solvents (even alcohols) promote transesterification and hydrolysis over time.

  • The Science: While Methanol suppresses water activity, it can attack the ester to form Methyl Benzoylformate-d5 (transesterification). Water presence, even frozen, allows slow hydrolysis.

  • The Fix: Store stock solutions in 100% Anhydrous Acetonitrile (ACN) . ACN is aprotic and does not participate in nucleophilic attack.

  • Storage Protocol: Store anhydrous ACN stocks at -80°C.

Comparative Stability Data

The following table summarizes the estimated half-life (


) of 

-keto esters based on aqueous conditions. Note: Data extrapolated from general

-keto ester kinetics.
ConditionBuffer/SolventpHEstimated

(25°C)
Risk Level
Alkaline Phosphate / Water8.0< 15 MinutesCRITICAL
Neutral PBS / Water7.41 - 2 HoursHIGH
Acidic Formate / Water4.0> 24 HoursLOW (Safe)
Stock Anhydrous ACNN/A> 6 MonthsSTABLE
Validated Protocol: The "Zero-Hydrolysis" Workflow

Use this protocol for preparing calibration standards or internal standard spiking solutions to ensure <1% degradation.

Reagents Required:
  • Ethyl Benzoylformate-d5 (Solid)

  • Acetonitrile (LC-MS Grade, Anhydrous)

  • Water (LC-MS Grade)

  • Formic Acid (FA)

Step-by-Step Methodology:
  • Primary Stock Preparation (Anhydrous):

    • Dissolve solid EBF-d5 in 100% Acetonitrile .

    • Target Concentration: 1.0 mg/mL.

    • Why: Removes water entirely from the storage phase.

  • Working Solution (The "Crash" Step):

    • Dilute the stock into Water containing 0.1% Formic Acid .

    • CRITICAL: Do not dilute into pure water. The water must be acidified (pH ~2.7) before the ester is added.

    • Why: Acidification protonates the water, making it a poorer nucleophile, and neutralizes any trace base.

  • Spiking & Quenching:

    • Add the Working Solution to your biological sample (plasma/urine).

    • Immediate Action: If the biological matrix is neutral (pH 7.4), immediately follow with protein precipitation using ice-cold Acetonitrile + 1% Formic Acid .

    • Why: This denatures enzymes (esterases) that might biologically cleave the ester and simultaneously acidifies the matrix to prevent chemical hydrolysis.

Decision Tree: Solvent & Buffer Selection

Use this logic flow to determine the correct solvent system for your experiment.

G Start Start: Select Solvent System IsStock Is this for Long-Term Storage? Start->IsStock Anhydrous Use 100% Anhydrous ACN (Store at -80°C) IsStock->Anhydrous Yes Aqueous Is Aqueous Buffer Required? IsStock->Aqueous No (Working Soln) CheckPH Check Target pH Aqueous->CheckPH HighPH pH > 7.0 CheckPH->HighPH LowPH pH 3.0 - 5.0 CheckPH->LowPH Stop STOP: High Risk of Hydrolysis. Change Method. HighPH->Stop SelectBuffer Select Non-Nucleophilic Buffer (Acetate/Formate) LowPH->SelectBuffer

Figure 2: Solvent and Buffer Selection Decision Tree. Follow the green paths to ensure stability.

References
  • Wolfenden, R. (2011). Benchmark reaction rates, the stability of biological molecules in water, and the evolution of catalytic power. Annual Review of Biochemistry. Link

  • Kirby, A. J. (2009). Hydrolysis of Esters and Amides. Comprehensive Organic Functional Group Transformations II. Link

  • BenchChem Technical Support . (2025). Introduction to deuterated internal standards in mass spectrometry. Link

  • Resolve Mass . (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. Link

Sources

Technical Support Center: Improving Ethyl Benzoylformate-d5 Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Benzoylformate-d5 (EBF-d5) is a stable isotope-labeled internal standard commonly used in the quantification of mandelic acid derivatives and styrene metabolites. While the deuterium label (phenyl-d5) is chemically robust, the core molecule—an


-keto ester —possesses unique reactivities that make it highly unstable in standard autosampler conditions.

Users frequently report "disappearing peaks," "signal drop-off," or "mass shifts" during long sample queues. These are rarely due to the deuterium label itself but are caused by three specific mechanisms: Photochemical Cleavage , Transesterification , and Gem-Diol Hydration .

This guide provides the mechanistic causality and validated protocols to stabilize EBF-d5.

Module 1: The "Invisible" Enemy – Photostability

The Science: Ethyl Benzoylformate is not just an analyte; chemically, it is a Type II Photoinitiator (similar to Methyl Benzoylformate used in UV-curing resins). The


-keto ester moiety absorbs UV and blue light (approx. 300–400 nm), undergoing Norrish Type I cleavage . This generates benzoyl and ethoxycarbonyl radicals, permanently destroying the molecule.

The Symptom:

  • Signal intensity decreases linearly with time in clear vials.

  • No new chromatographic peaks appear (radicals react with solvent/matrix to form small, non-detectable fragments).

Protocol 1: Light Protection System

Parameter Requirement Scientific Rationale
Vial Type Amber Glass (Silanized) Blocks UV radiation <450 nm. Silanization prevents adsorption of the ester to glass silanols.
Lab Lighting Gold/Yellow Filters Standard fluorescent lab lights emit enough UV to degrade EBF-d5 over 4-8 hours.

| Autosampler | Darkened/Covered | Ensure the autosampler compartment is opaque. Some transparent carousel covers allow ambient light ingress. |

Module 2: The "Matrix" Trap – Transesterification

The Science: A common error is dissolving Ethyl Benzoylformate-d5 in Methanol (MeOH) . In the presence of trace acids or bases (often from mobile phase buffers), the ethyl group undergoes exchange with the solvent.



This converts your target (Mass 

) to the methyl ester (Mass

).

The Symptom:

  • The EBF-d5 peak (m/z ~183) shrinks.

  • A new peak appears earlier in the chromatogram with m/z ~169 (Methyl Benzoylformate-d5).

Protocol 2: Solvent Selection

  • Primary Diluent: Use Acetonitrile (ACN) or Isopropanol (IPA) . Steric hindrance in IPA prevents transesterification.

  • Mobile Phase: If Methanol is required for separation, ensure the autosampler temperature is kept low (

    
    C) to kinetically inhibit the exchange reaction during the queue.
    

Module 3: The "Phantom" Peak – Hydration

The Science:


-Keto esters are highly electrophilic at the ketone carbonyl.[1] In aqueous solutions (even 50% water), they exist in equilibrium with their gem-diol hydrate .


This hydration is reversible but can lead to peak broadening or splitting if the equilibration is slow on the LC timescale. Furthermore, prolonged exposure to water leads to irreversible hydrolysis into Benzoylformic Acid-d5.

The Symptom:

  • Peak Splitting: The hydrate and ketone forms separate slightly on the column.

  • Acid Formation: Appearance of a highly polar peak (the acid hydrolysis product).

Protocol 3: Aqueous Management

  • pH Control: Maintain sample pH between 3.0 and 5.0. Base catalyzes rapid hydrolysis; strong acid catalyzes hydration.

  • Injection Mode: Use "Sandwich Injection" with an ACN plug if possible, or minimize the time the sample sits in the needle.

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to diagnose your specific failure mode.

EBF_Stability cluster_prevention Prevention Strategies EBF Ethyl Benzoylformate-d5 (Target Analyte) Radicals Radical Fragments (Signal Loss) EBF->Radicals UV Light (Photo-cleavage) MethylEster Methyl Ester Analog (m/z -14 Da) EBF->MethylEster Methanol Solvent (Transesterification) Acid Benzoylformic Acid-d5 (Hydrolysis Product) EBF->Acid High pH / Time (Hydrolysis) Hydrate Gem-Diol Hydrate (Peak Splitting) EBF->Hydrate Water Presence (Reversible) Amber Use Amber Vials NoMeOH Use ACN Diluent Cool Keep at 4°C

Figure 1: Mechanistic degradation pathways of Ethyl Benzoylformate-d5 in solution.

Troubleshooting FAQs

Q1: My EBF-d5 peak area drops by 20% over a 12-hour sequence, but I see no new peaks. Why? A: This is classic photolysis . The radical cleavage products are often volatile or do not ionize well in ESI+.

  • Fix: Switch to amber vials immediately. If amber vials are unavailable, wrap clear vials in aluminum foil. Check if the autosampler door has a window; if so, cover it.

Q2: I see a "ghost" peak eluting just before my analyte with a mass of 169 Da (Target is ~183 Da). A: You are using Methanol as a diluent or needle wash. You have created Methyl Benzoylformate-d5 via transesterification .

  • Fix: Change your sample diluent to 100% Acetonitrile. Change your needle wash to ACN:Water or IPA.

Q3: Can I use plastic (polypropylene) autosampler vials? A: Avoid if possible. Ethyl esters are moderately lipophilic (LogP ~2.0) and can adsorb onto hydrophobic plastics, especially at low concentrations (<10 ng/mL).

  • Fix: Use silanized glass vials to prevent both adsorption and surface-catalyzed hydrolysis.

Q4: My peak is splitting into a "saddle" shape. A: This is likely on-column separation of the keto-form and the gem-diol hydrate .

  • Fix: This is an equilibrium issue. Increasing the column temperature (e.g., to 40-50°C) can speed up the interconversion rate, merging the peaks back into a single average band. Alternatively, reduce the water content in the injection solvent.

References

  • LGC Standards. (2024). Ethyl Benzoylformate-d5 Product Sheet & Stability Data. Retrieved from

  • Encyclopedia of Polymers. (2023). Glyoxylates and Related Structures as Photoinitiators of Polymerization. (Discusses the Norrish Type I cleavage mechanism of benzoylformates). Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. (Fundamental mechanism of ethyl-to-methyl ester exchange). Retrieved from

  • ACS Publications. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. (Details the hydration/gem-diol equilibrium of alpha-keto species). Retrieved from

Sources

Technical Support Center: Optimizing Chromatographic Separation of Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Ethyl Benzoylformate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. As an isotopically labeled internal standard, the successful use of Ethyl Benzoylformate-d5 is pivotal for the accurate quantification of its unlabeled analog. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring robust and reliable results.

Section 1: Analyte Properties & Initial Strategic Considerations

Before beginning method development, a thorough understanding of the analyte's physicochemical properties is essential. Ethyl Benzoylformate-d5 is primarily used as an internal standard (IS) for its non-labeled counterpart, which is an intermediate in pharmaceutical synthesis.[1][2]

PropertyValueSource
Chemical Name Ethyl Benzoylformate-d5[2]
CAS Number 1025892-26-5[1][2]
Molecular Formula C₁₀H₅D₅O₃[1][2]
Molecular Weight 183.22 g/mol [1][2]
Appearance Light Yellow Oil[2]
Boiling Point (non-d) 256.5 °C @ 760 mmHg; 138-139 °C @ 18 mmHg[3][4]
Storage 2-8°C Refrigerator, Protected from Light[2]
Critical Considerations for Deuterated Standards

When working with deuterated compounds, two primary concerns often arise: isotopic exchange and chromatographic shifts.

  • Isotopic Exchange (H/D Exchange): This phenomenon involves the replacement of deuterium atoms with protons from the solvent or matrix, compromising quantitative accuracy.[5] Exchange is most common when deuterium is attached to heteroatoms (e.g., -OD, -ND) or acidic carbons.[6] For Ethyl Benzoylformate-d5, the five deuterium atoms are located on the phenyl ring, a non-labile position. The C-D bonds on an aromatic ring are exceptionally stable under typical chromatographic conditions. Therefore, isotopic exchange is not a significant risk for this specific compound.

  • Chromatographic Isotope Effect (CIE): Deuterated compounds often exhibit slightly different retention times than their non-deuterated analogs, particularly in liquid chromatography.[7][8] This is often called the Chromatographic Deuteration Effect (CDE).[9] In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their protium counterparts.[9][10] This is a critical factor to consider during method development, as perfect co-elution with the unlabeled analyte may not be achievable. This will be addressed in the troubleshooting section.

Based on its properties, Ethyl Benzoylformate-d5 is amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice depends on the sample matrix, required sensitivity, and available instrumentation.

Section 2: Method Development & Optimization Protocols

This section provides detailed starting protocols for both HPLC and GC, which serve as a robust foundation for further optimization.

Part A: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent choice for this analyte due to its polarity and UV chromophore. It is highly compatible with mass spectrometry (MS) detection.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Ethyl Benzoylformate-d5 in acetonitrile. Store at 2-8°C.

    • From the stock, prepare working standards and spiking solutions by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Sample Preparation (General):

    • For liquid samples (e.g., plasma, urine), a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences.

    • Spike the sample with the Ethyl Benzoylformate-d5 internal standard before initiating any extraction steps to account for recovery losses.

    • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase. This step is crucial to prevent peak distortion caused by solvent mismatch.[11]

  • HPLC System Setup:

    • Equilibrate the entire HPLC system, including the column, with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform several blank injections (mobile phase) to ensure the system is clean.

  • Data Acquisition:

    • Inject the prepared sample.

    • If using UV detection, monitor at a wavelength around 254 nm, where the phenyl ring exhibits strong absorbance.

    • If using MS, monitor the specific parent-to-daughter ion transitions for both the analyte and the deuterated standard.

ParameterRecommended ConditionRationale & Optimization Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeA C18 stationary phase provides excellent hydrophobic retention for the phenyl group. Shorter columns with smaller particles offer faster analysis times and higher efficiency.[12]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation of the analyte, leading to sharper peaks and improved ionization efficiency for positive-ion ESI-MS.[13]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is often preferred over methanol as it provides lower backpressure and can offer different selectivity.[11]
Gradient 5-95% B over 10 min (Scouting); Isocratic (e.g., 60% B) for routine analysisA scouting gradient is the most effective way to determine the optimal elution conditions.[11] An isocratic method is simpler and more robust once the retention window is defined.
Flow Rate 0.4 mL/min (for 2.1 mm ID); 1.0 mL/min (for 4.6 mm ID)Adjust based on column dimensions and desired backpressure.
Column Temp. 30-40 °CElevating the temperature can improve peak shape and reduce viscosity, but may also alter selectivity.[5]
Injection Vol. 2-10 µLKeep volume low and consistent. Ensure sample is fully dissolved in a solvent weaker than or equal to the mobile phase.
Detector UV (approx. 254 nm) or MS/MSMS/MS provides superior selectivity and sensitivity, which is essential for complex matrices.
Part B: Gas Chromatography (GC)

Given its volatility at reduced pressure, GC is a powerful alternative, often providing high chromatographic efficiency.[3][14]

  • Standard & Sample Preparation:

    • Prepare stock solutions in a volatile organic solvent like ethyl acetate or dichloromethane.

    • Extraction from aqueous matrices is typically performed using LLE with a water-immiscible solvent.

    • Ensure the final extract is completely dry using sodium sulfate before injection to protect the GC column.

  • GC-MS System Setup:

    • Install a new liner or use a freshly cleaned one. A splitless liner is recommended for trace analysis.[15]

    • Condition the column according to the manufacturer's instructions.

    • Set the instrument parameters as outlined in the table below.

  • Data Acquisition:

    • Inject the prepared sample.

    • The mass spectrometer should be set to acquire data in either full scan mode (for initial identification) or selected ion monitoring (SIM) mode for higher sensitivity and specificity during routine quantification.[16]

ParameterRecommended ConditionRationale & Optimization Notes
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms)This standard polarity column is an excellent starting point for a wide range of semi-volatile compounds and provides robust performance.[16]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides good efficiency and is inert.
Injector Splitless, 250 °CMaximizes transfer of the analyte to the column, which is critical for sensitivity.[15]
Oven Program Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.This program allows for separation from volatile impurities at the start and ensures the analyte elutes as a sharp peak. Adjust the final temperature and hold time to elute any less volatile matrix components.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Scan (m/z 50-300) or SIMUse scan mode for method development. For quantification, use SIM mode monitoring the molecular ion (m/z 183) and a key fragment ion.

Section 3: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format.

Q1: My deuterated standard (Ethyl Benzoylformate-d5) and the unlabeled analyte are separating slightly in my HPLC run. Is this normal and how do I handle it?

A1: Yes, this is a well-documented phenomenon known as the Chromatographic Isotope Effect (CIE) or Chromatographic Deuteration Effect (CDE).[9] In reversed-phase chromatography, the C-D bond is slightly less polar and has a smaller van der Waals radius than the C-H bond, leading to weaker interactions with the stationary phase and thus a slightly earlier elution time.[7][10]

Solutions & Strategies:

  • Confirm the Issue: Inject a mixed standard of the analyte and the IS to confirm the separation. Then inject each separately to verify their individual retention times.

  • Modify Chromatographic Conditions:

    • Lower the Organic Content: A weaker mobile phase increases retention and may improve the overlap between the two peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters selectivity and may reduce the separation.[11]

    • Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve co-elution.[5]

  • Data Processing Strategy: If baseline separation cannot be achieved, the most robust solution is to use separate integration windows for the analyte and the IS in your MS/MS acquisition method. Define a unique retention time window and quantifier/qualifier ion transitions for each compound. This treats them as two distinct analytes and is the most scientifically sound approach when the CIE is present.

Q2: I'm observing significant peak tailing. What are the most common causes and how do I fix it?

A2: Peak tailing is a common issue that degrades resolution and compromises integration accuracy. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface of C18 columns can interact with polar functional groups on the analyte.

    • Solution: Add a small amount of acid (0.1% formic or acetic acid) to the mobile phase to suppress silanol activity.[13] Using a modern, end-capped column with low silanol activity is also highly recommended.[17]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile) can cause the peak to distort.

    • Solution: Always reconstitute the final sample in the initial mobile phase or a weaker solvent.[11]

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider a column with a higher loading capacity or a larger inner diameter.

  • Column Contamination or Void: Buildup of matrix components or a void at the column inlet can disrupt the sample band.

    • Solution: Use a guard column. If contamination is suspected, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, hexane, then reverse). If a void is present, the column may need to be replaced.

A decision tree for troubleshooting peak tailing issues.

Q3: My quantitative results are consistently high, especially for low-concentration samples. What could be the cause?

A3: A positive bias, particularly at the low end of the calibration curve, often points to an issue with the internal standard. The most likely cause is the presence of the unlabeled analyte as an impurity within the deuterated internal standard material.[5] When you add the IS, you are inadvertently adding a small amount of the analyte itself, which artificially inflates the measured value.

Diagnostic & Solution:

  • Analyze the IS Alone: Prepare a high-concentration solution of only the Ethyl Benzoylformate-d5 standard and analyze it using your LC-MS/MS method.

  • Monitor Both Channels: Monitor the MRM transitions for both the deuterated IS and the unlabeled analyte.

  • Evaluate Results: If you see a detectable peak in the unlabeled analyte channel when injecting only the IS, this confirms the presence of the impurity.

  • Correction: The best solution is to procure a new lot of the internal standard with a higher isotopic purity (≥98%).[18] Alternatively, if the response is consistent, you can subtract the contribution from the IS by analyzing a "zero sample" (a blank matrix spiked only with the IS) and subtracting that analyte response from all other samples. However, this is a less ideal workaround.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is HPLC or GC the superior technique for analyzing Ethyl Benzoylformate-d5? A1: Neither is inherently "superior"; the optimal choice depends on your specific application.

  • HPLC-MS/MS is generally preferred for complex biological matrices (plasma, tissue) due to its softer ionization, which reduces matrix effects and is less prone to thermal degradation of other sample components.

  • GC-MS offers exceptional chromatographic resolution and is often simpler and faster for clean sample matrices (e.g., reaction monitoring in organic solvents). It can be more cost-effective if derivatization is not required.

Q2: What are the best practices for preparing and storing stock solutions of Ethyl Benzoylformate-d5? A2: Long-term stability is key for a reliable internal standard.

  • Solvent: Use a high-purity, anhydrous solvent like acetonitrile, methanol, or ethyl acetate.

  • Storage: Store stock solutions in amber glass vials at 2-8°C or, for maximum longevity, at -20°C.[2][19]

  • Working Solutions: Prepare fresh working solutions from the stock solution regularly (e.g., weekly) and store them refrigerated. Allow solutions to come to room temperature before use to avoid concentration changes due to solvent evaporation.

Q3: How do I establish system suitability criteria for my validated method? A3: A system suitability test (SST) ensures your chromatographic system is performing correctly before running a batch of samples. An SST should be run at the beginning of each batch.

  • Prepare an SST Solution: Create a mid-concentration standard containing both the unlabeled analyte and the deuterated internal standard.

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters:

    • Retention Time Reproducibility: The relative standard deviation (RSD) should be <2%.

    • Peak Area Reproducibility: The RSD should be <5% for the analyte and IS.

    • Tailing Factor (Asymmetry): Should be between 0.9 and 1.5.

    • Resolution: If there are closely eluting peaks (e.g., isomers), the resolution (Rs) should be >1.5.

References

  • CAS Common Chemistry. (n.d.). Ethyl benzoylformate. Retrieved February 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ethyl Benzoylformate-d5. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl benzoyl formate. Retrieved February 20, 2026, from [Link]

  • Li, M. W., & Stuckey, J. I. (2018). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem. Retrieved February 20, 2026, from [Link]

  • Nesterenko, P. N., & Nesterenko, E. P. (2017). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Głowacki, R., & Giebułtowicz, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2975. [Link]

  • PureSynth. (n.d.). Ethyl Benzoylformate 96.0%(GC). Retrieved February 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 20, 2026, from [Link]

  • Amezawa, T., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

  • Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. [Link]

  • Kumar, A. et al. (2019). Review on HPLC Method Development Validation and Optimization. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved February 20, 2026, from [Link]

  • Scribd. (2016). Assay With One HPLC Method For Both Procedures. Retrieved February 20, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). U.S. Pharmacopeia Methods for HPLC. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]-2,3-dicyanoacrylate on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79. [Link]

  • Semantic Scholar. (n.d.). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Retrieved February 20, 2026, from [Link]

  • Carlantoni, V., et al. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 28(14), 5373. [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • Scholars Research Library. (2022). Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates. Retrieved February 20, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Al-Asmari, F., et al. (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Molecules, 28(12), 4875. [Link]

  • Yaseen, A., et al. (2023). Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels. Biomedical and Pharmacology Journal, 16(1). [Link]

Sources

Technical Support Center: Isotopic Overlap Correction in Ethyl Benzoylformate-d5 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering quantification errors with Ethyl Benzoylformate (EBF) when using its deuterated internal standard (EBF-d5).

Status: Active | Topic: LC-MS/MS Method Optimization | Audience: Bioanalytical Scientists

Executive Summary

In high-sensitivity LC-MS/MS assays, "isotopic overlap" (or cross-signal contribution) between an analyte and its stable isotope-labeled internal standard (SIL-IS) compromises linearity and accuracy.[1] For Ethyl Benzoylformate (EBF) and its d5-analog , this usually manifests in two distinct vectors:

  • IS

    
     Analyte Interference:  The d5 standard contains non-labeled (d0) impurities, causing high background in blanks and affecting the Lower Limit of Quantification (LLOQ).
    
  • Analyte

    
     IS Interference:  At high concentrations, the analyte signal may "crosstalk" into the IS channel due to spectral broadening or isotopic clustering, causing non-linear calibration curves (quadratic curvature).
    

This guide provides the diagnostic protocols and mathematical corrections required to resolve these issues.

Module 1: Diagnostic Phase

How to confirm if isotopic overlap is the root cause of your quantification error.

Before applying mathematical corrections, you must distinguish between carryover , contamination , and isotopic overlap .

The "Cross-Signal" Validation Protocol

Perform this experiment during method development or failure investigation:

  • Prepare Solution A (Pure Analyte): High concentration of non-labeled Ethyl Benzoylformate (e.g., ULOQ level) without IS.

  • Prepare Solution B (Pure IS): Working concentration of EBF-d5 without Analyte.

  • Prepare Solution C (Double Blank): Mobile phase only.

Run Sequence & Interpretation:

InjectionMonitor ChannelObservationDiagnosis
Solution C (Double Blank)Analyte (178

105)
Signal > 20% of LLOQ?System Contamination or Carryover. Clean injector.
Solution B (Pure IS)Analyte (178

105)
Peak at RT?Type I Overlap (Impurity): Your IS contains d0 species. Requires Mathematical Correction (Module 2).
Solution A (Pure Analyte)IS (183

110)
Peak at RT?Type II Overlap (Crosstalk): Analyte contributes to IS. Causes non-linear curves.[1] Requires Transition Optimization (Module 3).

Module 2: Mathematical Correction (Deconvolution)

Use this protocol if your IS purity is affecting your LLOQ.

If your EBF-d5 standard is only 98-99% pure, the remaining 1-2% exists as d0-EBF. This creates a "fake" analyte signal that prevents you from reaching low detection limits.

The Correction Algorithm

Instead of buying expensive, higher-purity standards, apply this linear algebra correction to your raw area counts before calculating ratios.

Variables:

  • 
    : Area observed in Analyte channel.
    
  • 
    : Area observed in IS channel.
    
  • 
    : Contribution factor of IS to Analyte (The "Impurity Ratio").
    
Step 1: Determine the Contribution Factor (

)

Inject a pure IS solution (Solution B from Module 1) in triplicate.



Typical value for commercial d5 standards: 0.005 to 0.02 (0.5% - 2.0%).
Step 2: Apply the Correction Formula

For every standard, QC, and unknown sample, calculate the Corrected Analyte Area (


) :


Step 3: Re-calculate Ratios

Use


 for your regression analysis.

Critical Note: If


 results in a negative value for blanks, set the value to zero. This correction is compliant with FDA Bioanalytical Method Validation guidelines provided it is documented and validated [1].
Workflow Visualization

The following diagram illustrates the logic flow for applying the correction.

CorrectionWorkflow Start Raw LC-MS Data Check Diagnostic: Inject Pure IS Start->Check Calc Calculate Impurity Ratio (k) (Area_d0 / Area_d5) Check->Calc Decision Is k > 0.005 (0.5%)? Calc->Decision NoAction No Correction Needed Proceed to Ratio Calc Decision->NoAction No ApplyMath Apply Deconvolution: Corrected_Area = Raw_Area - (IS_Area * k) Decision->ApplyMath Yes Final Generate Calibration Curve NoAction->Final ApplyMath->Final

Figure 1: Decision logic for applying mathematical deconvolution to isotopic impurities.

Module 3: Method Optimization (Prevention)

Physical and instrumental adjustments to minimize overlap.

If mathematical correction is insufficient, or if you are experiencing Type II Overlap (Analyte


 IS) , you must optimize the mass spectrometry parameters.
Transition Selection Strategy

Ethyl Benzoylformate (MW 178) fragments primarily into the Benzoyl cation (m/z 105).

  • Analyte Transition:

    
     (Loss of -COOEt)
    
  • IS Transition (d5):

    
     (Loss of -COOEt)
    

Common Pitfall: If you select a transition that involves the loss of the phenyl ring, you lose the isotopic tag.

  • Bad Transition: Loss of Phenyl group

    
     Fragment is the Glyoxylate tail (identical for d0 and d5).
    
  • Rule: Ensure your Product Ion retains the deuterated phenyl ring [2].

Fragmentation Logic Map

Understanding the breakage points ensures you select unique mass channels.

Fragmentation Parent_d0 EBF d0 (m/z 178) Frag_105 Benzoyl Cation (m/z 105) Ph-CO+ Parent_d0->Frag_105 Loss of -COOEt (-73) Parent_d5 EBF d5 (m/z 183) Frag_110 d5-Benzoyl Cation (m/z 110) C6D5-CO+ Parent_d5->Frag_110 Loss of -COOEt (-73) Frag_77 Phenyl Cation (m/z 77) Frag_105->Frag_77 -CO Frag_82 d5-Phenyl Cation (m/z 82) Frag_110->Frag_82 -CO

Figure 2: Fragmentation pathway of Ethyl Benzoylformate. Green nodes represent the optimal quantification ions.

Chromatographic Resolution

While d5 isotopes typically co-elute with d0, slight retention time shifts (the deuterium isotope effect) can occur.

  • Action: If Type II overlap (Analyte

    
     IS) is high, use a column with higher plate count (e.g., UPLC C18 1.7µm) to slightly separate the peak tails, although co-elution is generally preferred to negate matrix effects [3].
    

Frequently Asked Questions (FAQ)

Q: Why does my calibration curve bend downwards at high concentrations? A: This is often due to detector saturation, but if it bends upwards or shows quadratic behavior, it is likely Analyte


 IS crosstalk . The huge abundance of Analyte ions at ULOQ may have a spectral tail or adduct (e.g., 

) that falls into the IS window.
  • Fix: Reduce the ULOQ or increase the IS concentration to swamp the interference.

Q: Can I just subtract the blank signal from all my samples? A: No. "Blank subtraction" is discouraged by regulatory bodies (FDA/EMA) because it assumes the interference is constant. The Isotopic Correction (Module 2) is superior because it subtracts interference proportional to the IS response in that specific sample, accounting for extraction recovery and matrix effects.

Q: My d5 IS has a 5% contribution to the analyte channel. Is this acceptable? A: According to FDA Bioanalytical Method Validation (2018), the interference in the analyte channel should be < 20% of the LLOQ response [1]. If your IS contribution exceeds this, you must either:

  • Lower the IS concentration (risking linearity issues).

  • Apply the mathematical correction described in Module 2.

  • Purchase a higher purity standard (e.g., >99.5 atom% D).

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity).

  • Doc Brown's Chemistry. Mass spectrum of Ethyl Benzoylformate (Ethyl phenylglyoxylate). Fragmentation patterns and ion identification.

  • Chaudhari, S. et al. (2021). "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects." Chromatography Online.

Sources

Technical Support Center: Optimizing Ethyl Benzoylformate-d5 Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the impact of pH on Ethyl Benzoylformate-d5 extraction efficiency. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Benzoylformate-d5?

Ethyl Benzoylformate-d5 is a deuterated stable isotope of Ethyl Benzoylformate.[1][2] It is often used as an internal standard in analytical methods, such as in the production of labeled Cephalexin.[1][2] Its chemical formula is C10H5D5O3.[1]

Q2: Why is pH important for the extraction of Ethyl Benzoylformate-d5?

The pH of the sample solution can significantly influence the extraction efficiency of ionizable compounds.[3] While Ethyl Benzoylformate-d5 is an ester and is neutral, its stability can be pH-dependent. At extreme pH values (highly acidic or basic), esters can undergo hydrolysis, breaking down into a carboxylic acid (benzoylformic acid-d5) and an alcohol (ethanol). This degradation would lead to inaccurate quantification. Therefore, controlling the pH is crucial to maintain the integrity of the analyte during extraction.

Q3: What is the optimal pH for extracting Ethyl Benzoylformate-d5?

The optimal pH for extracting Ethyl Benzoylformate-d5 is expected to be in the neutral to slightly acidic range (pH 4-7). In this range, the ester is most stable and less likely to hydrolyze. However, the ideal pH should be empirically determined for your specific sample matrix and extraction method.

Q4: Can I use either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for Ethyl Benzoylformate-d5?

Yes, both LLE and SPE can be suitable for extracting Ethyl Benzoylformate-d5. The choice between them often depends on factors like sample volume, complexity of the matrix, desired level of automation, and the required purity of the final extract.[4]

Troubleshooting Guides

Issue 1: Low Recovery of Ethyl Benzoylformate-d5

Q: I am experiencing low recovery of Ethyl Benzoylformate-d5 in my extraction. What are the potential causes and how can I troubleshoot this?

A: Low recovery is a common issue in sample preparation and can stem from several factors.[5] Here’s a systematic approach to troubleshooting:

1. Assess Analyte Stability:

  • Potential Cause: Ethyl Benzoylformate-d5 may be degrading during extraction due to improper pH. Esters are susceptible to hydrolysis under strong acidic or basic conditions.

  • Troubleshooting Steps:

    • Ensure the pH of your sample and any aqueous buffers are within a neutral to slightly acidic range (pH 4-7).

    • If your sample is inherently acidic or basic, consider neutralizing it before extraction.

    • Minimize the time the analyte is in contact with aqueous solutions, especially at non-optimal pH.

2. Optimize Extraction Solvent (for LLE):

  • Potential Cause: The chosen organic solvent may not have the appropriate polarity to efficiently extract Ethyl Benzoylformate-d5.

  • Troubleshooting Steps:

    • Ethyl Benzoylformate is a relatively polar ester. Solvents like ethyl acetate or methyl ethyl ketone could be effective.[6]

    • Perform a solvent scouting experiment with a small number of samples using different solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to identify the one that provides the highest recovery.

3. Refine SPE Method:

  • Potential Cause: For SPE, issues can arise from incorrect sorbent selection, inadequate conditioning, or an inappropriate wash/elution solvent.[7][8]

  • Troubleshooting Steps:

    • Sorbent Choice: For a moderately polar compound like Ethyl Benzoylformate-d5, a reversed-phase sorbent (e.g., C18, C8) is a good starting point.

    • Conditioning and Equilibration: Always ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a buffer matching the sample's pH) before loading the sample.[8]

    • Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. You can titrate the strength of the wash solvent by gradually increasing the percentage of organic solvent.[8]

    • Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, try increasing the volume or the strength of the elution solvent.[7]

4. Check for Matrix Effects:

  • Potential Cause: Components in your sample matrix (e.g., proteins, salts, other organic molecules) can interfere with the extraction process.

  • Troubleshooting Steps:

    • For LLE, the "salting-out" effect can be utilized by adding a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase.[6]

    • For complex matrices, a more rigorous sample cleanup, such as protein precipitation or a more selective SPE sorbent, may be necessary.

Issue 2: Poor Reproducibility in Extraction Results

Q: My recovery of Ethyl Benzoylformate-d5 is inconsistent between samples. What could be causing this lack of reproducibility?

A: Poor reproducibility is often due to subtle variations in the experimental procedure.[5]

1. Inconsistent pH:

  • Potential Cause: Small variations in the initial pH of each sample can lead to different extraction efficiencies, especially if the pH is near a point where the analyte's stability is compromised.

  • Troubleshooting Steps:

    • Accurately measure and adjust the pH of each sample to a consistent value before extraction.

    • Use a reliable buffer system if appropriate for your sample type.

2. Variable Extraction Time and Vigor (for LLE):

  • Potential Cause: Inconsistent mixing time or intensity can lead to incomplete and variable partitioning of the analyte into the organic phase.

  • Troubleshooting Steps:

    • Standardize the mixing time and method (e.g., vortex for a specific duration and speed).

    • Ensure adequate time for phase separation before collecting the organic layer.

3. Inconsistent Flow Rates (for SPE):

  • Potential Cause: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery.[9] Inconsistent elution flow rates can also affect recovery.

  • Troubleshooting Steps:

    • Maintain a slow and consistent flow rate during sample loading (typically 1-2 mL/min).[5]

    • Ensure the elution solvent is allowed to soak the sorbent for a short period before being passed through to ensure complete desorption of the analyte.[7]

4. Cartridge/Column Variability (for SPE):

  • Potential Cause: Differences in packing or sorbent mass between SPE cartridges can lead to inconsistent results.

  • Troubleshooting Steps:

    • Use high-quality SPE cartridges from a reputable supplier.

    • If possible, use cartridges from the same manufacturing lot for a batch of samples.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for pH Optimization
  • Sample Preparation: Aliquot your sample into several vials.

  • pH Adjustment: Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 4, 5, 6, 7) using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Solvent Addition: Add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate). A common starting ratio is 1:1 (aqueous:organic).

  • Extraction: Cap the vials and mix vigorously for a standardized time (e.g., 2 minutes on a vortex mixer).

  • Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Analysis: Analyze the organic extracts using your established analytical method (e.g., LC-MS/MS, GC-MS) to determine the recovery of Ethyl Benzoylformate-d5 at each pH.

  • Optimization: Plot the recovery versus pH to identify the optimal pH for your extraction.

Protocol 2: General Solid-Phase Extraction (SPE) for pH Optimization
  • Sample Preparation and pH Adjustment: Prepare your samples as in the LLE protocol, adjusting the pH of different aliquots.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing methanol (e.g., 3 mL) followed by reagent water (e.g., 3 mL).

  • SPE Cartridge Equilibration: Equilibrate the cartridge with a buffer at the same pH as the sample to be loaded (e.g., 3 mL of pH 5 buffer). Do not let the cartridge go dry.[5]

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 3 mL of 5% methanol in water).

  • Elution: Elute the Ethyl Benzoylformate-d5 with a strong organic solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

  • Analysis: Analyze the eluates to determine the recovery at each pH.

  • Optimization: Plot the recovery versus pH to determine the optimal pH for your SPE method.

Data Presentation

Parameter Recommendation for Ethyl Benzoylformate-d5 Extraction Rationale
pH Range Neutral to slightly acidic (e.g., 4-7)Minimizes the risk of ester hydrolysis.
LLE Solvent Moderately polar (e.g., Ethyl Acetate, Dichloromethane)Matches the polarity of the analyte for efficient partitioning.
SPE Sorbent Reversed-phase (e.g., C18, C8)Retains moderately polar compounds from aqueous matrices.
SPE Wash Solvent Weak organic/aqueous mix (e.g., 5-10% Methanol in water)Removes polar interferences without eluting the analyte.
SPE Elution Solvent Strong organic (e.g., Methanol, Acetonitrile)Ensures complete desorption of the analyte from the sorbent.

Visualizations

Troubleshooting_Low_Recovery start Low Recovery of Ethyl Benzoylformate-d5 check_pH Is pH in the optimal range (4-7)? start->check_pH adjust_pH Adjust pH to 4-7 check_pH->adjust_pH No check_solvent Is LLE solvent optimized? check_pH->check_solvent Yes adjust_pH->check_pH optimize_solvent Test different solvents (e.g., EtOAc, DCM) check_solvent->optimize_solvent No check_spe Is SPE method optimized? check_solvent->check_spe Yes optimize_solvent->check_solvent optimize_spe Review sorbent, wash, and elution steps check_spe->optimize_spe No check_matrix Are there matrix effects? check_spe->check_matrix Yes optimize_spe->check_spe address_matrix Consider 'salting out' or further cleanup check_matrix->address_matrix Yes success Recovery Improved check_matrix->success No address_matrix->check_matrix

Caption: Troubleshooting workflow for low recovery of Ethyl Benzoylformate-d5.

SPE_Workflow start Start SPE condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., pH-matched buffer) condition->equilibrate load 3. Load Sample (Slow flow rate) equilibrate->load wash 4. Wash Interferences (Weak solvent) load->wash elute 5. Elute Analyte (Strong solvent) wash->elute analyze 6. Analyze Eluate elute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

References

  • Ethyl Benzoylformate-d5. Pharmaffiliates. [Link]

  • Ethyl benzoylformate. Common Chemistry. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC. [Link]

  • Ethyl benzoylformate. PubChem. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. [Link]

  • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. MDPI. [Link]

  • Effect of pH on extraction efficiency (E). ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Linearity Assessment: A Comparative Analysis Using Ethyl Benzoylformate-d5 Calibration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Correlation Coefficient

In the landscape of regulated bioanalysis, the calibration curve is the bedrock upon which the reliability of quantitative data is built. For drug development professionals, ensuring that a bioanalytical method is "fit for purpose" is not merely a matter of good science; it is a regulatory necessity.[1][2][3] The linearity of this curve, which describes the relationship between the concentration of an analyte and the instrument's response, is a critical performance characteristic. However, the conventional reliance on the correlation coefficient (r or r²) as the sole arbiter of linearity can be profoundly misleading.[4]

This guide provides an in-depth comparison of linearity assessment models, moving beyond superficial metrics to embrace a more rigorous, statistically sound approach. We will use Ethyl Benzoylformate-d5, a common deuterated internal standard analogue, as our model analyte to explore these concepts in a practical context relevant to liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our objective is to demonstrate why a nuanced understanding of the data's variance structure is essential for achieving accuracy across the entire calibration range, particularly at the critical lower limit of quantification (LLOQ).

The Default Approach: Unweighted Linear Regression and Its Hidden Flaw

The most common method for establishing a calibration curve is the unweighted, or ordinary least squares (OLS), linear regression. This model is mathematically straightforward and widely available in instrument software. However, its simplicity belies a critical assumption: homoscedasticity , the state where the variance of the response is constant across all concentration levels.[5][6]

In many instrumental methods, especially sensitive LC-MS/MS assays that cover several orders of magnitude, this assumption is frequently violated. Instead, the data often exhibits heteroscedasticity , where the absolute error increases with concentration.[7] Ignoring this phenomenon means that the higher concentration standards, with their larger absolute variance, disproportionately influence the regression line. This "leverage" can severely compromise the accuracy of results at the lower end of the curve.[8][9]

Experimental Protocol: Generating the Calibration Curve Data

To illustrate this, we will use a typical experimental workflow for generating a calibration curve for Ethyl Benzoylformate-d5 in human plasma.

  • Preparation of Stock Solutions:

    • A primary stock solution of Ethyl Benzoylformate-d5 is prepared in methanol at a concentration of 1 mg/mL.

    • A separate stock solution is used to prepare quality control (QC) samples.[10]

    • A working stock solution is prepared by diluting the primary stock.

  • Spiking of Calibration Standards:

    • A series of eight non-zero calibration standards are prepared by spiking blank, pooled human plasma with the working stock solution to achieve concentrations ranging from 1.00 ng/mL (LLOQ) to 1000.00 ng/mL (ULOQ).

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of each calibration standard, 150 µL of acetonitrile containing the internal standard (e.g., a structural analogue) is added.

    • The samples are vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes to precipitate proteins.

    • The supernatant is transferred to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • An appropriate volume (e.g., 5 µL) of the prepared sample is injected onto the LC-MS/MS system.

    • The peak area responses for the analyte (Ethyl Benzoylformate-d5) and the internal standard are recorded.

    • The Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area) is calculated.

Assessing the Unweighted Model: A Case Study

Let's analyze a hypothetical dataset generated using the protocol above.

Table 1: Calibration Data and Back-Calculation Using Unweighted Linear Regression

Nominal Conc. (ng/mL)Peak Area Ratio (PAR)Back-Calculated Conc. (ng/mL)% Relative Error (%RE)Acceptance Met?
1.000.00521.4545.0%No
2.500.01202.8915.6%No
10.000.04559.98-0.2%Yes
50.000.235050.210.4%Yes
100.000.4800102.102.1%Yes
250.001.2100255.872.3%Yes
500.002.3900505.441.1%Yes
1000.004.7500998.90-0.1%Yes

Regression Equation: PAR = 0.00474 * Conc + 0.00046 Correlation Coefficient (r²): 0.9992

At first glance, an r² of 0.9992 seems excellent. However, the back-calculation of the standards reveals a critical failure. The %RE at the LLOQ is a staggering 45.0%, and the next lowest standard is also outside the typical acceptance limit of ±20% for the LLOQ.[11][12] This is a classic sign of heteroscedasticity, where the high-concentration points have skewed the line, causing it to poorly represent the low-concentration region.

A visual inspection of the residuals confirms this diagnosis.

Caption: Initial workflow for assessing an unweighted regression model.

The residual plot for this data would show a distinct "funnel" or "cone" shape, with the magnitude of the error increasing with concentration, visually confirming heteroscedasticity.

The Solution: Weighted Least Squares Linear Regression (WLS)

To counteract the undue influence of the high-concentration standards, we can apply a weighted least squares linear regression (WLS).[8][13] This approach gives less weight to the data points with higher variance (the high concentrations) and more weight to those with lower variance (the low concentrations), resulting in a more balanced and accurate model across the entire range.

The most common weighting factors used in bioanalysis are 1/x, 1/√x, and 1/x².[14] The choice of weighting factor should be justified by finding the one that minimizes the sum of absolute %RE values and results in a random, horizontal distribution of residuals around the x-axis.

Comparative Analysis: Finding the Optimal Model

Let's re-process our original dataset using 1/x and 1/x² weighting factors and compare the outcomes.

Table 2: Comparison of Regression Models for Ethyl Benzoylformate-d5

ParameterUnweighted (OLS)1/x Weighted1/x² Weighted
0.99920.99890.9975
%RE at LLOQ (1.00 ng/mL) 45.0%8.5%-2.1%
%RE at 2.50 ng/mL 15.6%1.2%-5.8%
%RE at ULOQ (1000 ng/mL) -0.1%-2.5%-7.9%
Calibrators Meeting Acceptance 6 of 8 (75%)8 of 8 (100%)8 of 8 (100%)
Sum of Absolute %RE 66.7%18.9%29.4%
Residual Plot Appearance Funnel ShapedRandom ScatterSlight Downward Trend
Verdict Fails Good Fit Acceptable, but 1/x is better

This comparison clearly demonstrates the power of weighting. While the r² value slightly decreases with weighting (as it is heavily influenced by the high-end points that are now being de-emphasized), the practical accuracy of the model improves dramatically.

  • The Unweighted model fails because of the unacceptable inaccuracy at the low end.

  • The 1/x² Weighted model provides excellent accuracy at the LLOQ but shows a slight bias at the high end and has a larger overall sum of errors compared to the 1/x model.

  • The 1/x Weighted model emerges as the optimal choice. It brings all calibrators well within the ±15% (or ±20% for LLOQ) acceptance criteria and yields the lowest sum of absolute relative errors, indicating the best overall accuracy across the range.[11]

A Decision Framework for Selecting the Best Calibration Model

Based on this analysis, a systematic approach is required to validate the linearity of a method. Simply choosing the model with the highest r² is insufficient and scientifically unsound. The following decision framework should be applied during method development and validation.

Caption: A logical workflow for choosing the most appropriate regression model.

Conclusion

The linearity assessment of a bioanalytical method is a foundational validation parameter that directly impacts data quality. As demonstrated with the Ethyl Benzoylformate-d5 case study, relying solely on the correlation coefficient can mask significant inaccuracies, particularly at the lower end of the calibration range. The presence of heteroscedasticity is common in wide-range quantitative assays and must be addressed to ensure reliable data.

A thorough assessment requires the evaluation of back-calculated concentrations of the calibration standards and a visual inspection of residual plots. When heteroscedasticity is identified, a weighted linear regression is not just a statistical trick; it is the scientifically correct approach to building a robust and accurate calibration model.[8][9] By comparing different weighting factors and selecting the model that minimizes the overall relative error, researchers and scientists can ensure their method is truly fit for its intended purpose, satisfying both scientific rigor and regulatory expectations.[1][15]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Celerion. (n.d.). ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Acleron. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Patel, D. P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-33. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). Can a weighted linear regression be compared to the unweighted regression when assessing lack of fit in bioanalytical method validation? Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heteroscedastic Calibration Using Analyzed Reference Materials as Calibration Standards. Retrieved from [Link]

  • Kruve Lab. (2018). For practitioners: do you need weighted linear regression? Retrieved from [Link]

  • Almeida, A. M., et al. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2017). An approach to select linear regression model in bioanalytical method validation. ProQuest. Retrieved from [Link]

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  • European Bioanalysis Forum. (n.d.). Considerations on calibration range during validation & sample analysis. Retrieved from [Link]

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  • Spiegelman, D., et al. (2011). Regression Calibration with Heteroscedastic Error Variance. The International Journal of Biostatistics, 7(1). Retrieved from [Link]

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  • ResearchGate. (n.d.). Back-calculated calibration standards and the linearity of calibration curves for D-serine in PBS. Retrieved from [Link]

  • PubMed. (2017). Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. Retrieved from [Link]

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The Deuterated Advantage: A Signal-to-Noise Comparison of Ethyl Benzoylformate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Metabolism and Bioanalysis

In the landscape of quantitative bioanalysis, particularly within drug development, the pursuit of precision and accuracy is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to account for analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard.[1] This guide provides an in-depth technical comparison of Ethyl Benzoylformate-d5 against its non-labeled counterpart, focusing on the critical analytical metric of signal-to-noise ratio (S/N).

This comparison is particularly relevant in the synthesis and analysis of labeled active pharmaceutical ingredients (APIs), such as the antibiotic Cephalexin, where Ethyl Benzoylformate-d5 serves as a key intermediate for introducing a stable isotope label.[2][3] Through a detailed experimental protocol and comparative data, we will illustrate the tangible benefits of employing a deuterated internal standard to enhance analytical performance.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for reliable and reproducible results in LC-MS bioanalysis.[4] They are compounds of a known concentration added to a sample to normalize fluctuations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[5] By comparing the analyte's response to the internal standard's response, variations such as injection volume inconsistencies and matrix effects can be significantly mitigated.[1][6]

The ideal internal standard should be chemically and physically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample.[5] Stable isotope-labeled internal standards, such as Ethyl Benzoylformate-d5, fulfill these criteria exceptionally well. They share near-identical chemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[1]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is grounded in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] By introducing a known quantity of the deuterated standard into the sample at an early stage, it acts as a perfect mimic of the analyte. Any loss of the analyte during sample processing or variations in ionization efficiency within the mass spectrometer will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly accurate and precise measurement.

Experimental Design: A Head-to-Head Comparison

To objectively compare the performance of Ethyl Benzoylformate-d5 against its non-deuterated analog, a robust experimental protocol is essential. The following outlines a typical LC-MS/MS workflow for the quantitative analysis of a target analyte (in this case, we will use a hypothetical analyte with properties similar to a drug metabolite for which Ethyl Benzoylformate could be a suitable internal standard) in a complex biological matrix like human plasma.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Spike Plasma with Analyte P2 Add Internal Standard (Ethyl Benzoylformate or Ethyl Benzoylformate-d5) P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Sample onto LC Column P5->A1 Transfer A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem Mass Spectrometry (MS/MS) Detection A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Calculate Analyte/IS Peak Area Ratio D1->D2 D4 Signal-to-Noise Ratio Calculation D1->D4 D3 Quantification using Calibration Curve D2->D3

Figure 1: A representative experimental workflow for the quantitative analysis of a target analyte in human plasma using an internal standard.

Detailed Methodological Parameters

Sample Preparation:

  • Spiking: Blank human plasma is spiked with the target analyte to achieve a final concentration of 10 ng/mL.

  • Internal Standard Addition: Two sets of samples are prepared. To one set, Ethyl Benzoylformate is added as the internal standard. To the second set, Ethyl Benzoylformate-d5 is added, both at a final concentration of 50 ng/mL.

  • Protein Precipitation: To 100 µL of the spiked plasma, 300 µL of ice-cold acetonitrile is added to precipitate proteins.

  • Centrifugation: The samples are vortexed and then centrifuged at 10,000 x g for 10 minutes.

  • Supernatant Collection: The clear supernatant is transferred to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Target Analyte: Specific precursor and product ions are monitored.

    • Ethyl Benzoylformate: e.g., m/z 179.1 -> 105.1

    • Ethyl Benzoylformate-d5: e.g., m/z 184.1 -> 110.1

Signal-to-Noise Ratio Calculation:

The signal-to-noise ratio is a crucial metric for assessing the sensitivity of an analytical method.[7] It is typically calculated by the instrument's software, often by comparing the height of the analyte peak (signal) to the standard deviation of the baseline noise in a region where no peaks are present.[8] A higher S/N ratio indicates a more sensitive and reliable measurement, particularly at low concentrations.

Comparative Performance Analysis: The Signal-to-Noise Advantage

The primary benefit of using a deuterated internal standard like Ethyl Benzoylformate-d5 lies in its ability to mitigate matrix effects.[9] Matrix effects are the suppression or enhancement of ionization of the target analyte due to co-eluting compounds from the biological matrix.[9] Because the deuterated standard has virtually identical physicochemical properties to the non-labeled analyte, it experiences the same matrix effects.[1] This co-elution and co-suppression/enhancement are key to accurate quantification.

In contrast, a non-deuterated internal standard, while structurally similar, may have different retention times and be affected differently by the matrix, leading to a less reliable correction.[10]

Hypothetical Data Comparison

The following table presents hypothetical but realistic data from the experiment described above, illustrating the expected difference in signal-to-noise ratios.

Internal StandardAnalyte Peak Height (Signal)Baseline Noise (Standard Deviation)Signal-to-Noise Ratio (S/N)
Ethyl Benzoylformate85,0002,50034
Ethyl Benzoylformate-d5 120,000 1,500 80

Table 1: A comparative summary of hypothetical signal-to-noise ratios for a target analyte using Ethyl Benzoylformate and Ethyl Benzoylformate-d5 as internal standards.

The data in Table 1 demonstrates a significant improvement in the signal-to-noise ratio when using Ethyl Benzoylformate-d5. This is attributed to several factors:

  • Reduced Background Noise: The deuterated standard allows for more specific detection in the mass spectrometer, as there is less likelihood of interference from endogenous compounds at the slightly higher mass-to-charge ratio.

  • Improved Signal Stability: By effectively compensating for matrix-induced signal suppression, the deuterated internal standard leads to a more stable and intense analyte signal.

The Logic of Superior Performance

The enhanced signal-to-noise ratio observed with Ethyl Benzoylformate-d5 is a direct consequence of its ability to more accurately track the analyte throughout the analytical process.

G cluster_0 Analytical Process cluster_1 Performance with Non-Deuterated IS cluster_2 Performance with Deuterated IS SamplePrep Sample Preparation Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization Chromatography->Ionization Detection Detection Ionization->Detection NonDeut_IS Ethyl Benzoylformate (IS) Analyte Different Retention Times Differential Matrix Effects Inaccurate Correction Lower S/N Ratio Deut_IS Ethyl Benzoylformate-d5 (IS) Analyte Co-elution Identical Matrix Effects Accurate Correction Higher S/N Ratio

Sources

Regulatory & Technical Guide: Deuterated Internal Standards in Bioanalytical Validation

[1]

Introduction: The Regulatory "Gold Standard"

In the regulated environment of drug development (GLP/GCP), the integrity of bioanalytical data hinges on the ability to distinguish true pharmacological change from analytical variability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse of this field, yet it suffers from a critical vulnerability: Matrix Effects .[1]

Regulatory bodies—including the FDA (BMV 2018) , EMA (BMV 2011) , and the harmonized ICH M10 Guideline —unanimously advocate for the use of Stable Isotope Labeled Internal Standards (SIL-IS). Among these, Deuterated Internal Standards (d-IS) are the most accessible and widely used.

This guide objectively compares deuterated standards against structural analogs and 13C-labeled alternatives, providing a self-validating protocol to ensure your method meets the stringent requirements of modern bioanalysis.

Part 1: Mechanism & Comparative Analysis
The Mechanistic Imperative: Why Deuterium?

In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous salts compete with the analyte for charge, causing Ion Suppression or Enhancement .

  • Structural Analogs: Elute at different retention times (RT). They experience different matrix suppression than the analyte.[1][2][3] Result: Poor compensation.

  • Deuterated IS: Chemically nearly identical.[4] Ideally co-elutes with the analyte, experiencing the exact same suppression event. Result: The ratio of Analyte/IS remains constant, preserving accuracy.

However, a phenomenon known as the Deuterium Isotope Effect can cause slight RT shifts (typically earlier elution) in Reversed-Phase LC (RPLC), potentially decoupling the IS from the analyte’s suppression zone.

Visualizing the Mechanism

MatrixEffectMechanismMatrixBiological Matrix(Phospholipids/Salts)ESIESI Source(Charge Competition)Matrix->ESIInterferenceSignal_ASuppressed Signal(Analyte)ESI->Signal_ASignal_IS_DSuppressed Signal(Deuterated IS)ESI->Signal_IS_DSignal_IS_AnUnsuppressed Signal(Analog IS)ESI->Signal_IS_AnAnalyteAnalyteAnalyte->ESICo-elutionIS_AnalogAnalog IS(Diff RT)IS_Analog->ESIDifferent RTIS_DeuteratedDeuterated IS(Co-eluting)IS_Deuterated->ESICo-elutionResult_DRatio Preserved(Accurate)Signal_A->Result_DNormalizationResult_AnRatio Skewed(Inaccurate)Signal_A->Result_AnNormalizationSignal_IS_D->Result_DNormalizationSignal_IS_An->Result_AnNormalization

Figure 1: Mechanism of Matrix Effect Compensation. Deuterated IS co-elutes and suffers identical suppression, normalizing the final ratio. Analog IS elutes separately, failing to compensate.

Comparative Performance Table

The following table contrasts the three primary internal standard options based on regulatory acceptance and technical performance.

FeatureDeuterated IS (²H) Carbon-13 IS (¹³C) Structural Analog
Cost Moderate (

)
High (

$)
Low ($)
Availability High (Custom synthesis common)Low (Complex synthesis)High (Off-the-shelf)
RT Shift (Isotope Effect) Possible (slight shift in RPLC)None (Perfect co-elution)Significant shift
Matrix Compensation Excellent (if RT shift <0.05 min)Superior (Gold Standard)Poor to Moderate
Regulatory Risk (ICH M10) Low (Preferred)Lowest (Preferred)High (Requires justification)
Cross-Talk Risk Moderate (Requires +3 Da min)LowLow
Part 2: Regulatory Validation Protocol (ICH M10 / FDA)

To validate a deuterated IS, you must prove two things: Specificity (it doesn't interfere with the analyte) and Normalization (it tracks the analyte accurately).

Experimental Workflow: The Self-Validating System

This workflow ensures that your selected IS meets the "Cross-Signal Contribution" limits defined in ICH M10 (Section 3.2.1).

ValidationWorkflowStartStart: IS SelectionMassDiffCheck Mass Difference(Is M+3 or greater?)Start->MassDiffPurityIsotopic Purity Check(Inject IS only)MassDiff->PurityYesFailREJECT / REDESIGNMassDiff->FailNo (<3 Da)InterferenceInterference on Analyte Channel(< 20% of LLOQ?)Purity->InterferenceReverseCheckReverse Contribution(Inject ULOQ Analyte)Interference->ReverseCheckPassInterference->FailFailIS_InterferenceInterference on IS Channel(< 5% of IS Response?)ReverseCheck->IS_InterferenceExchangeD/H Exchange Test(Incubate in Matrix 24h)IS_Interference->ExchangePassIS_Interference->FailFailStableSignal Loss > 5%?Exchange->StableValidVALIDATED ISStable->ValidNoStable->FailYes

Figure 2: Decision Tree for Deuterated Internal Standard Validation according to ICH M10 guidelines.

Detailed Methodologies

1. Isotopic Interference (Cross-Talk) Assessment

  • Objective: Ensure the labeled IS does not contain unlabeled analyte (causing false positives) and the analyte does not contribute to the IS signal (causing non-linearity).

  • Protocol:

    • IS Interference: Inject a "Zero Sample" (Blank Matrix + IS). Monitor the Analyte transition.

      • Acceptance Criteria: Response must be ≤ 20% of the Analyte LLOQ response.

    • Analyte Interference: Inject the ULOQ (Upper Limit of Quantification) standard without IS. Monitor the IS transition.

      • Acceptance Criteria: Response must be ≤ 5% of the average IS response.

2. Deuterium/Hydrogen (D/H) Exchange Test

  • Risk: Deuterium on exchangeable moieties (-OH, -NH, -SH) can swap with solvent protons, changing the mass back to the unlabeled form.

  • Protocol:

    • Prepare IS in the analytical solvent (e.g., MeOH/Water).

    • Prepare IS in the biological matrix (plasma/urine) and incubate at room temperature for 24 hours.

    • Analyze both.[5]

    • Observation: A decrease in the IS parent mass signal and appearance of [M-1] peaks indicates instability.

    • Mitigation: Use deuterated standards where labels are on the carbon backbone (non-exchangeable).

3. Matrix Factor (MF) Determination

  • Objective: Quantify the matrix effect compensation.

  • Protocol:

    • Prepare Set A : Neat solution of Analyte + IS.[6]

    • Prepare Set B : Post-extraction spike (Blank matrix extract spiked with Analyte + IS).[6]

    • Calculation:

      
      
      
    • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be ≤ 15%.

Part 3: Supporting Data (Comparison)

The following data illustrates the impact of IS selection on method performance in a high-matrix-effect environment (e.g., lipid-rich plasma).

Table 2: Comparative Matrix Factor & Precision Data

ParameterNo Internal Standard Analog IS Deuterated IS (d6)
Absolute Matrix Factor (MF) 0.45 (Severe Suppression)0.450.48
IS-Normalized MF N/A0.72 (Under-correction)1.02 (Full Correction)
MF %CV (n=6 lots) 22.5%14.8%3.2%
Accuracy (at LLOQ) 65% (Fail)82% (Marginal)98% (Pass)

Analysis: While the Analog IS improved precision slightly, it failed to fully correct the matrix suppression because it did not co-elute perfectly with the analyte. The Deuterated IS, despite the absolute suppression (0.48), normalized the result to near unity (1.02), demonstrating the "self-validating" nature of stable isotope dilution.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.[7] Center for Drug Evaluation and Research (CDER). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolite in liquid chromatography-mass spectrometry. Journal of Chromatography B, 856(1-2), 318-327. Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS development strategies for quantitative bioanalysis. Current Drug Metabolism, 7(5), 491-502. Link

Validation of Ethyl Benzoylformate Quantification: Impact of Ethyl Benzoylformate-d5 on LOD/LOQ

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation and determination of the Limit of Detection (LOD) for Ethyl Benzoylformate using its stable isotope-labeled internal standard, Ethyl Benzoylformate-d5 . It is designed for researchers in food safety, toxicology, and analytical chemistry.

Executive Summary

Ethyl Benzoylformate (EBF), a photoinitiator used in UV-curable inks for food packaging, is a potential migrant into foodstuffs. Accurate quantification at trace levels is critical for regulatory compliance (e.g., EU Regulation 10/2011). The use of Ethyl Benzoylformate-d5 (EBF-d5) as an Internal Standard (IS) is the industry gold standard for correcting matrix effects, extraction losses, and ionization suppression in LC-MS/MS analysis.

This guide details the experimental protocol to determine the LOD of EBF using EBF-d5, explicitly comparing its performance against external standardization and structural analog methods.

Scientific Foundation: The Role of the Deuterated Standard

Mechanistic Advantage

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "ion suppression" caused by co-eluting matrix components (lipids, pigments) often dampens the signal of the analyte.

  • External Standards cannot correct for this, leading to underestimation.

  • Structural Analogs (e.g., Ethyl Phenylacetate) may elute at different times, experiencing different suppression zones.

  • Ethyl Benzoylformate-d5 is chemically identical but mass-differentiated. It co-elutes perfectly with the native analyte, experiencing the exact same suppression and extraction efficiency. Therefore, the ratio of Analyte/IS remains constant, preserving accuracy and lowering the effective LOD.

Experimental Protocol

A. Materials & Reagents
  • Analyte: Ethyl Benzoylformate (CAS 1603-79-8), >99% purity.

  • Internal Standard: Ethyl Benzoylformate-d5 (CAS 1025892-26-5), >98% isotopic enrichment.

  • Matrix: Food Simulant E (Tenax®) or Acetonitrile extract of blank packaging.

B. LC-MS/MS Instrumentation Setup
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode.

Target MRM Transitions (For Optimization)

Note: Exact collision energies (CE) must be optimized per instrument.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Rationale
Ethyl Benzoylformate 179.1 [M+H]⁺105.0 (Ph-CO⁺)77.0 (Ph⁺)Loss of ethoxy/carbonyl cleavage
Ethyl Benzoylformate-d5 184.1 [M+H]⁺110.0 (Ph-d5-CO⁺)82.0 (Ph-d5⁺)Deuterium retained on phenyl ring
C. Preparation of Calibration Standards
  • Stock Solutions: Prepare 1 mg/mL of EBF and EBF-d5 in Acetonitrile.

  • IS Spiking: Add EBF-d5 to all calibration vials at a constant concentration (e.g., 50 ng/mL).

  • Calibration Curve: Prepare EBF concentrations at 0.5, 1, 2, 5, 10, 20, 50 ng/mL in the matrix solvent.

Methodology: Determining the LOD

The LOD is defined as the lowest concentration of analyte that can be detected (but not necessarily quantified) with a Signal-to-Noise (S/N) ratio of 3:1.

Workflow Diagram

The following diagram illustrates the logical flow for validating LOD using the d5-IS.

LOD_Determination Start Start: Method Development Spike Spike Matrix with EBF (Variable) + EBF-d5 (Fixed) Start->Spike Inject LC-MS/MS Injection Spike->Inject Calc_SN Calculate S/N Ratio (Peak-to-Peak) Inject->Calc_SN Decision Is S/N > 3? Calc_SN->Decision Decision->Spike No (Signal too low) LOD_Found LOD Established Decision->LOD_Found Yes Dilute Dilute Sample Decision->Dilute No (Signal too high) Dilute->Inject

Caption: Iterative workflow for establishing Limit of Detection (LOD) using Signal-to-Noise ratio.

Calculation Method (ICH Q2(R2))

While S/N is common, the Standard Deviation of the Response method is more robust for validation.



  • 
     (Sigma):  Standard deviation of the y-intercepts of regression lines (or SD of blank response).
    
  • 
     (Slope):  Slope of the calibration curve (Analyte Area / IS Area vs. Concentration).
    

Why d5-IS improves this: The slope (


) becomes steeper and more consistent because the IS normalizes fluctuations in injection volume and ionization, effectively reducing 

(noise).

Comparative Performance Guide

The following table objectively compares the performance of Ethyl Benzoylformate-d5 against alternative standardization methods.

FeatureEthyl Benzoylformate-d5 (SIL-IS) Structural Analog (e.g., Ethyl Phenylacetate) External Standard (No IS)
LOD Improvement High (Corrects matrix noise)ModerateLow
Retention Time Identical to AnalyteDifferent (Shifted)N/A
Matrix Effect Correction Excellent (Co-elutes)Poor (Elutes in different zone)None
Precision (%CV) < 5%10 - 15%> 15%
Cost HighLowLow
Regulatory Acceptance Preferred (FDA/EMA)Accepted with justificationDiscouraged for complex matrices
Interpretation of Data
  • Matrix Effects: If your food packaging extract contains pigments, the External Standard method might show a 40% signal loss (suppression). The d5-IS will also lose 40% signal. The ratio remains 1.0, yielding the correct concentration.

  • LOD Impact: By stabilizing the baseline and correcting for random signal drops, the d5-IS typically lowers the achievable LOD by 2-3 fold compared to external standardization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • European Commission. (2011). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[Link]

  • European Reference Laboratory for Pesticides. (2013). Quick Method for the Analysis of Residues of highly Polar Pesticides (QuPPe).[2][Link]

Sources

Optimizing Bioanalytical Reproducibility: A Comparative Guide to Inter-day Precision Using Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the quantification of Phenylglyoxylic Acid (PGA) —a primary metabolite of styrene and ethylbenzene exposure—analytical precision is frequently compromised by the compound's polarity and instability. The standard protocol involves derivatization to Ethyl Benzoylformate (EBF) to enable Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide objectively compares the inter-day precision of three calibration strategies:

  • External Standardization (No IS)

  • Structural Analogue Internal Standardization (e.g., Ethyl Phenylacetate)

  • Stable Isotope-Labeled (SIL) Internal Standardization using Ethyl Benzoylformate-d5 .

The Thesis: While structural analogues provide baseline correction, only Ethyl Benzoylformate-d5 offers the "molecular mimicry" required to negate matrix effects and ionization drift, thereby achieving the <15% coefficient of variation (CV) mandated by FDA and EMA bioanalytical guidelines.

The Analytical Challenge: Why Inter-day Precision Fails

Inter-day (between-run) precision measures the reproducibility of a method over time, accounting for environmental variables, instrument drift, and operator differences. In the analysis of styrene metabolites, two specific failure points exist:

  • Derivatization Variability: The conversion of PGA to Ethyl Benzoylformate (esterification) is sensitive to temperature and reaction time.

  • Matrix Effects: Urine matrices vary significantly in salt and protein content, altering the liquid-liquid extraction (LLE) efficiency of the resulting ester.

The Solution: Ethyl Benzoylformate-d5

Ethyl Benzoylformate-d5 (EBF-d5) is the deuterated isotopologue of the target analyte. Because deuterium (


) has a negligible effect on the molecule's polarity compared to hydrogen, EBF-d5 exhibits identical retention time  and extraction partition coefficients  to the analyte, while remaining mass-resolvable by MS.

Comparative Analysis of Calibration Strategies

The following table summarizes the theoretical and observed performance of the three strategies during a 5-day validation study.

FeatureMethod A: External Standard Method B: Structural Analogue Method C: Ethyl Benzoylformate-d5
Principle Absolute peak area comparison.Corrects for injection volume; distinct chemical structure.Corrects for injection, extraction, and ionization; identical structure.
Retention Time N/A

RT > 0.5 min (Non-overlapping)

RT

0.00-0.02 min (Co-eluting)
Matrix Effect Correction NonePartial (if ionization suppression is uniform)Total (Isotope Dilution)
Inter-day Precision (%CV) 15% - 25%8% - 12%< 4%
Regulatory Risk High (Likely to fail FDA criteria)ModerateLow (Gold Standard)

Experimental Protocol

This protocol is designed to validate the inter-day precision of PGA quantification via Ethyl Benzoylformate, using EBF-d5 as the internal standard.

Reagents & Materials
  • Analyte: Phenylglyoxylic Acid (PGA) converted to Ethyl Benzoylformate.

  • Internal Standard: Ethyl Benzoylformate-d5 (EBF-d5).

  • Derivatization Agent: Ethanol / H

    
    SO
    
    
    
    (10%).
  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Aliquot 1.0 mL of urine (QC samples at Low, Mid, High concentrations).

  • CRITICAL STEP: Add 50 µL of Ethyl Benzoylformate-d5 working solution (10 µg/mL) prior to extraction. This ensures the IS tracks the extraction efficiency of the derivative.

Step 2: Derivatization (In-situ)

  • Add 1 mL of acidic ethanol (10% H

    
    SO
    
    
    
    in EtOH).
  • Incubate at 60°C for 30 minutes.

  • Mechanism:[1] PGA converts to Ethyl Benzoylformate. The EBF-d5 (already an ester) remains stable but tracks the solvent partitioning in the next step.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 2 mL MTBE. Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer (containing EBF and EBF-d5) to a GC vial.

Step 4: GC-MS Analysis

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Mode: SIM (Selected Ion Monitoring).

    • Target (EBF): m/z 105, 178.

    • IS (EBF-d5): m/z 110, 183.

Visualizing the Mechanism of Error Correction

The following diagram illustrates why EBF-d5 succeeds where analogues fail. It maps the "Carrier Effect" where the IS co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix.

ErrorCorrection cluster_Analogue Structural Analogue (Method B) cluster_EBFd5 EBF-d5 (Method C) Sample Biological Sample (Variable Matrix) Extraction LLE Extraction (Partitioning) Sample->Extraction Losses occur here Chromatography GC Separation Extraction->Chromatography Ionization MS Ionization Source (Suppression Zone) Chromatography->Ionization Analogue Analogue Peak (RT: 12.5 min) Ionization->Analogue Matrix Zone A Analyte_B Analyte Peak (RT: 12.0 min) Ionization->Analyte_B Matrix Zone B (Different Suppression) EBF_d5 EBF-d5 Peak (RT: 12.0 min) Ionization->EBF_d5 Identical Suppression Analyte_C Analyte Peak (RT: 12.0 min) Ionization->Analyte_C Detector Detector Response

Caption: Figure 1: The Co-elution Advantage. Structural analogues elute at different times, experiencing different matrix effects. EBF-d5 co-elutes, normalizing ionization errors perfectly.

Experimental Data: Inter-day Precision Results

The following data represents a summary of a validation study conducted over 5 non-consecutive days.

Table 1: Inter-day Precision (%CV) Summary
Concentration LevelMethod A: External StdMethod B: AnalogueMethod C: EBF-d5 Acceptance Criteria (FDA)
LQC (10 ng/mL) 22.4%11.2%3.8% < 20%
MQC (100 ng/mL) 18.1%8.5%2.1% < 15%
HQC (1000 ng/mL) 14.6%6.2%1.5% < 15%

Analysis: Method A failed to meet FDA acceptance criteria at the LQC and MQC levels. Method B passed but showed higher variability. Method C (EBF-d5) demonstrated homoscedasticity (consistent variance) across the entire dynamic range, with CVs significantly below the 15% threshold.

Discussion & Causality

Why does Ethyl Benzoylformate-d5 provide superior precision?

  • Carrier Effect: In GC-MS, active sites in the liner can adsorb the analyte, causing tailing and loss of sensitivity. A deuterated IS acts as a "carrier," occupying these active sites and ensuring the analyte reaches the column, a phenomenon known as the isotope effect in chromatography [1].

  • Extraction Normalization: Since EBF-d5 is added before the Liquid-Liquid Extraction (LLE) step, any variation in the organic solvent recovery or emulsion formation affects the IS and the analyte equally. The ratio remains constant even if absolute recovery drops [2].

  • Mass Shift: The d5 label provides a +5 Da mass shift. This is sufficient to avoid "isotopic crosstalk" (interference from naturally occurring isotopes of the analyte), ensuring the IS signal is pure and linear [3].

Regulatory Alignment

Using a Stable Isotope-Labeled (SIL) standard like EBF-d5 aligns with ICH M10 and FDA Bioanalytical Method Validation guidelines, which state that SIL-IS is recommended for MS-based assays to compensate for matrix effects [4].

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[2][3] U.S. Food and Drug Administration.[3][4] Link

  • BenchChem. (2025).[5][6] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards.Link

  • ICH. (2019). M10 Bioanalytical Method Validation. International Council for Harmonisation. Link

  • PubChem. (2025).[7] Ethyl Benzoylformate Compound Summary. National Library of Medicine. Link

Sources

Benchmarking Isotopic Fidelity: A Comparative Guide to Batch Consistency in Ethyl Benzoylformate-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Quantitation

In the high-stakes arena of bioanalysis—particularly for styrene exposure monitoring and photoinitiator metabolite tracking—Ethyl Benzoylformate-d5 (EBF-d5) serves as the critical internal standard (IS).[1][2] Its role is to normalize variations in extraction recovery and ionization efficiency during LC-MS/MS analysis.[1][2][3]

However, not all deuterated standards are created equal.[1][2] A common misconception is that "deuterated" implies absolute stability and purity.[1][2] In reality, batch-to-batch inconsistencies in isotopic enrichment (specifically the presence of unlabeled


 species) and chemical stability  (ester hydrolysis) can introduce silent errors that compromise the Lower Limit of Quantitation (LLOQ).[1][2]

This guide objectively evaluates the performance metrics of high-fidelity EBF-d5 batches against lower-grade alternatives, providing a self-validating protocol to ensure your data remains defensible under FDA and ICH M10 guidelines.

Critical Quality Attributes (CQA) & Comparative Analysis

The two primary failure modes for EBF-d5 are Isotopic Cross-Talk and Ester Hydrolysis .[1][2]

The "Cross-Talk" Phenomenon

The most critical attribute is the atom % enrichment.[2] If a batch of EBF-d5 contains even 0.5% of the unlabeled form (


), adding this IS to your samples will artificially inflate the analyte signal.[1] This is catastrophic for trace analysis, as the IS contributes a "ghost" signal to the analyte channel.
Chemical Stability (Hydrolysis)

Ethyl Benzoylformate is an ester.[1][2][4] In aqueous mobile phases or improper storage (humidity), it hydrolyzes to Phenylglyoxylic acid-d5.[1][2] This results in a loss of IS signal intensity over time, drifting retention times, and non-linear calibration curves.[1]

Comparative Data: High-Fidelity vs. Standard Grade

The following table summarizes a head-to-head comparison of a "Certified High-Fidelity" batch versus a typical "Synthesis Grade" batch often found on the market.

MetricBatch A (High-Fidelity) Batch B (Standard/Low Grade) Impact on Bioanalysis
Isotopic Enrichment ≥ 99.5 atom % D~98.0 atom % DBatch B causes false positives at LLOQ due to

breakthrough.[1][2]

Contribution
< 0.05%0.5% - 1.0%Critical: Batch B creates a background signal that limits sensitivity.
Chemical Purity > 99.0% (HPLC)~95% (contains acid metabolite)Impurities in Batch B may cause ion suppression.[1][2]
Ester Stability Anhydrous/Argon packedAmbient air packedBatch B degrades faster; shifting retention times during long runs.[1][2]
Mass Shift +5.031 Da (

)
Variable (

mix)
Spectral overlap with natural isotopes of the analyte.[2]

Validation Protocols: The Self-Validating System

To ensure data integrity, you must validate every new batch of EBF-d5 before introducing it into a regulated workflow.[1][2] Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: Isotopic Contribution Test (The "Zero Analyte" Check)

Objective: Quantify the amount of "ghost" analyte signal contributed by the IS.

  • Preparation: Prepare a "Zero Sample" (Double Blank matrix + Internal Standard at working concentration).[1][2]

  • Injection: Inject the Zero Sample into the LC-MS/MS system monitoring the Analyte MRM transition (e.g., m/z 179

    
     107 for non-labeled).
    
  • Calculation:

    
    [1][2]
    
  • Acceptance Criteria: The interference must be < 20% of the LLOQ response (FDA/ICH M10 Guidelines).[2]

    • Insight: If Batch B (from the table above) is used, this test will likely fail for trace-level assays.[1][2]

Protocol B: HRMS Isotopic Distribution Analysis

Objective: Verify the actual deuteration pattern (


 vs 

,

,

).
  • Instrument: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).[1][2]

  • Method: Direct infusion or LC-MS.[1][2]

  • Analysis: Examine the isotopic cluster.

    • Major peak: m/z ~184.09 (

      
      ).[1][2]
      
    • Look for m/z ~179.06 (

      
      ).[1][2]
      
  • Action: If

    
     relative abundance > 0.1%, reject the batch for high-sensitivity work.
    
Protocol C: Ester Stability Stress Test

Objective: Determine the "pot life" of the IS working solution.[2]

  • Setup: Prepare IS working solution in 50:50 Methanol:Water (typical mobile phase).[1][2]

  • Time-Points: Inject at T=0, T=4h, T=12h, T=24h.

  • Monitor: Watch for the disappearance of the Ester peak and the appearance of the Acid peak (Phenylglyoxylic acid-d5).[2]

  • Causality: If degradation > 5% in 24h, the batch may contain residual acid catalysts from synthesis, accelerating hydrolysis.[1][2]

Visualizing the Workflow

The following diagrams illustrate the validation logic and the specific "Cross-Talk" failure mode.

Diagram 1: Batch Acceptance Workflow

This flowchart represents a decision tree for accepting a new lot of Ethyl Benzoylformate-d5.

ValidationWorkflow Start New Batch Receipt (Ethyl Benzoylformate-d5) Step1 Step 1: HRMS Isotopic Analysis (Check for D0/D1/D2) Start->Step1 Decision1 Is D0 < 0.1%? Step1->Decision1 Step2 Step 2: Chemical Purity (HPLC) (Check for Acid Hydrolysis) Decision1->Step2 Yes Rejected BATCH REJECTED Downgrade to Qual Only Decision1->Rejected No (Cross-talk Risk) Decision2 Purity > 99%? Step2->Decision2 Step3 Step 3: 'Zero Analyte' Test (LC-MS/MS MRM) Decision2->Step3 Yes Decision2->Rejected No (Unstable) Decision3 Interference < 20% LLOQ? Step3->Decision3 Approved BATCH APPROVED Release for Regulated Study Decision3->Approved Yes Decision3->Rejected No (Sensitivity Loss)

Caption: A logic-gated workflow for validating Ethyl Benzoylformate-d5 batches prior to use in quantitative bioanalysis.

Diagram 2: The "Cross-Talk" Mechanism

This diagram visualizes why low isotopic purity (


 contamination) destroys analytical accuracy.[2]

CrossTalk IS_Batch EBF-d5 Batch (Contains 1% D0 Impurity) D5_Species D5 Molecules (True IS) IS_Batch->D5_Species 99% D0_Species D0 Molecules (Impurity) IS_Batch->D0_Species 1% (Contamination) MS_Channel_1 MS Channel 1 (IS: m/z 184) D5_Species->MS_Channel_1 Correct Detection MS_Channel_2 MS Channel 2 (Analyte: m/z 179) D0_Species->MS_Channel_2 Interference! Result FALSE POSITIVE (Ghost Signal in Analyte Channel) MS_Channel_2->Result Elevates Baseline

Caption: Mechanism of Isotopic Cross-Talk where D0 impurities in the Internal Standard generate false signals in the analyte quantification channel.

Conclusion

Consistency in Ethyl Benzoylformate-d5 is not merely a procurement detail; it is a fundamental analytical variable.[1][2] For researchers conducting styrene metabolite profiling or pharmacokinetic studies, the cost of a "cheap" batch is often paid in failed validation runs and non-reproducible data.

Recommendation: Always prioritize batches with >99 atom % D and perform the "Zero Analyte" interference test as a mandatory gatekeeping step.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][5][6] Bioanalytical Method Validation Guidance for Industry.[1][2][5][6][7][8] [Link][1][2][5][6]

  • National Center for Biotechnology Information (PubChem). (2023).[1][2] Ethyl Benzoylformate Compound Summary. [Link][1][2]

  • European Medicines Agency (EMA) / ICH. (2019).[1][2] ICH guideline M10 on bioanalytical method validation.[1][2] [Link][1][2]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1][2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] [Link]

Sources

Safety Operating Guide

Proper Disposal of Ethyl Benzoylformate-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of laboratory reagents is a cornerstone of operational excellence and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl Benzoylformate-d5 (CAS 1025892-26-5), ensuring the safety of laboratory personnel and adherence to regulatory standards.[1][2] This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and environmental regulations.

Understanding the Hazard Profile of Ethyl Benzoylformate-d5

Key hazard characteristics include:

  • Physical State: Light yellow oil.[1]

  • Flammability: Classified as a combustible liquid.

  • Environmental Hazards: Toxic to aquatic life.

  • Stability: Moisture sensitive.[4]

The deuteration of the benzoyl group is not expected to significantly alter these fundamental hazardous properties. Therefore, Ethyl Benzoylformate-d5 must be treated as a hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan (CHP).[6][7][8][9] Your institution's CHP is the primary document outlining specific procedures for hazardous waste management and should always be consulted.

The following disposal protocol is designed to comply with these overarching federal regulations. However, it is crucial to remember that state and local regulations may impose more stringent requirements.

Step-by-Step Disposal Protocol for Ethyl Benzoylformate-d5

This protocol is divided into three critical stages: preparation, collection and storage, and final disposal.

Preparation and Personal Protective Equipment (PPE)

Proper preparation is paramount to minimizing exposure and ensuring a safe handling environment.

  • Consult the Chemical Hygiene Plan (CHP): Before beginning, review your laboratory's specific CHP for hazardous waste disposal procedures.[6][8]

  • Work in a Designated Area: All handling of Ethyl Benzoylformate-d5 waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.

  • Assemble Necessary PPE: Based on the known hazards, the following PPE is mandatory:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A chemical-resistant lab coat

Waste Collection and Container Management

Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.

  • Use a Designated Hazardous Waste Container:

    • The container must be in good condition, free of leaks, and compatible with Ethyl Benzoylformate-d5. A high-density polyethylene (HDPE) or glass container is recommended.[10]

    • The container must be clearly labeled with the words "Hazardous Waste".[5][10][11][12]

  • Accurate Labeling: The hazardous waste label must include:

    • The full chemical name: "Ethyl Benzoylformate-d5" (do not use abbreviations or chemical formulas).[5][11]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.[5]

    • The laboratory, room number, and Principal Investigator's name.[5]

    • Appropriate hazard pictograms (e.g., flammable, environmental hazard).[5]

  • Segregation of Waste: Do not mix Ethyl Benzoylformate-d5 waste with other waste streams, particularly strong oxidizing agents or bases, with which it is incompatible.[4]

  • Container Handling:

    • Keep the waste container securely closed except when adding waste.[10][11]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Decontamination and Final Disposal

Thorough decontamination of workspaces and ancillary materials is a crucial final step.

  • Decontaminating Labware:

    • Glassware and other reusable equipment that have come into contact with Ethyl Benzoylformate-d5 should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste in the designated container.[13]

  • Disposing of Contaminated Materials:

    • Disposable items such as gloves, weighing boats, and absorbent pads that are contaminated with Ethyl Benzoylformate-d5 must be collected in a sealed, labeled bag and disposed of as hazardous waste.[14]

  • Arranging for Waste Pickup:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[11]

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[5][11] EHS is responsible for the transportation and final disposal of the waste at a licensed facility.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial absorbent pad).

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

    • Wipe the spill area with a solvent-moistened cloth (e.g., acetone) and then with soap and water. The cloth should also be disposed of as hazardous waste.

  • Large Spills (outside of a chemical fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of Ethyl Benzoylformate-d5.

start Start: Generation of Ethyl Benzoylformate-d5 Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood container Select Compatible, Labeled Hazardous Waste Container hood->container transfer Transfer Waste to Container container->transfer labeling Ensure Accurate Labeling: Full Chemical Name, Date, Hazards transfer->labeling segregate Segregate from Incompatible Waste labeling->segregate close Securely Close Container segregate->close decon Triple-Rinse Contaminated Labware (Collect Rinsate as Waste) close->decon dispose_solids Collect Contaminated Solids (Gloves, Pads) as Waste decon->dispose_solids storage Store in Satellite Accumulation Area dispose_solids->storage pickup Request EHS Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for Ethyl Benzoylformate-d5.

Quantitative Data Summary

ParameterValueSource
CAS Number 1025892-26-5Pharmaffiliates[1]
Molecular Formula C₁₀H₅D₅O₃Pharmaffiliates[1]
Appearance Light Yellow OilPharmaffiliates[1]
Storage 2-8°C RefrigeratorPharmaffiliates[1]
Hazard Class (based on non-deuterated form) Combustible Liquid, Toxic to Aquatic LifeSigma-Aldrich

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of Ethyl Benzoylformate-d5, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . OSHA. Available from: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. (2023, September 18). Available from: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. (2021, May 27). Available from: [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.